molecular formula C8H6BrFO2 B573003 2-Bromo-6-fluoro-3-methylbenzoic acid CAS No. 1359857-60-5

2-Bromo-6-fluoro-3-methylbenzoic acid

Cat. No.: B573003
CAS No.: 1359857-60-5
M. Wt: 233.036
InChI Key: AKGJVRQAQBIZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-3-methylbenzoic acid is a valuable benzoic acid derivative that serves as a key synthetic intermediate in advanced organic and medicinal chemistry research. Its structure, featuring bromo and fluoro substituents on an aromatic ring, makes it a versatile building block for constructing complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals . In medicinal chemistry, this compound is employed in the design of novel bioactive molecules, where the bromine atom acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . The presence of both halogen atoms allows for fine-tuning of the molecule's electronic properties and lipophilicity, which can be critical for optimizing interactions with biological targets like enzymes and receptors, potentially leading to new drug candidates with enhanced efficacy and selectivity . Furthermore, its application extends to material science, where it can be incorporated into specialized polymers and advanced organic materials . This product is intended for research purposes in a controlled laboratory setting and is strictly for professional use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGJVRQAQBIZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742827
Record name 2-Bromo-6-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359857-60-5
Record name 2-Bromo-6-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoro-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-bromo-6-fluoro-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a valuable substituted aromatic building block in medicinal chemistry and materials science. The core of this guide focuses on a highly regioselective synthesis leveraging the principles of Directed ortho-Metalation (DoM). We will delve into the mechanistic underpinnings of this strategy, provide a detailed, step-by-step experimental protocol, and present the necessary data for successful execution. This document is intended to serve as a practical resource for researchers and professionals engaged in advanced organic synthesis.

Introduction: The Significance of this compound

Substituted benzoic acids are privileged scaffolds in drug discovery and the development of functional materials. The specific arrangement of substituents in this compound offers a unique combination of functionalities. The carboxylic acid provides a handle for amide bond formation or further functionalization. The bromine atom is a versatile point for modification via cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of diverse molecular fragments.[1] The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Finally, the methyl group influences the electronic properties of the aromatic ring. This trifecta of functional groups makes the target molecule a highly sought-after intermediate for the synthesis of complex and potentially bioactive molecules.

Strategic Approach: Directed ortho-Metalation (DoM)

The synthesis of polysubstituted aromatic compounds often presents a significant challenge in controlling regioselectivity. Traditional electrophilic aromatic substitution reactions on a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers. To overcome this, we turn to the powerful strategy of Directed ortho-Metalation (DoM).

DoM is a variation of electrophilic aromatic substitution where an electrophile is introduced exclusively at the position ortho to a directing metalation group (DMG).[2] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation of the nearest ortho proton.[2][3] This generates a stabilized aryllithium intermediate, which can then be quenched with an electrophile to yield the desired ortho-substituted product with high regioselectivity.[2]

In our proposed synthesis, the carboxylate group of the starting material, 2-fluoro-3-methylbenzoic acid, will serve as the directing group.[4] The synthesis will proceed in three key stages:

  • In situ formation of the directing group: The acidic proton of the carboxylic acid is first deprotonated by the organolithium base to form a lithium carboxylate. This carboxylate then acts as the DMG.

  • ortho-Lithiation: The organolithium base then selectively removes a proton from the position ortho to the carboxylate (the C6 position).

  • Electrophilic Quench: The resulting aryllithium is then treated with an electrophilic bromine source to install the bromine atom at the C6 position.

This approach is highly advantageous as it allows for the precise installation of the bromine atom, avoiding the formation of other isomers.

Experimental Protocol: Synthesis of this compound

This protocol details the from the commercially available starting material, 3-fluoro-2-methylbenzoic acid.[5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Fluoro-2-methylbenzoic acid154.141.0 g6.49Starting material
Tetrahydrofuran (THF)72.1120 mL-Anhydrous, freshly distilled
sec-Butyllithium (s-BuLi)64.0610.8 mL15.21.4 M solution in cyclohexane
Tetramethylethylenediamine (TMEDA)116.242.3 mL15.2Freshly distilled
1,2-Dibromoethane187.860.61 mL7.14Electrophilic bromine source
Hydrochloric acid (HCl)36.46As needed-1 M aqueous solution
Diethyl ether74.1250 mL-For extraction
Brine-20 mL-Saturated NaCl solution
Sodium sulfate (Na₂SO₄)142.04As needed-Anhydrous, for drying
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-fluoro-2-methylbenzoic acid (1.0 g, 6.49 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (20 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: In a separate flame-dried flask, add TMEDA (2.3 mL, 15.2 mmol) to a solution of s-BuLi (10.8 mL of a 1.4 M solution in cyclohexane, 15.2 mmol) at -78 °C. Stir for 10 minutes.

  • Deprotonation and Lithiation: Slowly add the s-BuLi/TMEDA solution to the solution of 3-fluoro-2-methylbenzoic acid at -78 °C over 20 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add 1,2-dibromoethane (0.61 mL, 7.14 mmol) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching the Reaction: Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Rationale for Experimental Choices
  • s-BuLi/TMEDA: sec-Butyllithium is a strong, non-nucleophilic base suitable for deprotonation.[6] TMEDA is a bidentate ligand that chelates to the lithium ion, breaking up alkyllithium aggregates and increasing the basicity of the reagent, which accelerates the lithiation process.[3]

  • Low Temperature (-78 °C): Organolithium intermediates are highly reactive and can be unstable at higher temperatures. Maintaining a low temperature throughout the addition and reaction steps is crucial to prevent side reactions and decomposition.[6]

  • 1,2-Dibromoethane: This is an effective electrophilic bromine source for quenching aryllithium species.

Visualizing the Workflow

The following diagram illustrates the key steps in the .

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Core cluster_workup Work-up & Purification start 3-Fluoro-2-methylbenzoic acid in THF deprotonation Addition of s-BuLi/TMEDA at -78°C (Deprotonation & ortho-Lithiation) start->deprotonation 1 hr bromination Addition of 1,2-Dibromoethane (Electrophilic Quench) deprotonation->bromination Warming to RT quench Quench with 1M HCl bromination->quench extraction Extraction with Diethyl Ether quench->extraction purification Purification extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Conclusion

The Directed ortho-Metalation strategy presented in this guide offers a highly efficient and regioselective route to this compound. By carefully controlling the reaction conditions, particularly the temperature and the stoichiometry of the reagents, researchers can reliably access this valuable building block for further synthetic endeavors. The principles and the protocol outlined herein are intended to empower scientists in the fields of medicinal chemistry and materials science to advance their research and development programs.

References

  • Bunnett, J. F., & Rauhut, M. M. (n.d.). 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure.
  • (n.d.). Directed (ortho) Metallation.
  • Zhdankin, V. V., et al. (2022-10-12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
  • (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid. Benchchem.
  • (n.d.). Directed Metalation: A Survival Guide. Baran Lab.
  • (n.d.). Method for producing 3-bromomethylbenzoic acids. Google Patents.
  • (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. chemicalbook.
  • (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
  • (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing.
  • (n.d.). 3-Fluoro-2-methylbenzoic acid | CAS 699-90-1. Ossila.
  • (n.d.). Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal.
  • (n.d.). Directed ortho lithiation general mechanism. ResearchGate.
  • (n.d.). Process for preparing 2-bromo-6-fluoronaphthalene. Google Patents.
  • (2023-08-15). Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5. Smolecule.
  • (n.d.). Directed ortho metalation. Wikipedia.

Sources

2-bromo-6-fluoro-3-methylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-methylbenzoic Acid

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring ortho-bromo and -fluoro groups relative to the carboxylic acid, alongside a meta-methyl group—imparts a distinct combination of steric and electronic properties. These characteristics make it a valuable precursor for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic utility, and analytical characterization, tailored for researchers and drug development professionals.

Core Physicochemical and Structural Properties

The strategic placement of three different substituents on the benzoic acid scaffold dictates its physical properties and chemical behavior. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating methyl group, creates a nuanced electronic environment on the aromatic ring.

Table 1: Summary of Physicochemical Properties

Property Value Source
CAS Number 1359857-60-5 [1][2]
Molecular Formula C₈H₆BrFO₂ [1]
Molecular Weight 233.04 g/mol [1]
Appearance White to off-white powder or crystals [1]
Storage Conditions Sealed in a dry place at room temperature [1]
Purity Typically ≥98% [1]

| InChI Key | AKGJVRQAQBIZKL-UHFFFAOYSA-N |[1] |

Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

  • Carboxylic Acid Group: This primary functional group is a versatile handle for various transformations. It readily undergoes esterification, conversion to acid chlorides, and, most importantly, amidation reactions. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the incorporation of this scaffold into larger, biologically active molecules.[3] The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like borane or lithium aluminum hydride (LiAlH₄).[3]

  • Bromo Group: The bromine atom is an exceptionally useful moiety for carbon-carbon bond formation. It serves as a key handle for metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the attachment of diverse molecular fragments.[3] This reactivity is fundamental for building molecular complexity.

  • Methyl Group: While often considered less reactive, the methyl group can be a site for further functionalization. For instance, benzylic bromination can occur under radical conditions, transforming the methyl group into a bromomethyl group, which is a potent electrophile for nucleophilic substitution.[4] This pathway significantly expands the synthetic possibilities.

  • Fluoro Group: The fluorine atom is generally unreactive under standard synthetic conditions. Its primary role is to modulate the physicochemical properties of the molecule and its derivatives. The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic proton and the reactivity of the aromatic ring. In a drug development context, fluorine substitution is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

Caption: Key reactive sites of this compound.

Plausible Synthetic Pathway

The synthesis of this compound can be efficiently achieved from its corresponding benzaldehyde precursor. This approach leverages the well-established oxidation of aldehydes to carboxylic acids, a high-yielding and reliable transformation.

The logical precursor, 2-bromo-6-fluoro-3-methylbenzaldehyde (CAS 154650-16-5), is commercially available.[5][6] The oxidation of this aldehyde to the target carboxylic acid can be accomplished using various oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.[7]

Caption: Proposed synthesis via oxidation of the corresponding aldehyde.

Spectroscopic Characterization (Predicted Data)

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a comprehensive public dataset for this specific molecule is scarce, its spectral features can be reliably predicted based on its structure and data from analogous compounds.[3][8][9][10]

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10-12 Broad Singlet 1H -COOH The acidic proton of the carboxylic acid is typically broad and downfield.
~7.2-7.4 Doublet 1H Ar-H Aromatic proton ortho to the methyl group.
~7.0-7.2 Doublet 1H Ar-H Aromatic proton ortho to the bromine atom.

| ~2.4 | Singlet | 3H | -CH₃ | The methyl group protons appear as a singlet. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~165-170 -COOH Carboxylic acid carbonyl carbon.
~158-162 (d) C-F Carbon directly attached to fluorine, shows C-F coupling.
~115-140 Ar-C Remaining four aromatic carbons, including the C-Br and C-CH₃ carbons.

| ~20 | -CH₃ | Methyl carbon. |

Table 4: Predicted Key IR Spectroscopy Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~1700 C=O stretch Carboxylic Acid
~1200-1300 C-O stretch Carboxylic Acid

| ~1000-1100 | C-F stretch | Aryl-Fluoride |

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 232 and 234 with a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of -OH (M-17) and -COOH (M-45).

Illustrative Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for coupling the title compound with a generic primary amine, a fundamental reaction in drug discovery for building compound libraries.

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Acid Activation: Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary amine (1.1 eq) to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. The available safety data indicates that this compound should be handled with care.[1]

Table 5: GHS Hazard Information

Category Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

| Precautionary Statements | P261: Avoid breathing dust.[1] P280: Wear protective gloves/eye protection.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.[11]

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Avoid inhalation of dust and direct contact with skin and eyes.[12]

  • Wash hands thoroughly after handling.[11]

Applications in Research and Development

The true value of this compound lies in its application as a versatile intermediate. Structurally similar compounds are key components in several approved drugs and clinical candidates, highlighting the potential of this scaffold.

  • EGFR Inhibitors: The closely related 2-fluoro-6-methylbenzoic acid is a building block in the synthesis of potent epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer therapy.[4]

  • Anti-Inflammatory Agents: The same analogue is also a key intermediate for Avacopan, a C5a receptor antagonist used to treat ANCA-associated vasculitis.[4]

  • Metabolic Disease Therapeutics: 2-Chloro-6-fluoro-3-methylbenzoic acid, another close analogue, is used to prepare inhibitors of stearoyl-CoA desaturase 1 (SCD1), a target for treating obesity and related metabolic disorders.[13]

The ability to selectively functionalize the molecule at the carboxylic acid and the bromine atom allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[3]

Applications cluster_0 Derivatization scaffold 2-Bromo-6-fluoro- 3-methylbenzoic acid amide Amide Coupling (R-NH2) scaffold->amide suzuki Suzuki Coupling (R-B(OH)2) scaffold->suzuki library Compound Library for SAR Studies amide->library suzuki->library

Caption: Role as a central scaffold for generating compound libraries.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined reactive sites, combined with the beneficial physicochemical properties imparted by its substituents, make it an invaluable asset for researchers in academia and industry. A thorough understanding of its properties, reactivity, and handling requirements allows scientists to fully exploit its potential in the creation of novel molecules with tailored functions.

References

  • PubChem. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852. [Link]
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]
  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
  • PubChem. 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 45073547. [Link]
  • Carl ROTH.
  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd.
  • ERIC.
  • PubChem. 2,6-Difluoro-3-methylbenzoic acid, octyl ester | C16H22F2O2 | CID 91726344. [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-methylbenzoic Acid (CAS 1359857-60-5): A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-6-fluoro-3-methylbenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, explore plausible synthetic routes, and illuminate its significant, albeit indirect, role in the development of potent enzyme inhibitors for therapeutic applications.

Core Compound Properties

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of bromo, fluoro, and methyl groups on the benzoic acid scaffold makes it a versatile reagent in organic synthesis. The distinct electronic and steric properties of each substituent allow for regioselective reactions, making it a valuable building block for complex molecular architectures.

PropertyValueSource(s)
CAS Number 1359857-60-5[1][2]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.03 g/mol [1]
Physical Form White to off-white powder or crystals[2]
Purity Typically ≥98%[2]
Storage Sealed in a dry environment at room temperature[2]

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles. The following proposed workflow illustrates a logical synthetic pathway.

Proposed Synthetic Workflow

A common strategy for the synthesis of polysubstituted benzoic acids involves the oxidation of a corresponding toluene derivative. This approach offers good yields and regiochemical control.

Synthetic Workflow A 2-Bromo-1-fluoro-3-methylbenzene B 2-Bromo-6-fluoro-3-methylbenzaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C This compound B->C Oxidation (e.g., KMnO₄ or PCC)

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Formylation of 2-Bromo-1-fluoro-3-methylbenzene

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C.

  • To this Vilsmeier reagent, add 2-Bromo-1-fluoro-3-methylbenzene dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

  • Extract the product, 2-Bromo-6-fluoro-3-methylbenzaldehyde, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Dissolve the purified 2-Bromo-6-fluoro-3-methylbenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Slowly add an aqueous solution of potassium permanganate (KMnO₄) to the stirred solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and quench the excess KMnO₄ with a saturated solution of sodium bisulfite.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in Drug Development: A Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor Case Study

While this compound itself is not a therapeutic agent, its true value lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. A prominent example is the development of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[3][4]

The Biological Target: Stearoyl-CoA Desaturase 1 (SCD1)

SCD1 is a microsomal enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][4] This process is crucial for the formation of cellular membranes, triglycerides, and cholesterol esters.[1] Overexpression and dysregulation of SCD1 have been implicated in a range of metabolic diseases, including obesity, diabetes, and certain types of cancer.[3][4] Therefore, the inhibition of SCD1 presents a promising therapeutic strategy for these conditions.[2][3]

SCD1 Pathway SFA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) Downstream Lipid Synthesis & Cell Signaling MUFA->Downstream SCD1->MUFA Inhibitor SCD1 Inhibitor (Derived from 1359857-60-5 analog) Inhibitor->SCD1 Inhibition

Caption: The role of SCD1 in fatty acid metabolism and its inhibition.
Synthesis of an SCD1 Inhibitor from a Substituted Benzoic Acid Analog

Research has demonstrated the synthesis of potent SCD1 inhibitors using substituted benzoic acids as starting materials. For instance, the compound BZ36, a specific competitive inhibitor of SCD1 with an IC₅₀ of 100 nM, was synthesized from 2-Bromo-5-methoxy-benzoic acid, an analog of our topic compound.[1] This highlights the utility of the 2-bromo-benzoic acid scaffold in generating high-affinity ligands for the SCD1 enzyme.

The synthesis typically involves an amide coupling reaction between the carboxylic acid group of the benzoic acid derivative and a suitable amine-containing fragment. The bromine atom on the aromatic ring can be further functionalized via cross-coupling reactions to introduce additional diversity and optimize the pharmacological properties of the final molecule.[5]

Mechanism of Action and Therapeutic Potential

SCD1 inhibitors derived from intermediates like this compound act by blocking the catalytic activity of the SCD1 enzyme.[1] This leads to a decrease in the cellular pool of MUFAs and an accumulation of SFAs. This shift in the SFA/MUFA ratio can induce lipotoxicity in cancer cells and modulate lipid metabolism in metabolic diseases, thereby exerting a therapeutic effect.[1][3] For example, the inhibition of SCD1 has been shown to block prostate cancer progression in mice.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its unique substitution pattern provides a reactive handle for the synthesis of complex molecules with tailored biological activities. The successful development of potent SCD1 inhibitors from analogous substituted benzoic acids underscores the importance of this chemical scaffold in medicinal chemistry. As research into metabolic diseases and oncology continues to advance, the demand for such specialized building blocks is likely to grow, further solidifying the role of this compound in the synthesis of next-generation therapeutics.

References

  • Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice. PMC - NIH. [Link]
  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap.
  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC - PubMed Central. NIH. [Link]
  • CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents.
  • Stearoyl-CoA desaturase inhibitors: update on patented compounds. tandfonline.com. [Link]

Sources

Introduction: A Multifunctional Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Bromo-6-fluoro-3-methylbenzoic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Compounds that offer multiple, orthogonally reactive sites are of immense value, enabling the efficient construction of complex molecular architectures. This compound (CAS No. 1359857-60-5) emerges as a quintessential example of such a scaffold. Its structure, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on an aromatic ring, provides a rich platform for synthetic diversification.

This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes with detailed experimental protocols, in-depth spectral analysis for structural confirmation, and its applications as a strategic intermediate. The causality behind experimental choices is emphasized to provide field-proven insights, ensuring that the described protocols are robust and self-validating.

Part 1: Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its physical properties and chemical reactivity. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating methyl group, creates a distinct electronic profile on the benzene ring, influencing the acidity of the carboxylic acid and the reactivity of the aryl halides.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1359857-60-5
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Physical Form White to off-white powder or crystals
InChI Key AKGJVRQAQBIZKL-UHFFFAOYSA-N
SMILES CC1=CC=C(F)C(=C1Br)C(=O)ON/A
Storage Sealed in dry, room temperature conditions

Part 2: Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the oxidation of the corresponding aldehyde, 2-bromo-6-fluoro-3-methylbenzaldehyde.[1] This approach is favored due to the relative stability of the starting material and the high efficiency of aldehyde oxidation reactions.

Workflow for the Synthesis of this compound

G reactant 2-Bromo-6-fluoro-3-methylbenzaldehyde reagent Potassium Permanganate (KMnO4) Acetone/Water reactant->reagent Oxidation intermediate Reaction Mixture (Manganese Dioxide Precipitate) reagent->intermediate workup Acidic Workup (HCl) Filtration & Recrystallization intermediate->workup Purification product This compound workup->product

Caption: Synthetic workflow for the oxidation of an aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation of 2-Bromo-6-fluoro-3-methylbenzaldehyde

This protocol describes a robust method for the synthesis of the title compound. The choice of potassium permanganate as the oxidant is based on its high reactivity and cost-effectiveness. The acetone/water solvent system is selected to solubilize the organic starting material while allowing for the dissolution of the inorganic oxidant.

Materials and Reagents:

  • 2-Bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄) (1.5 eq)

  • Acetone

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq) in a 3:1 mixture of acetone and water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (1.5 eq) portion-wise to the solution. The addition is done slowly to control the exothermic reaction. The reaction mixture will turn deep purple and then gradually form a brown precipitate of manganese dioxide (MnO₂).

    • Causality: Portion-wise addition prevents a rapid temperature increase, minimizing potential side reactions and ensuring safety.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (approximately 60-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.

  • Quenching and Workup: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown MnO₂ precipitate is dissolved.

    • Causality: Sodium bisulfite reduces any excess KMnO₄ and the MnO₂ byproduct to soluble Mn²⁺ salts, simplifying the purification process.

  • Acidification and Extraction: Acidify the clear solution to pH ~2 with concentrated HCl. A white precipitate of the crude carboxylic acid should form.[2] Extract the aqueous mixture three times with ethyl acetate.

    • Causality: The carboxylic acid is protonated at low pH, making it less soluble in water and readily extractable into an organic solvent like ethyl acetate.[2]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound. The purity should be assessed by measuring the melting point and confirmed by spectroscopic analysis. A sharp melting point indicates high purity.

Part 3: Spectroscopic Elucidation

The structural identity and purity of this compound are definitively confirmed through a combination of spectroscopic techniques. The following data are predicted based on established principles and data from analogous structures.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~13.5 Singlet (broad) 1H -COOH
~7.5 - 7.7 Multiplet 2H Aromatic (Ar-H)

| ~2.4 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Key Feature Assignment
~166.0 - Carbonyl (-COOH)
~158.0 - 161.0 Doublet (¹JCF) C-F
~130.0 - 135.0 Multiplet Aromatic C-H
~120.0 - 125.0 Multiplet Aromatic C-H
~115.0 - 120.0 Singlet C-Br
~110.0 - 115.0 Singlet C-CH₃
~18.0 Singlet Methyl (-CH₃)

Note: The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Broad O-H stretch (Carboxylic acid dimer)
~1700 Strong C=O stretch (Carboxylic acid)
~1600, ~1470 Medium C=C stretch (Aromatic ring)
~1250 Strong C-O stretch
~1100 Strong C-F stretch

| ~920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Predicted MS (Electron Ionization - EI) Data

m/z Key Feature Assignment
232/234 M/M+2 pattern (1:1 ratio) Molecular Ion [M]⁺
215/217 Loss of -OH [M-OH]⁺
187/189 Loss of -COOH [M-COOH]⁺
153 Loss of -Br [M-Br]⁺

The presence of a nearly 1:1 ratio for peaks separated by 2 amu is a characteristic isotopic signature for a molecule containing one bromine atom.[3]

Part 4: Applications in Research and Development

The strategic placement of versatile functional groups makes this compound a valuable intermediate in drug discovery and materials science.

  • Medicinal Chemistry: The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[3][6] The carboxylic acid is a key site for amide bond formation, a ubiquitous linkage in pharmaceuticals, or it can be used for directed ortho-metalation to achieve further regioselective functionalization.[3] Analogous structures are used in the synthesis of inhibitors for targets like epidermal growth factor receptor (EGFR) and stearoyl-CoA desaturase 1 (SCD1).[7][8]

  • Materials Science: The rigid aromatic core and reactive handles can be used to synthesize novel polymers, liquid crystals, and other functional materials where specific electronic and physical properties are desired.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Work in a well-ventilated area or a chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

    • Avoid inhalation of dust and direct contact with skin and eyes.[9]

    • Wash hands thoroughly after handling.[9]

References

  • 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 45073547 - PubChem. (n.d.).
  • 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem. (n.d.).
  • WO2016167225A1 - Method for producing 2-halogenated benzoic acids - Google Patents. (n.d.).
  • CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents. (n.d.).
  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. (n.d.).
  • Basic Organic Chemistry Techniques - Procedure - JoVE. (2020, March 26).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Benzoic acid, 2-bromo- - the NIST WebBook. (n.d.).
  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. (n.d.).
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. (2018, March 8).
  • 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 - PubChem. (n.d.).
  • 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem. (n.d.).
  • Benzoic acid, 3-methyl- - the NIST WebBook. (n.d.).

Sources

An In-depth Technical Guide to the Spectral Characteristics of 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Chemical Context

2-bromo-6-fluoro-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

The following sections will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. These predictions are derived from established principles of spectroscopy and by drawing parallels with the known spectral data of structurally related molecules.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below.

Molecular Structure and Atom Numbering:

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 setup1 Insert sample into the NMR spectrometer prep3->setup1 setup2 Lock on the deuterium signal of the solvent setup1->setup2 setup3 Shim the magnetic field to achieve homogeneity setup2->setup3 acq1 Acquire ¹H NMR spectrum (e.g., 16 scans) setup3->acq1 acq2 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq1->acq2 proc1 Apply Fourier transform acq2->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to a reference (e.g., TMS) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for ¹³C proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used.

    • A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization:

    • The probe is inserted into the high vacuum of the mass spectrometer.

    • The sample is heated to induce volatilization.

    • In the ionization chamber, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive predictive overview of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided standardized protocols, serve as a valuable resource for scientists working with this compound. While these predictions are based on sound scientific principles and data from analogous structures, experimental verification is always recommended for definitive structural confirmation.

References

  • Supporting Information for "Nickel-Catalyzed Carboxylation of Aromatic Halides with CO2". Angewandte Chemie International Edition. [Online].
  • PubChem. 2-Bromo-4-fluoro-6-methylbenzoic acid.
  • Semjonova, A., & Actiņš, A. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5147–5160. [Online]. Available: [Link].
  • Request PDF. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Online]. Available: [Link].
  • Semjonova, A., & Actiņš, A. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Online]. Available: [Link].
  • Reyes-Reyes, R., et al. (2021). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 26(15), 4483. [Online]. Available: [Link].
  • Google Patents. Method for producing 3-bromomethylbenzoic acids. [Online]. Available: .
  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. [Online]. Available: .
  • WIPO Patentscope.
  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Online]. Available: [Link].
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). [Online]. Available: [Link].
  • ResearchGate.
  • PubChem. 2,6-Difluoro-3-methylbenzoic acid, octyl ester.
  • PubChem. 2-Amino-6-bromo-3-fluorobenzoic acid.
  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Online]. Available: [Link].
  • NIST WebBook. Benzoic acid, 3-methyl-. [Online]. Available: [Link].
  • PubChemLite. 2-bromo-3-fluoro-6-methylbenzoic acid (C8H6BrFO2). [Online]. Available: [Link].
  • NIST WebBook. Benzoic acid, 2-bromo-. [Online]. Available: [Link].
  • NIST WebBook. Benzoic acid, 3-methyl-, methyl ester. [Online]. Available: [Link].

Sources

physical characteristics of 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Abstract

This compound is a halogenated and alkyl-substituted aromatic carboxylic acid that serves as a critical building block in modern synthetic chemistry. Its utility in the development of novel pharmaceuticals and advanced materials stems from the unique electronic and steric properties conferred by its substituents.[1] This guide provides a comprehensive technical overview of the key , intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic profile, and the experimental methodologies required for their accurate determination, offering field-proven insights from a senior application scientist's perspective.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis. The strategic placement of bromine, fluorine, and methyl groups on the benzoic acid scaffold creates a versatile intermediate for various synthetic transformations, including cross-coupling and amidation reactions.[1]

IdentifierDataSource
IUPAC Name This compound[2]
CAS Number 1359857-60-5
Molecular Formula C₈H₆BrFO₂[2]
Molecular Weight 233.04 g/mol
Canonical SMILES CC1=C(C(=C(C=C1)F)C(=O)O)Br[2]
InChI Key AKGJVRQAQBIZKL-UHFFFAOYSA-N[2]

Molecular Structure:

graph "molecular_structure" {
  layout=neato;
  node [shape=plaintext];
  edge [len=1.5];

// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes Br [label="Br"]; F [label="F"]; CH3 [label="CH₃"]; COOH [label="COOH"];

// Invisible nodes for positioning p1 [pos="0,1.732!", shape=point]; p2 [pos="1.5,0.866!", shape=point]; p3 [pos="1.5,-0.866!", shape=point]; p4 [pos="0,-1.732!", shape=point]; p5 [pos="-1.5,-0.866!", shape=point]; p6 [pos="-1.5,0.866!", shape=point];

// Position ring carbons C1 [pos="0,1.732!"]; C2 [pos="1.5,0.866!"]; C3 [pos="1.5,-0.866!"]; C4 [pos="0,-1.732!"]; C5 [pos="-1.5,-0.866!"]; C6 [pos="-1.5,0.866!"];

// Position substituents Br [pos="-2.8,1.5!"]; F [pos="2.8,1.5!"]; CH3 [pos="2.8,-1.5!"]; COOH [pos="-2.8,-1.5!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- F; C2 -- CH3; C4 -- COOH; C6 -- Br;

}

Caption: Workflow for the complete spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid.[1]

    • Aromatic Region (~7.0-8.2 ppm): Two signals, each integrating to 1H, are expected for the two protons on the aromatic ring. They will likely appear as doublets due to coupling with each other and potentially smaller long-range couplings to the fluorine atom.

    • Methyl Protons (~2.3-2.6 ppm): A singlet integrating to 3H.

    • Carboxylic Acid Proton (>10 ppm): A broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon environments.

    • Carboxyl Carbon (~165-175 ppm): Typically a lower intensity signal.

    • Aromatic Carbons (~110-160 ppm): Six signals. The carbons bonded to fluorine and bromine will show characteristic large and smaller C-F and C-Br couplings, respectively.

    • Methyl Carbon (~15-25 ppm): One signal in the aliphatic region.

  • ¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine environment. A single resonance is expected, which may be split by couplings to nearby aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Expected Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C=O Stretch (Carboxyl): A strong, sharp absorption band around ~1700-1725 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the ~1450-1600 cm⁻¹ region.

  • C-O Stretch (Carboxyl): A medium intensity band around ~1250-1350 cm⁻¹.

  • C-F Stretch: A strong band in the ~1000-1100 cm⁻¹ region.

  • C-Br Stretch: A weak to medium band in the ~500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a definitive confirmation of a bromine-containing compound.

Safety and Handling

Proper handling is paramount when working with any chemical intermediate. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provides a strong basis for safe handling protocols.

  • GHS Hazard Classification (Anticipated): Based on similar structures, the compound is likely to be classified with the following hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Applications and Significance

This compound is not an end-product but a high-value intermediate. Its significance lies in the strategic combination of its functional groups:

Functional_Group_Synergy Molecule 2-Bromo-6-fluoro- 3-methylbenzoic acid Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Amide coupling, Esterification Bromo Bromo Group (-Br) Molecule->Bromo Cross-coupling (e.g., Suzuki, Heck) Fluoro Fluoro Group (-F) Molecule->Fluoro Modulates lipophilicity, metabolic stability Methyl Methyl Group (-CH₃) Molecule->Methyl Steric influence, fine-tunes electronics

Caption: Synergistic roles of the functional groups in synthetic applications.

  • Medicinal Chemistry: The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1] The bromo-substituent provides a reactive handle for building molecular complexity, while the carboxylic acid allows for linkage to other molecular scaffolds. This compound is a precursor for synthesizing inhibitors of enzymes like stearoyl-CoA desaturase 1 (SCD1), which are targets for treating obesity.[5]

  • Materials Science: The rigid aromatic core and reactive sites make it a candidate for incorporation into specialty polymers and other functional materials.[6]

References

  • Benchchem. (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid.
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid.
  • PubChemLite. (n.d.). This compound (C8H6BrFO2).

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-fluoro-3-methylbenzoic acid (CAS No. 1359857-60-5) is a strategically substituted aromatic carboxylic acid that serves as a versatile and high-value building block in modern synthetic chemistry.[1] The confluence of a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on a single benzene ring imparts a nuanced and highly exploitable reactivity profile. This guide provides an in-depth analysis of its chemical behavior, focusing on reactions at the carboxylic acid moiety and transformations involving the aromatic core, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. We present field-proven insights into experimental design, detailed protocols for key transformations, and a discussion of the underlying mechanistic principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for the synthesis of complex target molecules.

Compound Profile and Physicochemical Properties

The unique arrangement of substituents on the phenyl ring dictates the molecule's physical properties and its reactivity. The bromine at the C2 position serves as an excellent handle for cross-coupling reactions, while the fluorine at C6 and the carboxylic acid at C1 act as strong electron-withdrawing groups, influencing the aromatic ring's electronics.[2]

PropertyValueSource
CAS Number 1359857-60-5[1][3]
Molecular Formula C₈H₆BrFO₂[1][3]
Molecular Weight 233.03 g/mol [1][3]
Physical Form White to off-white powder or crystals[1]
Purity ≥98% (Typical)[1]
Storage Sealed in dry, room temperature conditions[1][4]
InChI Key AKGJVRQAQBIZKL-UHFFFAOYSA-N[1]
Spectroscopic Signature (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton. The aromatic protons will exhibit coupling to each other and potentially to the fluorine atom.

  • ¹³C NMR: The aromatic region (δ 110-160 ppm) will display six signals for the benzene ring carbons. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant (¹J-CF), a key diagnostic feature. The carbons bonded to bromine and the carboxyl group will also be significantly shifted. The methyl carbon will appear in the upfield region (typically around δ 15-25 ppm).[2]

Core Reactivity: A Multi-Functional Synthetic Scaffold

The reactivity of this compound can be logically dissected into three primary domains: the carboxylic acid group, the C-Br bond, and the aromatic ring itself.

Caption: Key reactivity sites of this compound.

Transformations of the Carboxylic Acid Group

The carboxylic acid is a versatile functional group, readily converted into esters and amides, which are fundamental linkages in pharmaceuticals and materials.

The conversion to an ester is typically achieved by activation of the carboxylic acid, for example, with thionyl chloride, followed by reaction with an alcohol. This method is robust and high-yielding.[5]

Protocol: Methyl Ester Synthesis via Thionyl Chloride

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 equiv.) in anhydrous methanol (approx. 0.2 M).

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (1.2-1.5 equiv.) dropwise via syringe. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by silica gel chromatography if necessary.[5]

Formation of an amide bond requires coupling reagents to activate the carboxylic acid. This transformation is central to drug development for incorporating the scaffold into larger molecules.

Protocol: General Amide Coupling

  • Setup: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere, add a peptide coupling reagent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete as monitored by LC-MS (typically 2-16 hours).

  • Workup & Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed successively with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. After drying and concentration, the crude amide is purified by chromatography or recrystallization.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C2 position is the primary site for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.[8]

This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species.[9][10] Its reliability and functional group tolerance make it a preferred method for creating biaryl structures.[11]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). Causality Note: The base is essential for the transmetalation step in the catalytic cycle, activating the boronic acid.[12]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos (2-4 mol%).[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_catalyst 2. Catalyst System cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification prep Combine Reactants: - Aryl Bromide (1 equiv) - Boronic Acid (1.5 equiv) - Base (K₂CO₃, 2 equiv) cat_add Add Catalyst & Solvent: - Pd(PPh₃)₄ (5 mol%) - Degassed Dioxane/H₂O prep->cat_add react Heat under N₂ (e.g., 90°C) Monitor by LC-MS cat_add->react workup Aqueous Workup (Extraction, Wash) react->workup purify Column Chromatography workup->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

For the synthesis of arylamines, the Buchwald-Hartwig amination provides a powerful method to form C-N bonds.[14] This reaction couples the aryl bromide with a primary or secondary amine.[15] The choice of ligand is critical for reaction efficiency.[16]

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-6 mol%) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (e.g., morpholine, 1.2 equiv.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.). Causality Note: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-complex, facilitating the catalytic cycle.[17]

  • Solvent & Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture (e.g., 100 °C) until the starting material is consumed.

  • Workup & Purification: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract with an organic solvent, dry the organic phase, and concentrate. Purify the crude product by column chromatography.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex + Ar-X Oxidative Addition oxidative_add Oxidative Addition amine_complex [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ pd2_complex->amine_complex + HNR₂ amine_assoc Amine Coordination amido_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amido_complex - HB⁺X⁻ (Base) deprotonation Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reductive_elim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is rendered electron-deficient by the combined influence of the fluorine, bromine, and carboxylic acid groups. This electronic state makes the ring susceptible to attack by strong nucleophiles, proceeding via a Meisenheimer complex intermediate.[2][18][19] The reaction is accelerated when potent electron-withdrawing groups are positioned ortho or para to a good leaving group.[19] In this molecule, both the fluorine (C6) and bromine (C2) are ortho to the strongly withdrawing carboxylic acid group, making them potential sites for substitution. Generally, fluoride is a better leaving group than bromide in SNAr reactions due to its ability to better stabilize the partial negative charge in the transition state through induction.

Protocol: General SNAr Reaction

  • Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO.

  • Reagent Addition: Add a strong nucleophile (e.g., sodium methoxide or an amine, 1.5-2.0 equiv.) and, if the nucleophile is neutral, a non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's strength). Monitor for the formation of the product.

  • Workup: Cool the reaction, pour into water, and acidify to precipitate the product if it is a carboxylic acid. Extract with an organic solvent, wash, dry, and purify.

Synthesis

A common laboratory-scale synthesis for this compound involves the oxidation of the corresponding aldehyde, 2-bromo-6-fluoro-3-methylbenzaldehyde. This precursor aldehyde is commercially available or can be synthesized through various formylation methods.[20]

Protocol: Oxidation of Aldehyde to Carboxylic Acid

  • Setup: Dissolve 2-bromo-6-fluoro-3-methylbenzaldehyde (1.0 equiv.) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Oxidant Addition: Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Reaction: Stir the mixture until the aldehyde is fully consumed. The progress can be visually monitored by the disappearance of the purple KMnO₄ color, if used.

  • Workup: Quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant. Acidify the mixture with HCl to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed for further purification.

Safety and Handling

This compound is classified as hazardous. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][21]

    • H315: Causes skin irritation.[1][21]

    • H319: Causes serious eye irritation.[1][21]

    • H335: May cause respiratory irritation.[1][21]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.[22][23]

Conclusion

This compound is a synthetically powerful building block whose reactivity is governed by the orthogonal nature of its functional groups. The carboxylic acid allows for straightforward derivatization into amides and esters. The C-Br bond is an ideal handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Finally, the electron-deficient nature of the aromatic ring, particularly at the fluorine-substituted position, opens avenues for nucleophilic aromatic substitution. A thorough understanding of this reactivity profile allows the medicinal and materials chemist to strategically and efficiently incorporate this versatile scaffold into synthetic routes for novel and functional molecules.

References

  • Benchchem. (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid.
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid.
  • Thermo Fisher Scientific. (2015, March 13). Safety Data Sheet.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • PubChemLite. (n.d.). 2-bromo-3-fluoro-6-methylbenzoic acid.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Li, X. (2003). Directed (ortho)
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
  • Chem-Impex. (n.d.). 2-Bromo-3-methylbenzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Appchem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PubMed Central. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.
  • Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester.

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: This whitepaper provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) on the polysubstituted aromatic compound, 2-bromo-6-fluoro-3-methylbenzoic acid. We delve into the complex interplay of activating and deactivating substituent effects that govern regioselectivity. Detailed mechanistic discussions, predictive analyses, and robust experimental protocols for key EAS reactions—including nitration, halogenation, and sulfonation—are presented to guide synthetic strategy and execution.

Introduction: The Challenge of a Polysubstituted Arene

This compound represents a challenging yet intriguing substrate for electrophilic aromatic substitution. Its highly substituted nature, featuring a combination of activating and deactivating groups with conflicting directing effects, necessitates a nuanced approach to predict and control reaction outcomes. Understanding the regiochemical preferences of this molecule is crucial for its utilization as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide aims to deconstruct the factors influencing its reactivity and provide a predictive framework for its functionalization.

Core Principles: Analysis of Substituent Directing Effects

The regiochemical outcome of an electrophilic attack on the benzene ring is dictated by the electronic and steric properties of the existing substituents. Each group on this compound exerts a distinct influence.[1][2][3]

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director.[4][5][6] Through both inductive electron withdrawal (-I) and resonance withdrawal (-M), it significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions. This deactivation makes EAS reactions slower and requires more forcing conditions.[4][7]

  • Bromo (-Br) and Fluoro (-F) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I), but they are ortho, para-directors because of their ability to donate electron density through resonance (+M) via their lone pairs.[8][9][10] This donation helps stabilize the cationic intermediate (the sigma complex) when attack occurs at the ortho or para positions.[9][11]

  • Methyl (-CH₃) Group: The methyl group is an activating substituent and an ortho, para-director.[12] It donates electron density to the ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the sigma complex formed during electrophilic attack.[9]

The interplay of these effects determines the most nucleophilic position on the ring available for substitution.

Predictive Regioselectivity: A Consensus of Effects

To predict the site of electrophilic attack, we must analyze the two available positions on the ring: C4 and C5.

Chemical structure of this compound with numbered positions

Figure 1. Structure and numbering of this compound.

  • Attack at C4: This position is ortho to the activating methyl group and para to the ortho, para-directing bromo group. Both of these substituents favor substitution at C4. Furthermore, C4 is meta to the deactivating carboxylic acid group, which is the least unfavorable position relative to a meta-director.[13]

  • Attack at C5: This position is ortho to the ortho, para-directing fluoro group but meta to the activating methyl group. Crucially, it is para to the strongly deactivating carboxylic acid group, making this position highly electron-deficient and unfavorable for attack.

The following diagram illustrates the logical flow of this predictive analysis.

G cluster_substituents Substituent Analysis cluster_positions Positional Analysis cluster_conclusion Predicted Outcome COOH -COOH (Strong Deactivator, meta-director) C5 Position C5 (para to -COOH, meta to -CH3) COOH->C5 Strongly disfavors Halogens -Br, -F (Deactivators, o,p-directors) C4 Position C4 (ortho to -CH3, para to -Br) Halogens->C4 Favors Methyl -CH3 (Activator, o,p-director) Methyl->C4 Strongly favors Methyl->C5 Disfavors Outcome Major Product: Substitution at C4 C4->Outcome Consensus of effects C5->Outcome Minor/trace product

Caption: Predictive model for regioselectivity on the target molecule.

Key Electrophilic Aromatic Substitution Protocols

Due to the presence of three deactivating groups, the substrate will exhibit lower reactivity than benzene, necessitating carefully chosen and often potent reaction conditions.

Nitration

Nitration introduces a nitro (-NO₂) group and is typically achieved with a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" generates the highly reactive nitronium ion (NO₂⁺) in situ.[4][14]

Mechanism:

  • Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[15][16][17]

  • Nucleophilic Attack: The π-electron system of the benzoic acid derivative attacks the nitronium ion at the C4 position, forming a resonance-stabilized carbocation intermediate (sigma complex).[18][19]

  • Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes the proton from the C4 carbon, restoring aromaticity and yielding the final product.[16]

G cluster_workflow Nitration Workflow Start This compound Reagents Add conc. HNO₃ / H₂SO₄ (0-10 °C) Start->Reagents Reaction Reaction & Monitoring (TLC) Reagents->Reaction Workup Quench on Ice & Extract Reaction->Workup Purify Recrystallization or Column Chromatography Workup->Purify Product 2-bromo-6-fluoro-3-methyl-4-nitrobenzoic acid Purify->Product

Sources

solubility of 2-bromo-6-fluoro-3-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-6-fluoro-3-methylbenzoic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: The solubility of active pharmaceutical ingredients and key intermediates is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification strategies, and formulation design. This guide provides a comprehensive technical overview of the solubility of this compound (CAS No. 1359857-60-5), a substituted aromatic carboxylic acid. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on the underlying chemical principles governing its solubility, provides a robust experimental framework for its determination, and details the necessary analytical techniques for quantification. This approach equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain the solubility profile of this compound in a variety of organic solvents.

Introduction to this compound

This compound is a halogenated and methylated derivative of benzoic acid. Its chemical structure, featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group on the benzene ring, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance. These features are pivotal in determining its interaction with various organic solvents. While specific applications are proprietary, substituted benzoic acids are common building blocks in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility is therefore essential for process optimization, from reaction medium selection to crystallization-based purification.

Physicochemical Properties:

  • CAS Number: 1359857-60-5[1]

  • Linear Formula: C₈H₆BrFO₂[1]

  • Physical Form: White to off-white powder or crystals[1]

  • Storage: Sealed in a dry place at room temperature[1]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The dissolution process can be understood through the thermodynamics of mixing, considering the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.[3]

For this compound, the key structural features influencing solubility are:

  • Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

  • Aromatic Ring: The benzene ring is nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

  • Halogen Atoms (Br, F) and Methyl Group (-CH₃): These substituents increase the molecular weight and surface area, and their varied electronegativity contributes to the overall polarity and dipole moment of the molecule.

The interplay of these groups dictates the molecule's overall polarity and, consequently, its solubility in different solvents. It is expected to exhibit limited solubility in nonpolar solvents like hexanes and greater solubility in more polar organic solvents.

Experimental Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[4] This technique involves agitating an excess amount of the solid solute in the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined by preliminary experiments, measuring the concentration at different time points until it plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temp. B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of aromatic carboxylic acids due to its specificity, sensitivity, and accuracy.[5][6]

Example HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of the compound (typically determined by a UV scan).

  • Quantification: A calibration curve must be prepared using standard solutions of this compound of known concentrations.

Predicted Solubility Profile

While quantitative data is not available, a qualitative solubility profile can be predicted based on the principles of polarity.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, DMSO, THFModerate to HighThese solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions.
Moderately Polar Ethyl Acetate, DichloromethaneModerateThese solvents offer a balance of polar and nonpolar characteristics that can solvate different parts of the molecule.
Nonpolar Toluene, Hexane, HeptaneLow to Very LowThe nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group, leading to poor solubility.[2]

Thermodynamics of Dissolution

The dissolution process can be described by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).[4] These parameters can be determined by measuring the solubility at different temperatures and applying the van't Hoff equation.

  • ΔH° (Enthalpy of dissolution): Indicates whether the process is endothermic (requires heat) or exothermic (releases heat).

  • ΔS° (Entropy of dissolution): Reflects the change in disorder of the system upon mixing.

  • ΔG° (Gibbs free energy of dissolution): Determines the spontaneity of the dissolution process.

Understanding these thermodynamic parameters provides deeper insight into the driving forces of solubility.[3][4]

Safety and Handling

As with any chemical compound, appropriate safety precautions must be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, SDS for similar substituted benzoic acids recommend the following:[2][7][8]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air.[7][8]

Researchers must consult the specific SDS provided by the supplier before commencing any experimental work.

Conclusion

This guide provides a comprehensive framework for understanding and determining the . By combining theoretical principles with a detailed experimental protocol and analytical methodology, researchers can generate the critical data needed for process development, purification, and formulation in their scientific endeavors. The provided workflows and predictive information serve as a robust starting point for any laboratory investigation into the solubility of this and structurally related compounds.

References

  • Solubility of Organic Compounds. (2023).
  • 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5. Sigma-Aldrich.
  • This compound | 1359857-60-5. Sigma-Aldrich.
  • 2-Bromo-6-fluorobenzoic acid | 2252-37-1. BLD Pharm.
  • Zarzycki, P. K., & Wolska, L. (2004).
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). NPTEL.
  • SAFETY DATA SHEET - 4-Bromo-3-methylbenzoic acid. (2025). Fisher Scientific.
  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.Biointerface Research in Applied Chemistry.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • 2-fluoro-6-methylbenzoic acid - SAFETY D
  • Tung, C. H. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.UNT Digital Library.
  • Funatsu, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.MDPI.
  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
  • Safety Data Sheet: 3-Methylbenzoic acid. (n.d.). Carl ROTH.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents. (2025). Benchchem.

Sources

discovery and history of 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylbenzoic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated aromatic building block in modern organic synthesis. While a detailed historical account of its initial discovery is not prominent in the scientific literature, its importance is underscored by its utility in the synthesis of complex molecules for pharmaceutical and materials science research. This document elucidates the compound's physicochemical properties, outlines plausible and robust synthetic strategies based on established methodologies, provides detailed experimental protocols, and discusses its potential applications. The focus is on the causality behind synthetic choices, offering researchers and drug development professionals a practical resource for the utilization of this versatile intermediate.

Introduction and Physicochemical Properties

This compound (CAS No. 1359857-60-5) is a polysubstituted aromatic carboxylic acid.[1] Its structure incorporates a unique combination of functional groups: a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group. This substitution pattern imparts specific reactivity and properties that make it a valuable intermediate.

The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a versatile handle for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).[2] The carboxylic acid group is a powerful directing group for further regioselective functionalization, such as Directed ortho-Metalation (DoM), and can be readily converted into other functional groups like amides or esters.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1359857-60-5[1]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.04 g/mol [1]
Appearance White to off-white powder or crystals[1]
Purity Typically ≥98%[1]
Storage Sealed in dry, room temperature conditions[1]
InChI Key AKGJVRQAQBIZKL-UHFFFAOYSA-N[1]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning regarding the order of substituent introduction. The directing effects of the existing groups on subsequent electrophilic aromatic substitution or metalation reactions are paramount. Two logical retrosynthetic disconnections are presented below.

G cluster_A Route A: Directed ortho-Metalation cluster_B Route B: Electrophilic Bromination & Carboxylation target This compound routeA_intermediate 2-Fluoro-3-methylbenzoic acid target->routeA_intermediate Ortho-Bromination (DoM) routeB_intermediate1 3-Bromo-2-fluorotoluene target->routeB_intermediate1 Carboxylation (via Lithiation) routeB_intermediate2 2-Fluorotoluene routeB_intermediate1->routeB_intermediate2 Electrophilic Bromination

Caption: Retrosynthetic analysis of this compound.

Strategy A: Directed ortho-Metalation (DoM) of a Benzoic Acid Precursor

Directed ortho-Metalation (DoM) is a powerful strategy for regioselective C-H functionalization.[4] The carboxylic acid group, after deprotonation to a carboxylate, is an effective directing group for lithiation at the ortho position.[3][5] In this approach, a commercially available precursor like 2-fluoro-3-methylbenzoic acid would be treated with a strong lithium amide base to effect deprotonation ortho to the carboxylate. The fluorine atom also acts as a weaker ortho-directing group, potentially reinforcing the regioselectivity.[6] Subsequent quenching with an electrophilic bromine source yields the desired product.

Strategy B: Electrophilic Aromatic Substitution and Subsequent Carboxylation

This strategy involves introducing the substituents onto a simpler toluene scaffold. Starting with 2-fluorotoluene, electrophilic bromination is performed. The regiochemical outcome of this step is critical and is governed by the directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups.[2] Following the synthesis of the correct bromo-fluorotoluene isomer, the carboxylic acid group is installed. This can be achieved by lithiation followed by quenching with carbon dioxide, or by oxidation of the methyl group.[1]

Experimental Protocols

The following protocols are detailed methodologies based on the strategies outlined above and are derived from established procedures for similar transformations.

Protocol for Synthesis via Directed ortho-Metalation (Strategy A)

This protocol is adapted from methodologies for the directed lithiation of unprotected benzoic acids.[5][7]

Workflow Diagram: Directed ortho-Metalation (DoM)

G start Start: 2-Fluoro-3-methylbenzoic acid step1 Dissolve in dry THF Cool to -78 °C start->step1 step2 Add s-BuLi/TMEDA solution dropwise step1->step2 step3 Stir for 2h at -78 °C (Formation of ortho-lithiated species) step2->step3 step4 Quench with 1,2-dibromotetrachloroethane step3->step4 step5 Warm to RT Acidic work-up (aq. HCl) step4->step5 end End: this compound step5->end

Caption: Workflow for the synthesis via Directed ortho-Metalation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-fluoro-3-methylbenzoic acid (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation/Metalation: In a separate flask, prepare a solution of sec-butyllithium (s-BuLi, 2.2 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq) in anhydrous THF. Add this solution dropwise to the benzoic acid solution at -78 °C. The carboxylate forms first, followed by ortho-lithiation.

  • Reaction Monitoring: Stir the resulting mixture at -78 °C for 2 hours. The formation of the dianion can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

  • Electrophilic Quench: Dissolve 1,2-dibromotetrachloroethane (1.5 eq) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. This serves as an effective source for Br⁺.

  • Work-up and Purification: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 1 M aqueous HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol for Synthesis via Electrophilic Bromination (Strategy B)

This protocol for the initial bromination step is based on established methods for the bromination of fluorotoluene derivatives.[2][8]

Step-by-Step Methodology (Bromination of 2-Fluorotoluene):

  • Reaction Setup: In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, dissolve 2-fluorotoluene (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid.[8] Add a catalytic amount of iron powder (0.05 eq).

  • Reagent Addition: Add a solution of bromine (1.05 eq) in the same solvent dropwise to the flask at room temperature. The reaction is exothermic and may require cooling with a water bath to maintain the temperature between 25-30 °C.

  • Reaction Monitoring: Stir the mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction. Monitor the reaction by GC or TLC to determine the ratio of isomers formed.

  • Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium bisulfite to quench any remaining bromine. Separate the organic layer, wash it with water and saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting mixture of bromo-isomers must be carefully separated, typically by fractional distillation under reduced pressure, to isolate the desired 3-bromo-2-fluorotoluene intermediate.

The subsequent carboxylation would proceed via lithiation of 3-bromo-2-fluorotoluene followed by quenching with solid CO₂ (dry ice).

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic signals will exhibit coupling to each other and to the fluorine atom.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to each carbon atom in the unique electronic environment created by the substituents.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the ortho-bromo and meta-methyl/carboxylic acid groups.[2]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Research and Development

While specific, large-scale applications of this compound are not widely documented in publicly available literature, its structure is emblematic of building blocks used in medicinal chemistry. Halogenated and methylated benzoic acids are common scaffolds in the synthesis of Active Pharmaceutical Ingredients (APIs).

For instance, related structures like 2-fluoro-6-methylbenzoic acid are known building blocks for potent enzyme inhibitors, such as those targeting the epidermal growth factor receptor (EGFR).[9] The strategic placement of substituents allows for precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. This compound serves as a valuable starting material for creating libraries of complex molecules for screening in drug discovery programs.

Conclusion

This compound is a synthetically valuable intermediate whose utility stems from the strategic arrangement of its functional groups. While its specific discovery is not a landmark event in chemical history, its synthesis is an excellent case study in the application of modern synthetic methodologies, particularly Directed ortho-Metalation and regiocontrolled electrophilic aromatic substitution. The protocols and strategies discussed herein provide a robust framework for the synthesis and utilization of this and similar polysubstituted aromatic compounds, empowering researchers in the fields of medicinal chemistry and materials science to construct novel and complex molecular architectures.

References

  • NBINNO. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270.
  • Gessner, V. H., & Strohmann, C. (2006). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate.
  • Kirihara, M., Sakamoto, Y., Yamahara, S., Kitajima, A., Kugisaki, N., & Kimura, Y. (2022). Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine-Water under Catalyst-Free Conditions. Synlett, 33(12), 1670-1674.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • ResearchGate. (2008). (PDF) Directed lithiation of unprotected benzoic acids.
  • PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorotoluene.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids.

Sources

safety and handling of 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 1359857-60-5). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data sheets and best practices for handling structurally similar chemical compounds.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its specific arrangement of bromo, fluoro, and methyl groups on the benzoic acid backbone dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in a robust safety assessment.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 1359857-60-5 [1]
Molecular Formula C₈H₆BrFO₂ [1]
Molecular Weight 233.04 g/mol [1]
Physical Form White to off-white powder or crystals [1]
Purity Typically ≥98% [1]
Storage Temperature Room temperature, sealed in a dry environment [1]

| InChI Key | AKGJVRQAQBIZKL-UHFFFAOYSA-N |[1] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as hazardous.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) classifications point to specific organ and tissue toxicities that necessitate stringent handling protocols.

Table 2: GHS Hazard Classification

Hazard Class GHS Code Description Pictogram Signal Word
Acute Toxicity, Oral H302 Harmful if swallowed GHS07 Warning
Skin Irritation H315 Causes skin irritation GHS07 Warning
Eye Irritation H319 Causes serious eye irritation GHS07 Warning

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 | Warning |

Source:[1]

The causality behind these classifications is rooted in the compound's chemical nature. As a carboxylic acid, it can cause irritation upon contact with moist tissues like the eyes, skin, and respiratory tract. The presence of halogen atoms (bromine and fluorine) can enhance its reactivity and potential for biological disruption.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory. The goal is to minimize exposure through all potential routes.

Engineering Controls

The primary engineering control for handling this powdered compound is a certified chemical fume hood.[2][3] This is critical to prevent inhalation of airborne particles, which may cause respiratory irritation (H335).[4] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards.[6]

  • Eye and Face Protection : Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[7][8] A face shield should be worn in addition to goggles if there is a significant risk of splashing.

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required.[9] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[8]

  • Skin and Body Protection : A long-sleeved laboratory coat is mandatory to prevent skin contact.[7][9] For tasks with a higher risk of contamination, additional protective clothing may be necessary.

  • Respiratory Protection : All handling of the solid compound outside of a fume hood is discouraged. If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA approved respirator with an appropriate particulate filter is necessary.[6][7]

Standard Operating Procedure: From Receipt to Disposal

Adherence to a standardized workflow is essential for ensuring safety and experimental reproducibility.

Diagram: Core Safety Workflow

cluster_prep Preparation & Assessment cluster_handling Chemical Handling cluster_post Post-Handling A Review SDS & Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect Appropriate PPE B->C D Transfer Compound to Fume Hood C->D E Weigh Solid Using Appropriate Technique D->E F Prepare Solution or Add to Reaction E->F G Decontaminate Glassware & Work Surfaces F->G I Store Compound in Designated Dry, Sealed Container F->I H Segregate & Label Chemical Waste G->H

Caption: High-level safety workflow for handling hazardous chemical compounds.

Step-by-Step Experimental Protocol
  • Preparation :

    • Before handling, thoroughly review this guide and the supplier's Safety Data Sheet (SDS).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in Section 3.2.

  • Weighing and Transfer :

    • Perform all manipulations of the solid compound within the fume hood to mitigate inhalation risks.[3]

    • Use a disposable weighing boat or appropriate glassware. Avoid creating dust. If dust is generated, allow it to settle before proceeding.[3]

    • Close the primary container immediately after removing the required amount.

    • When transferring to a reaction vessel, do so carefully to prevent spillage.

  • Storage :

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][4]

    • Keep it segregated from incompatible materials, such as strong oxidizing agents.[4][10]

    • The storage area should be clearly labeled and, if required by institutional policy, locked.[4]

  • Waste Disposal :

    • All waste, including contaminated PPE, weighing boats, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[9]

    • The final disposal must be conducted through a licensed chemical waste disposal company, adhering to all federal, state, and local regulations.[4][9] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[9]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce harm.

First Aid Measures
  • If Inhaled : Move the person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention and call a poison center or doctor if you feel unwell.

  • If on Skin : Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical advice.

  • If in Eyes : Rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get immediate medical attention from an ophthalmologist.

  • If Swallowed : Do NOT induce vomiting.[5] Rinse the mouth with water.[4] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2]

Diagram: Emergency Response Logic

Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Call for Medical Help Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) Skin->Action_Skin Action_Eyes Rinse with Water (15+ min) Remove Contacts if Possible Eyes->Action_Eyes Action_Ingest Rinse Mouth Seek Immediate Medical Help Ingestion->Action_Ingest Medical Seek Professional Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eyes->Medical Action_Ingest->Medical

Caption: Decision-making flow for first aid response to chemical exposure.

Accidental Release Measures
  • Small Spills : Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep or vacuum the spilled solid, avoiding dust generation.[3][4] Place the material into a suitable, sealed container for disposal.[4]

  • Large Spills : Evacuate the area immediately and prevent entry. Contact your institution's environmental health and safety (EHS) department or emergency response team.

Fire-Fighting Measures
  • Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][10]

  • Specific Hazards : The compound is combustible. Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide, hydrogen fluoride).[4][10]

  • Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][5]

References

  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (n.d.). This compound.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZOATE.
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - 3-Bromo-4-methylbenzoic acid.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards.
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid.
  • Echemi. (2019).
  • AK Scientific, Inc. (n.d.). 4-Bromo-2-fluoro-3-methylbenzoic acid Safety Data Sheet.
  • Benchchem. (2025). Safe Disposal of 2-Bromo-4-fluorobenzoic Acid: A Procedural Guide.
  • Ossila. (n.d.). 2-fluoro-6-methylbenzoic acid - SAFETY DATA SHEET.
  • Benchchem. (2025). Personal protective equipment for handling 2-Bromo-6-nitroterephthalic acid.
  • Benchchem. (2025). Personal protective equipment for handling 6-Bromohexan-2-one.

Sources

2-bromo-6-fluoro-3-methylbenzoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-bromo-6-fluoro-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Informational Landscape

The causality behind this approach rests on the principle of structure-activity relationships. The hazards associated with a molecule are largely determined by its functional groups and overall structure. By analyzing the documented hazards of compounds like 2-bromobenzoic acid, 3-bromobenzoic acid, various fluorinated benzoic acids, and the parent benzoic acid molecule, we can reliably infer the potential risks and necessary precautions for this compound.[1][2][3][4][5][6][7]

Section 1: Compound Identification and Inferred Physicochemical Properties

A clear identification of the material is the cornerstone of laboratory safety. While experimental data for the target compound is limited, the table below outlines its identity and estimated properties based on its structure and data from similar compounds.

PropertyValue / InformationSource / Rationale
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₈H₆BrFO₂Based on Structure
Molecular Weight 233.03 g/mol Calculated[8]
CAS Number 1359857-60-5BLD Pharm[6]
Appearance Likely a white to off-white or light yellow solid powder.Analogy to similar compounds[1][9]
Melting Point Not definitively known. Related compounds have melting points ranging from 124°C to 158°C.Analogy to 2-fluoro-6-methylbenzoic acid (124-125°C) and 3-bromobenzoic acid (155-158°C)[1][4]
Solubility Expected to have low solubility in water and moderate solubility in organic solvents.General property of benzoic acids[5][9]
Stability Stable under normal laboratory and storage conditions.Analogy to similar compounds[4][10]

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for structurally similar chemicals, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.

Hazard ClassGHS CategoryHazard StatementRationale / Supporting Evidence from Analogues
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Common classification for halogenated benzoic acids.[5][11]
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation.A consistent finding across bromo-, fluoro-, and methyl- substituted benzoic acids.[3][4][5][11]
Serious Eye Damage / Eye IrritationCategory 2A / 1H319: Causes serious eye irritation. (Potentially H318: Causes serious eye damage).Benzoic acids and their derivatives are known eye irritants, with some causing severe damage.[2][3][4][5][7][11]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.Inhalation of the dust can irritate the nose, throat, and lungs.[3][4][5][11]

Signal Word: Warning (Potentially Danger if Category 1 eye damage is considered)

Hazard Pictograms:

Precautionary Statements (Abridged):

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[4][5]

  • Response: If swallowed, call a poison center or doctor if you feel unwell and rinse mouth.[5] If on skin, wash with plenty of soap and water.[4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If skin or eye irritation persists, get medical advice/attention.[1][4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Section 3: Safe Handling and Storage Protocols

The key to mitigating the risks identified above is a combination of robust engineering controls, stringent personal hygiene, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling this powdered solid is to minimize dust generation and inhalation.[12]

  • Ventilation: All weighing and handling operations should be conducted in a certified chemical fume hood or a powder containment hood.[7] This ensures that any airborne dust is captured at the source.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[1] A face shield may be required for operations with a higher risk of splashing or dust generation.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and should be changed immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron or coveralls may be appropriate.

Storage Requirements

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

  • Conditions: Store in a cool, dry, and well-ventilated area.[12]

  • Containers: Keep the container tightly closed and store in the original receptacle.[10]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[10][13]

G cluster_storage Storage Protocol cluster_incompatibles Store Away From storage_location Cool, Dry, Well-Ventilated Area container Tightly Closed Original Container storage_location->container Place in oxidizers Strong Oxidizing Agents bases Strong Bases

Caption: Core requirements for the safe storage of this compound.

Section 4: Emergency Procedures

Preparedness is paramount. All personnel handling the substance must be familiar with these emergency protocols.

First Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if they feel unwell, seek medical attention.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation develops, seek medical advice.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek medical attention immediately.[1][4][5]

Chemical Spill Response

A tiered response is necessary depending on the scale of the spill.[14]

For Minor Spills (small quantity, contained within a fume hood):

  • Ensure appropriate PPE is worn (goggles, gloves, lab coat).

  • Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).[15] Avoid raising dust.[13]

  • Carefully sweep the absorbed material into a suitable container for hazardous waste.[5]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Label the waste container appropriately and dispose of it according to institutional guidelines.[16]

For Major Spills (large quantity, outside of containment, or if personnel are exposed):

  • Alert all personnel in the immediate area and evacuate.[15]

  • If the substance is volatile or creating significant dust, close the laboratory door to contain vapors/dust.[15]

  • Contact your institution's emergency response team (e.g., Environmental Health & Safety).[17]

  • Provide the emergency team with the identity of the spilled substance.

  • Do not attempt to clean up a major spill without specialized training and equipment.[17]

G spill Chemical Spill Occurs assess Assess Severity: Minor vs. Major spill->assess minor_spill Minor Spill Protocol assess->minor_spill Minor major_spill Major Spill Protocol assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe alert Alert Area & Evacuate major_spill->alert contain Contain & Absorb Spill (Avoid Dust) ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose contact_ehs Contact Emergency Response (EHS / 911) alert->contact_ehs secure Secure Area (Close Doors) contact_ehs->secure

Caption: Decision workflow for responding to a chemical spill.

Section 5: Firefighting and Disposal

  • Firefighting Measures: This material is likely combustible but not readily ignitable.[2][13] In case of fire, use extinguishing media appropriate for the surrounding environment, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2][3] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][3] During combustion, hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen halides (HBr, HF) may be produced.[5]

  • Disposal Considerations: This material and its container must be disposed of as hazardous waste.[5] Do not allow it to enter drains or sewer systems.[13][18] All chemical waste disposal must be conducted in accordance with local, regional, and national regulations. Consult your institution's Environmental Health & Safety department for specific guidance.[5]

Conclusion

While the absence of a dedicated MSDS for this compound necessitates a cautious, evidence-based approach, the available data from analogous compounds provides a clear and consistent safety narrative. By treating this compound with the respect due to a substance that is harmful if swallowed, causes significant skin and eye irritation, and poses a respiratory hazard, researchers can effectively mitigate risks. Adherence to the engineering controls, PPE requirements, and emergency procedures outlined in this guide is essential for ensuring a safe laboratory environment for all personnel.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. National Center for Biotechnology Information.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet: Benzoic acid.
  • Florida State University, Emergency Management. (n.d.). Chemical Spills.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • SEPS Services. (2022). 8 Steps to Handling Chemical Spills in the Lab.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Möller Chemie. (2023). Benzoic acid - Safety data sheet.
  • Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.
  • PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid. National Center for Biotechnology Information.

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern chemical research, the strategic selection of foundational molecules is paramount to the successful discovery of novel therapeutics, agrochemicals, and materials. 2-Bromo-6-fluoro-3-methylbenzoic acid (CAS No. 1359857-60-5) emerges as a compound of significant interest, embodying a trifecta of reactive functionalities on a stable aromatic core. Its structure, featuring a carboxylic acid, a bromine atom, and a fluorine atom, offers orthogonal chemical handles for a diverse array of synthetic transformations. This guide delineates the untapped potential of this molecule and provides a strategic framework for its exploration in medicinal chemistry, agrochemical development, and materials science.

The strategic placement of the bromine atom makes it an ideal substrate for metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1] The electron-withdrawing fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of derivative compounds, a common strategy in modern drug discovery.[1][2] Finally, the carboxylic acid group serves as a versatile anchor for amide bond formation, esterification, or as a directing group for further functionalization of the aromatic ring.[1]

This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining key areas of investigation and providing detailed experimental protocols to unlock the full potential of this promising chemical entity.

I. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The inherent structural features of this compound make it an exemplary starting point for the synthesis of novel bioactive molecules. Substituted benzoic acids are integral components of numerous approved drugs and are widely recognized as privileged scaffolds in medicinal chemistry.[3][4]

A. Kinase Inhibitors for Oncology

Rationale: The 2-substituted benzoic acid motif is a well-established hinge-binding element in many kinase inhibitors. By utilizing the bromine atom for Suzuki or Buchwald-Hartwig coupling reactions, a variety of heterocyclic structures, known to interact with the ATP-binding site of kinases, can be introduced. The fluorine and methyl groups can then be used to fine-tune selectivity and pharmacokinetic properties.

Experimental Workflow:

G cluster_0 Synthesis of Kinase Inhibitor Library Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Amide Amide Coupling (Amines) Suzuki->Amide HATU, DIPEA Library Diverse Library of Kinase Inhibitor Candidates Amide->Library Screening Kinase Panel Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and screening of a kinase inhibitor library.

Protocol 1: Synthesis of a Putative Kinase Inhibitor

  • Suzuki Coupling:

    • To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction at 90 °C for 12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl.

    • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Amide Coupling:

    • Dissolve the purified Suzuki product (1.0 eq) in DMF.

    • Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired amine (1.1 eq).

    • Stir at room temperature for 6 hours, monitoring by LC-MS.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final compound by preparative HPLC.

Reactant Purpose Exemplar
Aryl Boronic AcidIntroduces kinase hinge-binding motif3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
AmineProvides solubility and additional interactions4-Aminomorpholine
B. Anti-Infective Agents

Rationale: Benzoic acid derivatives have demonstrated activity against a range of pathogens, including Mycobacterium tuberculosis.[5] The lipophilicity imparted by the halogen and methyl groups can aid in penetrating the complex cell wall of such organisms. The carboxylic acid can be derivatized into hydrazones, a class of compounds known for their antitubercular properties.

Experimental Workflow:

G cluster_1 Synthesis of Anti-Infective Hydrazones Start This compound Esterification Esterification (MeOH, H₂SO₄) Start->Esterification Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Esterification->Hydrazinolysis Condensation Condensation (Substituted Aldehydes) Hydrazinolysis->Condensation Hydrazone_Library Hydrazone Library Condensation->Hydrazone_Library Screening Antimicrobial Screening (e.g., M. tuberculosis) Hydrazone_Library->Screening MIC MIC Determination Screening->MIC Lead Lead Compound MIC->Lead

Caption: Synthesis and evaluation of anti-infective hydrazone derivatives.

Protocol 2: Synthesis of a Benzoic Acid Hydrazone

  • Esterification:

    • Reflux this compound in methanol with a catalytic amount of concentrated sulfuric acid for 8 hours.

    • Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the methyl ester.[6]

  • Hydrazinolysis:

    • Reflux the methyl ester with an excess of hydrazine hydrate in ethanol for 12 hours.

    • Cool the reaction mixture and collect the precipitated hydrazide by filtration.

  • Condensation:

    • Dissolve the hydrazide in ethanol and add a substituted aldehyde (1.0 eq) and a catalytic amount of acetic acid.

    • Reflux for 4 hours.

    • Cool the reaction, and the product will precipitate. Collect by filtration and wash with cold ethanol.

II. Agrochemical Discovery: Herbicides and Fungicides

Rationale: The halobenzoic acid scaffold is present in several commercial herbicides and fungicides. The specific substitution pattern of this compound can be exploited to develop new agrochemicals with potentially novel modes of action or improved efficacy and safety profiles. The carboxylic acid can be converted to amides or esters, which are common functional groups in active agrochemicals.

Experimental Workflow:

G cluster_2 Agrochemical Candidate Synthesis Start This compound AcidChloride Acid Chloride Formation (SOCl₂) Start->AcidChloride Amidation Amidation (Substituted Anilines) AcidChloride->Amidation Esterification Esterification (Substituted Phenols) AcidChloride->Esterification Library Amide/Ester Library Amidation->Library Esterification->Library Screening Herbicidal/Fungicidal Screening Library->Screening EC50 EC₅₀ Determination Screening->EC50

Caption: Synthesis and screening of potential agrochemical candidates.

Protocol 3: Synthesis of a Substituted Benzamide

  • Acid Chloride Formation:

    • Gently reflux this compound in thionyl chloride for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in dichloromethane and cool to 0 °C.

    • Slowly add a solution of a substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, concentrate, and purify by crystallization or column chromatography.

III. Materials Science: Building Blocks for Functional Polymers

Rationale: The rigid aromatic core and the presence of a bromine atom make this compound a valuable monomer for the synthesis of high-performance polymers. The bromine atom can be used for polymerization via coupling reactions (e.g., Suzuki polymerization), leading to materials with high thermal stability and potentially interesting electronic or optical properties. The fluorine atom can enhance the polymer's chemical resistance and modify its surface properties.

Experimental Workflow:

G cluster_3 Functional Polymer Synthesis Start This compound Esterification Esterification with Long-Chain Alcohol Start->Esterification Polymerization Suzuki Polycondensation with Diboronic Ester Esterification->Polymerization Polymer Functional Polymer Polymerization->Polymer Characterization Polymer Characterization (GPC, TGA, DSC) Polymer->Characterization

Caption: Pathway for the synthesis and characterization of functional polymers.

Protocol 4: Suzuki Polycondensation

  • Monomer Preparation:

    • Esterify the carboxylic acid of this compound with a long-chain alcohol (e.g., 1-octanol) to improve solubility.

  • Polymerization:

    • In a Schlenk flask, combine the bromo-monomer (1.0 eq), a diboronic ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.04 eq).

    • Add a degassed solution of K₃PO₄ in a 4:1 mixture of THF and water.

    • Heat the mixture at 80 °C under an inert atmosphere for 48 hours.

    • Precipitate the polymer by pouring the reaction mixture into methanol.

    • Collect the polymer by filtration and purify by Soxhlet extraction.

Conclusion

This compound is a molecule poised for significant scientific exploration. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide array of novel compounds. The research areas proposed in this guide—medicinal chemistry, agrochemical discovery, and materials science—represent just a fraction of the possibilities. By employing the strategic workflows and detailed protocols outlined herein, researchers can systematically investigate the potential of this scaffold and contribute to the development of next-generation technologies.

References

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid.
  • PubMed. (2010). Synthesis and Antitubercular Activities of Substituted Benzoic Acid N'-(substituted benzylidene/furan-2-ylmethylene)-N-(pyridine-3-carbonyl)-hydrazides.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

Sources

A Theoretical and Computational Guide to 2-Bromo-6-fluoro-3-methylbenzoic Acid: Exploring Molecular Properties and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for understanding the molecular characteristics of 2-bromo-6-fluoro-3-methylbenzoic acid. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural, electronic, and spectroscopic properties of this versatile building block through the lens of computational chemistry. By elucidating the causality behind its behavior, this guide aims to empower scientists to leverage its unique attributes in the rational design of novel therapeutics.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex molecules.[1][2] Its strategic substitution pattern, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group, provides multiple reactive handles for diverse chemical transformations. This unique combination of functional groups makes it an invaluable scaffold in medicinal chemistry and materials science.[1][2]

The presence of a bromine atom is particularly advantageous, serving as a key site for metal-catalyzed cross-coupling reactions such as Suzuki or Heck couplings, which are fundamental for constructing carbon-carbon bonds.[2] The electron-withdrawing fluorine atom can enhance crucial pharmacokinetic properties like lipophilicity and metabolic stability in drug candidates.[2][3] Furthermore, the carboxylic acid group offers a convenient point for amide bond formation or other modifications, while the methyl group influences the electronic landscape of the aromatic ring.[2] An understanding of the interplay between these substituents is critical for predicting and controlling the molecule's reactivity. Its structural analogues, such as 2-chloro-6-fluoro-3-methylbenzoic acid, have been utilized as intermediates in the synthesis of inhibitors for enzymes like stearoyl-CoA desaturase 1 (SCD1), which are targets for diseases including obesity.[4]

This guide will explore the theoretical underpinnings of this compound's properties using quantum chemical calculations, providing a robust foundation for its application in drug discovery and development.

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound are dictated by the interplay of steric and electronic effects arising from its substituents. The orientation of the carboxylic acid group relative to the aromatic ring is a key conformational variable.

Computational Methodology

To investigate the conformational landscape, geometry optimizations are performed using Density Functional Theory (DFT), a widely used computational method that provides a good balance between accuracy and computational cost.[5][6][7] A common and effective combination of theory and basis set for such molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[6] This level of theory is well-suited for capturing the electronic structure and energies of organic molecules containing halogens.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.

  • Computational Chemistry Software: Utilize a quantum chemistry package such as Gaussian.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Opt+Freq (Optimization followed by frequency calculation)

    • Solvation (Optional): To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying the solvent of interest (e.g., water, DMSO).

  • Execution and Analysis: Run the calculation and analyze the output to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The output will provide the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

Predicted Conformational Preferences

Due to the presence of the ortho-substituents (bromo and fluoro), the carboxylic acid group is expected to be twisted out of the plane of the aromatic ring to minimize steric hindrance. The intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid proton and the adjacent fluorine or bromine atom, will also influence the preferred conformation. DFT calculations can predict the relative energies of different conformers, identifying the most stable arrangement.[6][7] Studies on similar ortho-substituted benzoic acids have shown that such intramolecular interactions can significantly stabilize certain conformations.[7]

Diagram: Computational Workflow for Conformational Analysis

G cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis start Initial 3D Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) Opt+Freq start->dft Input for calculation geom Optimized Geometry dft->geom Output freq Vibrational Frequencies dft->freq Output energy Relative Energies geom->energy Used to calculate freq->energy Confirms minimum

Caption: Workflow for determining the stable conformers of this compound.

Electronic Properties and Reactivity

The electronic properties of this compound, such as its charge distribution, frontier molecular orbitals, and electrostatic potential, are crucial for understanding its reactivity in chemical synthesis and its potential interactions with biological targets.

Atomic Charges and Electrostatic Potential

Natural Bond Orbital (NBO) analysis can be performed on the optimized geometry to determine the distribution of electron density across the molecule. This provides insights into the partial atomic charges, revealing which atoms are electron-rich (nucleophilic) and which are electron-deficient (electrophilic). The electrostatic potential (ESP) map visually represents the charge distribution, highlighting regions of positive and negative potential that are prone to electrostatic interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO may be centered on the electron-withdrawing carboxylic acid group and the aromatic ring.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-X.XX eVElectron-donating ability
LUMO Energy-Y.YY eVElectron-accepting ability
HOMO-LUMO GapZ.ZZ eVChemical reactivity and stability
Dipole MomentD.DD DebyePolarity and intermolecular interactions

Note: The values in this table are illustrative and would be determined from actual DFT calculations.

Theoretical Spectroscopic Analysis

Computational methods can predict various spectroscopic properties, which can be invaluable for the characterization and identification of this compound and its derivatives.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm that the optimized structure is a true minimum but also provide the theoretical vibrational frequencies. These can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Theoretical calculations on similar molecules, like 3-acetoxy-2-methyl benzoic acid, have shown good agreement with experimental vibrational spectra after applying appropriate scaling factors.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation.[2] The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane for ¹H and ¹³C), can be compared with experimental NMR data to confirm the molecular structure. The predicted spectrum for this compound would show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton in the ¹H NMR spectrum, as well as characteristic shifts for the different carbon and fluorine environments.[2]

Experimental Protocol: NMR Chemical Shift Calculation

  • Optimized Geometry: Use the previously optimized structure of this compound.

  • Computational Chemistry Software: Utilize a quantum chemistry package like Gaussian.

  • Calculation Setup:

    • Method: GIAO-B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: NMR

    • Solvation: It is highly recommended to include a solvation model (e.g., PCM) using the solvent in which the experimental NMR was recorded.

  • Execution and Analysis: Run the calculation and extract the predicted absolute shielding values. Convert these to chemical shifts by subtracting them from the shielding value of the reference compound calculated at the same level of theory.

Diagram: Structure and Key Atoms of this compound

Caption: Molecular graph of this compound with atom labeling.

Potential Applications in Drug Design and Synthesis

The theoretical insights gained from computational studies can directly inform the synthetic and medicinal chemistry applications of this compound.

  • Rational Design of Analogs: By understanding the molecule's electronic properties and steric profile, medicinal chemists can rationally design analogs with improved potency, selectivity, and pharmacokinetic properties. For example, the bromine atom can be replaced with other groups via cross-coupling reactions to explore structure-activity relationships.

  • Predicting Sites of Reactivity: The calculated atomic charges and HOMO/LUMO distributions can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes. For instance, the carboxylic acid group is a primary site for transformations like esterification or amidation.

  • Understanding Drug-Target Interactions: If this compound is incorporated into a larger drug molecule, computational docking studies can be used to predict its binding mode within a target protein. The electrostatic potential map is particularly useful for identifying potential hydrogen bonding and other non-covalent interactions.

Conclusion

Theoretical studies provide a powerful and predictive framework for understanding the multifaceted chemical nature of this compound. By employing computational methods like Density Functional Theory, researchers can gain deep insights into its structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it provides a rational basis for the strategic use of this versatile building block in the design and synthesis of novel therapeutic agents and advanced materials. As the demand for more complex and finely-tuned molecules grows, the integration of theoretical and experimental approaches will be paramount in accelerating innovation in drug discovery and development.

References

  • Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2011). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.
  • Araújo, L. S., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4799. [Link]
  • Araújo, L. S., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • MySkinRecipes. (n.d.). This compound. [Link]
  • NBINNO. (n.d.).
  • JOCPR. (2016). Experimental and Theoretical Investigation of the Molecular and Electronic Structure of 3-Acetoxy-2-Methylbenzoic Acid using Quantum Chemical. Journal of Chemical and Pharmaceutical Research, 8(8), 56-70. [Link]

Sources

quantum chemical calculations for 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Quantum Chemical Calculations of 2-Bromo-6-fluoro-3-methylbenzoic Acid: A DFT Approach

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science.[1] Recognizing the growing importance of computational methods in predicting molecular properties and guiding experimental research, this document details a robust protocol centered on Density Functional Theory (DFT). We outline the theoretical basis, a step-by-step computational workflow, and the analysis of key molecular properties including optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to elucidate the structural and electronic characteristics of complex organic molecules.

Introduction

Significance of Halogenated Benzoic Acids

Halogenated aromatic compounds, particularly substituted benzoic acids, are foundational scaffolds in modern chemistry. The introduction of halogen atoms into a molecule can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] These modifications are a cornerstone of rational drug design, where aryl halides serve as versatile intermediates for cross-coupling reactions to build molecular complexity.[4] Specifically, the presence of bromine, fluorine, and methyl groups on a benzoic acid core, as in the title compound, creates a unique electronic and steric profile, making it a valuable building block for novel therapeutic agents and functional materials.[1][2]

Profile of this compound

This compound (CAS: 1359857-60-5) is a polysubstituted aromatic carboxylic acid with the molecular formula C₈H₆BrFO₂.[5] Its structure is characterized by a benzoic acid core with ortho-bromo and ortho-fluoro substituents relative to the carboxyl group, and a meta-methyl group. This specific substitution pattern presents a compelling case for theoretical study. The interplay between the electron-withdrawing inductive effects of the halogens, the electron-donating hyperconjugation of the methyl group, and the steric hindrance around the carboxylic acid function dictates the molecule's conformation, reactivity, and intermolecular interaction potential.

The Role of Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with remarkable accuracy, often complementing or guiding experimental work.[6][7] These in silico methods allow for the determination of stable molecular geometries, vibrational spectra, and a host of electronic properties that govern chemical reactivity.[8][9] By applying these computational techniques to this compound, we can gain deep insights into its structure and electronic landscape, which is fundamental to understanding its potential applications.

Theoretical Framework: Density Functional Theory (DFT)

Fundamentals of DFT

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT's core principle is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium to large organic molecules.[6]

The B3LYP Hybrid Functional

The choice of the functional is critical in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated methods for organic molecules.[9] It incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals, providing a robust and generally accurate description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of systems.[8][9] Its widespread use provides a wealth of comparative data in the literature.

The Pople-Style Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, split-valence basis set that provides a good description of the electronic structure for organic molecules, especially those containing heteroatoms.[8][10]

  • 6-311G: Describes the core electrons with a single function and the valence electrons with three functions, allowing for greater flexibility.

  • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions, weak interactions, and the "tails" of the electron density far from the nucleus.

  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately.

Computational Protocol: A Step-by-Step Workflow

A reliable computational study follows a self-validating protocol. Each step confirms the success of the previous one, ensuring the final results are derived from a true energy minimum structure.

Experimental Protocol: DFT Calculation Methodology
  • Molecular Structure Preparation: The initial 3D structure of this compound is constructed using a molecular modeling program (e.g., GaussView, Avogadro). The initial geometry should be a reasonable guess, often derived from standard bond lengths and angles.

  • Geometry Optimization: A geometry optimization calculation is performed to locate the lowest energy conformation of the molecule.[9]

    • Level of Theory: DFT

    • Functional: B3LYP[8][10]

    • Basis Set: 6-311++G(d,p)[8][10]

    • Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.[9] This step is critical for two reasons:

    • It confirms that the optimized structure is a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational (infrared) spectrum and thermodynamic data like enthalpy and Gibbs free energy.

  • Electronic Property Calculations: Once the optimized minimum energy structure is confirmed, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) surface.[6][8]

  • Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used for these calculations.[6]

Mandatory Visualization: Computational Workflow

Computational Workflow for this compound cluster_input Preparation cluster_calc Core Calculation cluster_validation Validation cluster_analysis Analysis node_prep 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) node_opt 2. Geometry Optimization Level: B3LYP/6-311++G(d,p) node_prep->node_opt node_freq 3. Vibrational Frequency Analysis (Same Level of Theory) node_opt->node_freq node_check Imaginary Frequencies? node_freq->node_check node_check->node_opt Yes (Re-optimize) node_props 4. Calculate Electronic Properties (HOMO, LUMO, MEP) node_check->node_props No (True Minimum) node_results Final Data: - Structural Parameters - Vibrational Spectra - Reactivity Descriptors node_props->node_results

Caption: Workflow for DFT calculations on this compound.

Analysis of Calculated Properties

Structural Parameters

The geometry optimization yields the equilibrium structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available, or with values for similar molecules. The dihedral angle between the carboxylic acid group and the aromatic ring is particularly important as it reflects the degree of steric hindrance imposed by the ortho substituents.

Table 1: Predicted Structural Parameters for this compound (Note: The data presented in this table is illustrative of the output from a DFT calculation. Actual values will be generated by the computational software.)

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C-Br1.89
C-F1.35
C=O1.21
C-O1.36
**Bond Angles (°) **
C-C-Br119.5
C-C-F118.8
O=C-O123.0
Dihedral Angles (°)
C-C-C=O45.0
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity.[8][10] A large HOMO-LUMO gap implies high chemical stability and low reactivity, as more energy is required to excite an electron.[8] From the HOMO and LUMO energies, key reactivity descriptors can be calculated.

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Note: Data is illustrative.)

PropertyFormulaPredicted Value (eV)
HOMO Energy (E_HOMO)--6.85
LUMO Energy (E_LUMO)--1.95
Energy Gap (ΔE) E_LUMO - E_HOMO 4.90
Ionization Potential (I)-E_HOMO6.85
Electron Affinity (A)-E_LUMO1.95
Chemical Hardness (η)(I - A) / 22.45
Chemical Softness (S)1 / (2η)0.204
Electronegativity (χ)(I + A) / 24.40

digraph "HOMO_LUMO_Diagram" {
graph [fontname="Arial", rankdir=TB, splines=false];
node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=none, style=solid, color="#202124"];

{rank=same; LUMO_label; LUMO_level;} {rank=same; HOMO_label; HOMO_level;}

LUMO_label [shape=plaintext, label="LUMO\n(Electron Acceptor)"]; HOMO_label [shape=plaintext, label="HOMO\n(Electron Donor)"];

LUMO_level [label="-1.95 eV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOMO_level [label="-6.85 eV", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph { edge [arrowhead=vee, style=dashed, color="#34A853"]; HOMO_level -> LUMO_level; }

E_gap [shape=plaintext, label="ΔE = 4.90 eV\n(Chemical Stability)", fontcolor="#34A853", fontsize=9]; E_gap_pos [shape=point, style=invis]; HOMO_level -> E_gap_pos [style=invis]; E_gap_pos -> LUMO_level [style=invis, minlen=1.5]; E_gap_pos -> E_gap [style=invis]; }

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO-LUMO).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to reveal regions of varying electrostatic potential. The MEP map is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen and fluorine. These are sites for electrophilic attack.

  • Blue Regions: Indicate positive potential (electron-poor), typically found around hydrogen atoms, particularly the acidic proton of the carboxyl group. These are sites for nucleophilic attack.

MEP_Concept cluster_mep Molecule Molecular Surface Red Negative Potential (Electron-Rich) Susceptible to Electrophiles Red->Molecule e.g., Carbonyl Oxygen Blue Positive Potential (Electron-Poor) Susceptible to Nucleophiles Blue->Molecule e.g., Carboxylic H+

Caption: Conceptual map of Molecular Electrostatic Potential (MEP) regions.

Conclusion

The computational protocol detailed in this guide provides a robust and scientifically grounded approach to characterizing this compound using DFT calculations. By systematically determining the molecule's optimized geometry, vibrational properties, and electronic structure, researchers can predict its stability, reactivity, and potential interaction sites. These theoretical insights are crucial for accelerating the design and synthesis of new pharmaceuticals and materials, reducing the reliance on trial-and-error experimentation and providing a deeper molecular-level understanding to guide future research endeavors.

References

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC. (2025, July 17). PubMed Central.
  • A Computational DFT Insight into the Optimized Structure, Electronic Structures, Spectroscopic Analysis, and Thermodynamic Param. (n.d.). Himalayan Physics.
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.).
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025, August 22). PubMed Central (PMC).
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scirp.org.
  • Probing hydrogen and halogen-oxo interactions in uranyl coordination polymers: a combined crystallographic and computational study. (n.d.). CrystEngComm (RSC Publishing).
  • Computational Study of the Halogen Atom−Benzene Complexes. (2003, June 16). Figshare.
  • Computational study of the halogen atom-benzene complexes. (2003, July 9). PubMed.
  • A Comparative Guide to the DFT Calculations of 2-Nitrobenzene-1,3,5-triol and Its Isomers. (n.d.). Benchchem.
  • 2-Bromo-4-fluoro-3-methylbenzoic Acid. (n.d.). Benchchem.
  • This compound | 1359857-60-5. (n.d.). Sigma-Aldrich.
  • DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen. (n.d.). Zhu Group.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • This compound. (n.d.). MySkinRecipes.

Sources

Methodological & Application

The Strategic Application of 2-Bromo-6-fluoro-3-methylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Multifunctional Scaffold

In the landscape of contemporary drug discovery, the efficiency of a synthetic campaign and the quality of the final drug candidate are profoundly influenced by the strategic selection of starting materials. 2-Bromo-6-fluoro-3-methylbenzoic acid (CAS: 1359857-60-5) has emerged as a particularly valuable building block for medicinal chemists.[1][2] Its utility stems not from a single attribute, but from the synergistic interplay of its three key functional handles: a carboxylic acid, a bromine atom, and a strategically positioned fluorine atom, all arranged on a methylated benzene ring. This unique combination provides a versatile platform for constructing complex molecular architectures, especially those targeting enzymes like protein kinases.[1][3]

The strategic placement of these groups allows for orthogonal chemical modifications. The carboxylic acid is a classical handle for amide bond formation, a ubiquitous linkage in drug molecules. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5] The electron-withdrawing fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific, beneficial interactions with biological targets.[4][6] This document serves as a detailed guide for researchers, providing both the conceptual framework and practical protocols for leveraging this compound in medicinal chemistry programs.

Core Physicochemical Properties

A foundational understanding of a building block's properties is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.03 g/mol [1]
Appearance White to off-white powder or crystals[2]
Purity Typically ≥98%[2]
CAS Number 1359857-60-5[1][2]

Application Focus: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known driver of numerous diseases, most notably cancer.[3][7] Consequently, the development of small-molecule kinase inhibitors remains a major focus of pharmaceutical research.[3][8] this compound is an exemplary starting material for generating libraries of potential kinase inhibitors due to its ability to be elaborated into core heterocyclic structures known to interact with the ATP-binding site of kinases.

The general synthetic strategy involves two key transformations:

  • Amide Bond Formation: The carboxylic acid is coupled with a desired amine-containing fragment. This fragment is often a chiral amine or an aniline derivative that will form a key part of the final heterocyclic core or a side chain that probes a specific pocket of the kinase.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom is subsequently used to introduce a larger, often aromatic or heteroaromatic, moiety via reactions like the Suzuki-Miyaura coupling. This group typically occupies the solvent-exposed region of the ATP-binding site and is crucial for achieving potency and selectivity.

This sequential approach allows for the systematic construction and evaluation of structure-activity relationships (SAR) in a drug discovery program.[4]

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the logical flow of a typical synthetic campaign starting from this compound.

G A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine Fragment (R1-NH2) B->C D Amide Intermediate C->D F Suzuki-Miyaura Coupling (e.g., Pd(PPh3)4, Base) D->F E Boronic Acid/Ester (R2-B(OR)2) E->F G Final Kinase Inhibitor Scaffold F->G G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid (1.0 eq) in Anhydrous DMF B Add Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) A->B C Stir at RT (12-18 h) B->C D Monitor by TLC/LC-MS C->D E Dilute with H2O, Extract with EtOAc D->E F Wash with NaHCO3 (aq), then Brine E->F G Dry (Na2SO4), Concentrate F->G H Purify (Column Chromatography) G->H

Caption: Step-by-step workflow for HATU amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents), and finally N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). [9]4. Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with water (approx. 10 volumes) and extract the product with ethyl acetate (3 x 5 volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes). The bicarbonate wash removes unreacted HATU byproducts and any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to couple the amide intermediate (synthesized in Protocol 1) with an aryl or heteroaryl boronic acid.

Rationale for Reagent Selection:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A robust, air-stable Pd(0) catalyst widely used for Suzuki couplings. It is effective for a broad range of substrates. [10]* Potassium Carbonate (K₂CO₃): An inorganic base required to activate the boronic acid for transmetalation to the palladium center.

  • 1,4-Dioxane/Water: A common solvent mixture for Suzuki reactions. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Amide (1.0 eq), Boronic Acid (1.2 eq), K2CO3 (2.0 eq) B Evacuate & Backfill with Inert Gas (N2/Ar) A->B C Add Pd(PPh3)4 (0.05 eq) and Dioxane/H2O B->C D Heat to 80-100 °C (2-12 h) C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute with H2O, Extract with EtOAc E->F G Wash with Brine F->G H Dry (Na2SO4), Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or round-bottom flask with a condenser), combine the bromo-amide intermediate (1.0 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2 equivalents), and potassium carbonate (2.0 equivalents). [10]2. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.

  • Catalyst and Solvent Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the vessel, followed by the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 v/v ratio, approx. 0.1 M concentration).

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Cooling and Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

Conclusion and Future Outlook

This compound represents a prime example of a "smart" building block in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point into complex molecular scaffolds. [1][4]The protocols outlined herein for amide coupling and Suzuki-Miyaura cross-coupling are foundational methods that can be adapted to generate large libraries of compounds for SAR studies. As the demand for novel, highly specific therapeutics continues to grow, particularly in the realm of kinase inhibitors, the strategic deployment of versatile intermediates like this compound will remain a cornerstone of successful drug discovery campaigns.

References

  • This compound - MySkinRecipes. (URL: )
  • 2-Bromo-4-fluoro-3-methylbenzoic Acid - Benchchem. (URL: )
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic
  • What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis? - Guidechem. (URL: )
  • Application Notes and Protocols: The Strategic Use of 6-Amino-2-bromo-3- methylbenzoic Acid in the Synthesis of Kinase and Signal Transduction Inhibitors - Benchchem. (URL: )
  • 2-Bromo-3-methylbenzoic acid - Chem-Impex. (URL: )
  • This compound | 1359857-60-5 - Sigma-Aldrich. (URL: )
  • CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P
  • The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Compar
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis - Benchchem. (URL: )
  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - NIH. (URL: )
  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (URL: )

Sources

Suzuki-Miyaura coupling protocol with 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm starting with focused Google searches to get data on Suzuki-Miyaura coupling, specifically concerning protocols with aryl bromides, and substrates bearing ortho-substituents. My aim is to build a solid foundation of information, so that I can explore this in more depth.

Expanding Search Parameters

I'm now broadening my search. I'm focusing on catalyst systems, bases, and solvents suitable for challenging substrates in Suzuki-Miyaura couplings. I'm also delving into the coupling mechanism to better understand experimental choices. Furthermore, I will start to investigate the properties of the bromobenzoic acid derivative and potential boronic acid partners to assess reactivity and possible side reactions. Finally, I will structure an application note.

Prioritizing Literature Review

I'm now prioritizing the literature review, focusing on Suzuki-Miyaura coupling reactions with aryl bromides, especially those bearing ortho-substituents and incorporating carboxylic acid and fluorine groups. I'm simultaneously investigating established protocols, specifically catalyst systems, bases, and solvents suitable for difficult substrates and delving deeper into the underlying mechanism. I'm also planning searches on the properties of 2-bromo-6-fluoro-3-methylbenzoic acid to understand its potential reactivity.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-6-fluoro-3-methylbenzoic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. This document offers a comprehensive exploration of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, tailored specifically to this substrate. The protocols herein are designed to serve as a robust starting point for reaction optimization, addressing the unique challenges presented by the sterically hindered and electronically modified substrate, particularly the presence of the carboxylic acid moiety.

Introduction: Significance and Challenges

This compound is a valuable synthetic intermediate, incorporating several key structural features: a bromine atom for versatile cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, a methyl group for steric influence, and a carboxylic acid for further derivatization or to act as a key pharmacophoric element. The synthesis of derivatives of this compound is crucial for the development of novel pharmaceuticals and advanced organic materials.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] However, the application of these powerful methods to this compound is not without its challenges:

  • Steric Hindrance: The ortho-substituents (bromine and fluorine) flanking the carboxylic acid create a sterically demanding environment around the reaction center, which can impede the oxidative addition step in the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the reactivity of the aryl bromide.

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid necessitates the use of additional equivalents of base.[2] The resulting carboxylate can also interact with the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[2] Furthermore, the solubility of the carboxylate salt can be a critical factor in biphasic reaction mixtures.[2]

This guide provides a systematic approach to overcoming these challenges through the careful selection of catalysts, ligands, bases, and solvent systems.

The Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[3][5]

  • Transmetalation (for Suzuki and Sonogashira) or Olefin/Amine Coordination/Insertion (for Heck and Buchwald-Hartwig): The coupling partner is delivered to the palladium center.[5]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[3][5]

The choice of ligand is paramount as it influences the rate and efficiency of each of these steps.[3][6] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[6]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Anhydrous and anaerobic conditions are often required, necessitating the use of an inert atmosphere (nitrogen or argon).

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C(sp²)–C(sp²) bonds.[7][8]

Reaction Principle: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[9][10]

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and acidify to pH ~2 with 1M HCl to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂Cost-effective and readily available Pd(II) precatalyst.[1]
Ligand SPhos or XPhosBulky, electron-rich biaryl phosphine ligands that promote efficient oxidative addition and reductive elimination for sterically hindered substrates.[1][3]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases are required to neutralize the carboxylic acid and facilitate transmetalation.[11]
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic solvent systems are common for Suzuki couplings.[11] The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.[10]
Temperature 80-100 °CElevated temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira reaction is a reliable method for the synthesis of aryl alkynes.[12]

Reaction Principle: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12][13]

Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (or a mixture of THF and triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A common and effective catalyst for Sonogashira couplings.[14]
Copper(I) Co-catalyst CuIFacilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[12]
Base Triethylamine or DiisopropylamineActs as both the base and often as the solvent, neutralizing the HBr formed and keeping the catalyst active.[13]
Solvent Amine or THF/AmineAnhydrous conditions are typically required.[13]
Temperature Room Temperature to 50 °CSonogashira couplings can often be performed under mild thermal conditions.[12]
Heck Reaction: Synthesis of Alkenyl Derivatives

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[15]

Reaction Principle: This reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base.[15]

Protocol:

  • Reaction Setup: In a sealable tube, combine this compound (1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 equiv), Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand like P(o-tolyl)₃ (0.10 equiv).

  • Base and Solvent Addition: Add a base such as triethylamine (2.5 equiv) and a solvent like DMF or NMP.

  • Inert Atmosphere: Seal the tube and purge with nitrogen or argon.

  • Reaction: Heat the mixture to 100-140 °C for 12-48 hours.

  • Work-up: Cool to room temperature, dilute with water, and acidify with 1M HCl.

  • Extraction: Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective precatalyst for Heck reactions.[15]
Ligand P(o-tolyl)₃ or PPh₃Monodentate phosphine ligands are often sufficient for Heck couplings.[16]
Base Triethylamine or K₂CO₃An organic or inorganic base is required to neutralize the acid generated in the catalytic cycle.[15]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are generally required for the Heck reaction.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17]

Reaction Principle: This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[14][18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-Br(L_n) Pd0->PdII_complex Oxidative Addition Amine_complex [Ar-Pd(II)-NHR'R''](L_n)Br PdII_complex->Amine_complex Amine Coordination Amide_complex Ar-Pd(II)-NR'R''(L_n) Amine_complex->Amide_complex Deprotonation Amide_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amide_complex->Product ArBr Ar-Br Amine HNR'R'' Base Base HBase [H-Base]+Br-

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), a palladium precatalyst such as a G3-XPhos precatalyst (0.02 equiv), and a strong base like sodium tert-butoxide (NaOtBu, 3.0 equiv) to a reaction vial.

  • Solvent and Amine Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane, followed by the amine (1.2 equiv).

  • Reaction: Seal the vial and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool to room temperature, and carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Dilute with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst G3-XPhos or similarModern precatalysts are often more active and air-stable, providing more reliable results.[19]
Ligand XPhos or RuPhosBulky, electron-rich dialkylbiaryl phosphine ligands are essential for coupling sterically hindered substrates.[1]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine and the carboxylic acid.[20]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CThermally promoted to facilitate the C-N bond formation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Poor substrate/reagent purity- Use a fresh catalyst or a more active precatalyst.- Increase the equivalents of base (3-4 equiv).- Increase the reaction temperature in increments of 10 °C.- Purify starting materials.
Formation of Protodebrominated Byproduct (Ar-H) - Presence of water or protic impurities- Slow transmetalation or coupling step- Ensure strictly anhydrous and anaerobic conditions.- Screen different ligands to accelerate the desired coupling step.
Homocoupling of Boronic Acid (Suzuki) - Slow oxidative addition- Increase temperature.- Use a more electron-rich ligand to promote oxidative addition.
Low Yields with Carboxylic Acid Substrate - Catalyst inhibition by carboxylate- Poor solubility of the carboxylate salt- Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) and deprotecting after the coupling reaction.- Screen different solvent systems to improve solubility.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Diao, T., et al. (2009). Mechanism of Benzoquinone-Promoted Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • National Institutes of Health (NIH). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]
  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • National Institutes of Health (NIH). Developing Ligands for Palladium(II)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Lalevée, J. (n.d.).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • National Institutes of Health (NIH). Decarbonylative Fluoroalkylation at Palladium(II)
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2020). 17.
  • Master Organic Chemistry. (2016).
  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by... [Link]
  • Kashani, S. K., et al. (n.d.).
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Wikipedia.
  • Wikipedia. Heck reaction. [Link]

Sources

Application Note: Strategic Pathways to Novel Heterocycles from 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines strategic methodologies for the synthesis of novel heterocyclic scaffolds utilizing 2-bromo-6-fluoro-3-methylbenzoic acid as a versatile starting material. Recognizing the prevalence of fluorinated and methylated heterocycles in modern medicinal chemistry, this document provides a series of proposed, well-grounded synthetic pathways. The protocols herein are built upon established, robust chemical transformations, including Ullmann-type condensations, Buchwald-Hartwig aminations, and palladium-catalyzed cyclizations. For each proposed strategy, we provide detailed experimental protocols, explain the mechanistic rationale behind procedural choices, and present clear visual workflows. The aim is to equip researchers with the foundational knowledge and practical steps required to explore the synthetic potential of this unique building block for the development of new chemical entities.

Introduction: The Potential of a Multifunctional Building Block

The pursuit of novel heterocyclic structures is a cornerstone of drug discovery and materials science. The incorporation of fluorine atoms and methyl groups into these scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound presents itself as a particularly valuable, albeit underexplored, starting material. Its architecture combines several key reactive handles:

  • An ortho-bromine atom: A prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann), enabling the formation of C-N, C-O, and C-C bonds.[1][2][3][4][5][6]

  • A carboxylic acid group: Allows for amide bond formation and can act as a directing group or be involved in cyclization reactions.

  • A fluorine atom: Ortho to the bromine, it sterically shields the C-Br bond and electronically influences the aromatic ring, potentially modulating reactivity and conferring unique properties to the final products.

  • A methyl group: Provides an additional point for substitution and influences the electronic landscape of the ring.

This guide explores three primary strategies for leveraging these features to construct medicinally relevant heterocyclic cores: Acridones, Xanthones, and Dibenzofurans.

Strategy I: Synthesis of Substituted Acridones via C-N Coupling and Cyclization

Acridone scaffolds are privileged structures found in numerous biologically active natural products and synthetic compounds. The proposed pathway involves an initial intermolecular C-N bond formation, creating an N-phenylanthranilic acid intermediate, which is then cyclized to form the tricyclic acridone core.

Causality and Mechanistic Insight:

The initial step relies on a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination to couple the aryl bromide with an aniline derivative.[1][3][4][5][7] The Ullmann approach is a classic, cost-effective method, often requiring higher temperatures.[2][6] The Buchwald-Hartwig reaction typically offers milder conditions and broader substrate scope but requires more sophisticated phosphine ligands.[3][4][5] The subsequent cyclization is an intramolecular electrophilic acylation, usually promoted by a strong acid like polyphosphoric acid (PPA) or Eaton's reagent, which dehydrates the intermediate to forge the new ring.

Visual Workflow: Acridone Synthesis

acridone_synthesis cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Intramolecular Cyclization start 2-Bromo-6-fluoro- 3-methylbenzoic Acid catalyst1 CuI or Pd(OAc)2 Base (e.g., K2CO3) start->catalyst1 aniline Substituted Aniline aniline->catalyst1 intermediate N-Aryl Anthranilic Acid Intermediate catalyst2 PPA or Eaton's Reagent Heat intermediate->catalyst2 product Target Acridone Derivative catalyst1->intermediate Ullmann or Buchwald-Hartwig catalyst2->product Dehydrative Acylation

Caption: Proposed two-step synthesis of acridone derivatives.

Experimental Protocol: Synthesis of a 7-Fluoro-6-methyl-substituted Acridone

Step 1: Synthesis of 2-(Arylamino)-6-fluoro-3-methylbenzoic Acid (Ullmann Condensation)

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired aniline derivative (1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and L-proline (0.2 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the flask and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with 2M HCl until a precipitate forms (pH ~3-4).

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the N-aryl anthranilic acid intermediate.

Step 2: Cyclization to the Acridone Core

  • Place the dried intermediate from Step 1 into a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the intermediate).

  • Heat the mixture to 140-160 °C with mechanical stirring for 2-4 hours.

  • Carefully pour the hot, viscous mixture onto crushed ice with stirring.

  • Neutralize the resulting slurry with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude acridone by recrystallization (e.g., from ethanol or acetic acid) or column chromatography.

ParameterStep 1 (C-N Coupling)Step 2 (Cyclization)
Key Reagents Aniline, K₂CO₃Polyphosphoric Acid (PPA)
Catalyst Copper(I) Iodide (CuI)None (acid-mediated)
Solvent DMSONone (PPA is reagent & medium)
Temperature 110-130 °C140-160 °C
Typical Yield 60-85% (based on analogs)70-90%

Strategy II: Synthesis of Xanthones and Dibenzofurans via C-O Coupling

Xanthones and dibenzofurans are important heterocyclic motifs. The synthesis of xanthones can be achieved via an initial copper-catalyzed Ullmann ether synthesis to form a 2-aryloxybenzoic acid, followed by an acid-catalyzed intramolecular cyclization.[8][9] A related strategy can be envisioned for dibenzofurans.

Causality and Mechanistic Insight:

The Ullmann ether synthesis is a classic method for forming diaryl ether bonds.[6][10] It involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base. The base is crucial for deprotonating the phenol, forming the active nucleophile. The subsequent cyclization to form the xanthone is an intramolecular Friedel-Crafts acylation, which closes the central pyrone ring. This step requires a dehydrating acid catalyst, such as sulfuric acid or Eaton's reagent, to promote the reaction.[9] The synthesis of dibenzofurans can be achieved through palladium-catalyzed intramolecular cyclization of o-iododiaryl ethers, suggesting a similar approach could be adapted from our starting material.[11][12]

Visual Workflow: Xanthone Synthesis

xanthone_synthesis cluster_step1 Step 1: C-O Coupling cluster_step2 Step 2: Intramolecular Acylation start 2-Bromo-6-fluoro- 3-methylbenzoic Acid catalyst1 Cu2O Base (e.g., K2CO3) start->catalyst1 phenol Substituted Phenol phenol->catalyst1 intermediate 2-Aryloxybenzoic Acid Intermediate catalyst2 H2SO4 or Eaton's Reagent Heat intermediate->catalyst2 product Target Xanthone Derivative catalyst1->intermediate Ullmann Ether Synthesis catalyst2->product Friedel-Crafts Cyclization

Caption: Proposed two-step synthesis of xanthone derivatives.

Experimental Protocol: Synthesis of a 1-Fluoro-2-methyl-substituted Xanthone

Step 1: Synthesis of 2-(Aryloxy)-6-fluoro-3-methylbenzoic Acid

  • In a reaction vessel, combine the substituted phenol (1.2 eq.), potassium carbonate (2.5 eq.), and copper(I) oxide (Cu₂O, 0.15 eq.).

  • Add this compound (1.0 eq.) and a high-boiling polar solvent like N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (150-160 °C) under an inert atmosphere for 12-24 hours.

  • After cooling, pour the reaction mixture into water and acidify with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude diaryl ether intermediate by column chromatography.

Step 2: Cyclodehydration to the Xanthone Core

  • Add the purified 2-aryloxybenzoic acid intermediate to concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours.

  • Carefully pour the reaction mixture over ice to precipitate the product.

  • Filter the solid, wash extensively with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure xanthone.

ParameterStep 1 (C-O Coupling)Step 2 (Cyclization)
Key Reagents Phenol, K₂CO₃Concentrated H₂SO₄
Catalyst Copper(I) Oxide (Cu₂O)None (acid-mediated)
Solvent DMFNone (H₂SO₄ is reagent & medium)
Temperature 150-160 °C80-100 °C
Typical Yield 50-75% (based on analogs)75-95%

Strategy III: Fused Heterocycles via Palladium-Catalyzed Cascade Cyclization

For the construction of more complex, fused heterocyclic systems, a palladium-catalyzed cascade reaction offers an elegant and efficient approach. This strategy leverages the reactivity of the C-Br bond to initiate a sequence of bond-forming events, including C-C coupling and C-H activation, in a single pot.[13][14][15][16]

Causality and Mechanistic Insight:

This advanced strategy is based on literature precedents where o-bromobenzoic acids are coupled with alkene-tethered aryl halides.[13][14][16] The catalytic cycle typically begins with the oxidative addition of a Pd(0) catalyst to an aryl halide partner. This is followed by an intramolecular carbopalladation (Heck reaction) and C-H activation to form a palladacycle. This palladacycle then undergoes oxidative addition with our this compound, leading to a Pd(IV) intermediate. Subsequent reductive elimination and decarboxylation steps furnish the complex fused product and regenerate the Pd(0) catalyst.[13] This approach allows for the rapid assembly of molecular complexity from relatively simple starting materials.

Visual Workflow: Cascade Cyclization

cascade_synthesis cluster_step1 Single Pot Reaction start 2-Bromo-6-fluoro- 3-methylbenzoic Acid catalyst PdCl2(dppf)2 Base (e.g., NaOAc) start->catalyst partner Alkene-Tethered Aryl Halide partner->catalyst intermediate Pd(IV) Intermediate (transient) product Complex Fused Heterocycle intermediate->product Reductive Elimination, Decarboxylation catalyst->intermediate Multiple Steps: C-H Activation, Oxidative Addition

Caption: Proposed one-pot cascade synthesis of complex fused heterocycles.

Experimental Protocol: Synthesis of a Fused Indolo-isoquinoline Analog
  • To a flame-dried Schlenk tube, add the alkene-tethered aryl iodide (e.g., an N-allyl-2-iodoaniline derivative, 1.0 eq.), this compound (1.2 eq.), PdCl₂(dppf)₂ (5 mol %), and sodium acetate (NaOAc, 3.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to isolate the fused heterocyclic product.

ParameterValue
Key Reagents Alkene-tethered aryl iodide, NaOAc
Catalyst PdCl₂(dppf)₂
Solvent DMF
Temperature 140 °C
Typical Yield 50-80% (based on similar cascade reactions)[13]

References

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central.
  • Preparation of 2-bromobenzoic acid. PrepChem.com.
  • The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. Google Patents.
  • Palladium-Catalyzed Cascade Cyclization of Alkene-Tethered Aryl Halides with o-Bromobenzoic Acids: Access to Diverse Fused Indolo[2,1-a]isoquinolines. ACS Publications.
  • Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents.
  • Ullmann Reaction. Organic Chemistry Portal.
  • acridone. Organic Syntheses Procedure.
  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journals.
  • Synthesis of xanthones: an overview. PubMed.
  • Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. PMC - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles. Nanoscale (RSC Publishing).
  • Palladium-Catalyzed Cascade Cyclization of Alkene-Tethered Aryl Halides with o -Bromobenzoic Acids: Access to Diverse Fused Indolo[2,1- a ]isoquinolines. ResearchGate.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega - ACS Publications.
  • Synthesis of Dibenzofurans. Organic Chemistry Portal.
  • Synthesis of Xanthones: An Overview. ResearchGate.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. ResearchGate.
  • One-pot synthesis of xanthones from 2-nitrobenzyl alcohol and phenol catalyzed by Cu(OTf)2-1,10-phenanthroline. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Synthesis of Triphenylenes via Sequential C–H Activation and Decarboxylation. ACS Publications.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
  • Supplementary Material A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. arkat usa.
  • Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents.
  • Formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol. PubMed.
  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure.
  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. ACS Publications.
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Preprints.org.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Palladium-Catalyzed Cascade Cyclization of Alkene-Tethered Aryl Halides with o-Bromobenzoic Acids: Access to Div…. OUCI.
  • Transition-Metal-Catalyzed Addition Reactions of Arylboronic Acids With Alkyl 2-formylbenzoates: Efficient Access to Chiral 3-substituted Phthalides. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Ullmann Ether Condensation. ResearchGate.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. academictree.org.
  • Buchwald–Hartwig amination. Wikipedia.
  • Ullmann condensation. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Cascade Cyclization of Alkene-Tethered Aryl Halides with o-Bromobenzoic Acids: Access to Diverse Fused Indol. ACS Publications.
  • Recent advances in the synthesis of dibenzofurans. PubMed.
  • Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. pubs.acs.org.
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.
  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. ijsr.net.

Sources

Application Notes and Protocols for Amide Bond Formation with 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the realms of medicinal chemistry and drug development, where it is a prevalent feature in a vast number of pharmaceutical agents. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically challenging, primarily due to the poor leaving group nature of the hydroxyl moiety.[1] This necessitates the activation of the carboxylic acid, a process facilitated by a diverse array of coupling reagents.

This application note provides an in-depth technical guide to the experimental procedures for the formation of amide bonds utilizing 2-bromo-6-fluoro-3-methylbenzoic acid, a substrate that presents significant synthetic challenges. The steric hindrance imposed by the ortho-bromo and ortho-fluoro substituents, coupled with the electronic withdrawing nature of the halogens, demands a careful and informed selection of coupling reagents and reaction conditions to achieve optimal outcomes. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale to empower effective troubleshooting and optimization.

The Challenge: Steric Hindrance and Electronic Effects

The structure of this compound presents a formidable challenge for amide bond formation. The substituents at the 2 and 6 positions sterically encumber the carboxylic acid group, impeding the approach of both the coupling reagent and the amine. Furthermore, the electron-withdrawing effects of the bromine and fluorine atoms can decrease the nucleophilicity of the carboxylate, potentially slowing down the activation step.

Traditional coupling methods, such as those employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the absence of activating additives, often prove inefficient for such hindered substrates, leading to low yields and slow reaction rates.[2]

Selecting the Optimal Coupling Reagent: A Comparative Analysis

To overcome the challenges posed by this compound, the use of more potent coupling reagents is essential. The choice of reagent is critical and should be guided by its efficacy with sterically demanding substrates.

Coupling ReagentClassTypical Yield Range (Hindered Substrates)Key ObservationsPotential Side Reactions
HATU Uronium/Aminium SaltHighHighly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.[3][4][5]Guanidinylation of the primary amine if used in excess.[5]
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. The addition of HOBt minimizes racemization and improves efficiency.[4][6]Formation of N-acylurea byproduct, which can be difficult to remove. Potential for racemization without an additive.[6]
PyBOP Phosphonium SaltHighExcellent for difficult couplings, including sterically demanding substrates. Generates water-soluble byproducts.[3]Generally low side reactions, but can be more expensive.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings with a broad substrate scope. Byproducts are water-soluble.May require a base to be present.

For this compound, HATU and PyBOP are highly recommended due to their superior performance with sterically hindered substrates.[3][7] HATU, in particular, is known for its high reactivity and fast reaction times.[4] The mechanism of HATU involves the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[4]

Mechanism of HATU-mediated Amide Coupling

The efficacy of HATU in coupling hindered substrates can be attributed to its mechanism of action, which proceeds through a highly reactive intermediate.

HATU_Mechanism CarboxylicAcid R-COOH (2-bromo-6-fluoro- 3-methylbenzoic acid) Carboxylate R-COO⁻ Base Base (e.g., DIPEA) Base->Carboxylate Deprotonation HATU HATU ActivatedEster OAt-Active Ester Carboxylate->ActivatedEster Attack on HATU Amide Amide Product ActivatedEster->Amide Nucleophilic Attack Byproduct Tetramethylurea ActivatedEster->Byproduct Release Amine R'-NH₂

Caption: Mechanism of HATU-mediated amide bond formation.

In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[4] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4] The amine then attacks this active ester to yield the final amide product.[4]

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust method for the amide coupling of this compound with a primary or secondary amine using HATU.

Materials:
  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.1 - 1.2 eq.)

  • HATU (1.1 - 1.2 eq.)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:
  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Activation: To the stirred solution, add HATU (1.1 eq.).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq.) dropwise. The addition of base can be exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. For particularly hindered amines, gentle heating (e.g., 40-50 °C) may be required.[4]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). The aqueous washes help to remove unreacted starting materials, excess reagents, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the amide product.

Experimental Workflow Diagram

Workflow Start Start Dissolve Dissolve Carboxylic Acid and Amine in Anhydrous Solvent Start->Dissolve AddHATU Add HATU Dissolve->AddHATU Cool Cool to 0 °C AddHATU->Cool AddDIPEA Add DIPEA Dropwise Cool->AddDIPEA Stir Stir at Room Temperature (4-24h) AddDIPEA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Monitor->Workup Complete Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Pure Amide Purify->End

Caption: Experimental workflow for HATU-mediated amide coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Insufficient activation of the carboxylic acid.Increase the equivalents of HATU and DIPEA (e.g., to 1.5 eq. and 4.0 eq., respectively).
Steric hindrance of the amine.Increase the reaction temperature to 40-50 °C and extend the reaction time.
Presence of water in the reaction.Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of anhydrous solvents.
Incomplete Reaction Poor reactivity of the amine.Consider using a more potent coupling reagent like PyAOP.
Insufficient reaction time.Allow the reaction to stir for a longer period, monitoring periodically.
Formation of Byproducts Guanidinylation of the amine by excess HATU.Use a slight excess of the carboxylic acid relative to the amine.
Epimerization (if chiral centers are present).Maintain a low reaction temperature and use a non-nucleophilic base like DIPEA. HATU is known for low rates of epimerization.[4]
Difficult Purification Persistent impurities.Optimize the aqueous workup procedure. A mild acidic wash (e.g., 1M HCl) can sometimes help remove basic impurities, but care should be taken if the product is acid-sensitive.

Conclusion

The successful synthesis of amides from the sterically hindered this compound is highly dependent on the judicious selection of a potent coupling reagent and the careful optimization of reaction conditions. Uronium-based reagents, particularly HATU, have demonstrated superior efficacy in overcoming the challenges posed by such substrates. By understanding the mechanistic principles and following a well-defined experimental protocol, researchers can confidently and efficiently access a diverse range of amide derivatives from this versatile building block, paving the way for further discoveries in drug development and materials science.

References

  • Westin, J. Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130.
  • Aapptec Peptides. Coupling Reagents.
  • Carpino, L. A., & El-Faham, A. (1999). The Diorganophosphorus-Based Coupling Reagents. The Journal of Organic Chemistry, 64(19), 7157–7159.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479.

Sources

Application Notes & Protocols: Strategic Derivatization of the Sterically Hindered Carboxylic Acid 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Encumbered Substrate

In the landscape of pharmaceutical and materials science, the functionalization of aromatic carboxylic acids is a cornerstone of molecular design. However, not all carboxylic acids are created equal. The reactivity of the carboxyl group in 2-bromo-6-fluoro-3-methylbenzoic acid is significantly impeded by its substitution pattern. The presence of ortho-substituents—a bromine and a fluorine atom—creates a sterically congested environment around the carboxylic acid moiety.[1] This steric hindrance physically blocks the approach of nucleophiles, rendering many standard derivatization protocols inefficient or completely ineffective.

Furthermore, the electronic effects of the halogen substituents, particularly the electron-withdrawing nature of fluorine, influence the reactivity of the carboxyl group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective strategies to overcome these challenges. We will explore robust protocols for the conversion of this compound into its primary derivatives: esters, amides, and acyl chlorides, explaining the rationale behind the selection of specific reagents and conditions.

Esterification: Bypassing Steric Limitations

Direct esterification of sterically hindered benzoic acids requires methods that can circumvent the high activation energy barrier for nucleophilic attack by an alcohol.

The Inefficiency of Direct Acid Catalysis (Fischer Esterification)

The Fischer-Speier esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method for ester synthesis.[2][3] However, for a substrate like this compound, this method is often futile. The bulky ortho groups prevent the necessary approach of the alcohol to the protonated carbonyl carbon. Driving the reaction with excess alcohol and high temperatures may lead to decomposition or unwanted side reactions rather than the desired ester.[4]

Recommended Protocol I: Steglich Esterification

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for sterically demanding substrates.[5][6][7] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Mechanism Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While an alcohol can attack this intermediate directly, the reaction is often slow for hindered systems. DMAP, a superior nucleophile, intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate.[6] This "active ester" is less sterically hindered at the nitrogen and reacts rapidly with the alcohol to furnish the desired ester, even with bulky substrates.[5][8]

Experimental Protocol: Steglich Esterification of this compound

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., isopropanol, tert-butanol) (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

    • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add this compound and the chosen alcohol.

    • Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates).

    • Cool the solution to 0 °C in an ice bath.

    • Add DMAP to the stirred solution.

    • Slowly add EDC in portions over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Recommended Protocol II: Yamaguchi Esterification

For exceptionally hindered systems where even the Steglich esterification may be sluggish, the Yamaguchi esterification offers a highly effective alternative.[9][10][11] This method involves the in-situ formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP.[12][13]

Mechanism Rationale: The carboxylic acid first reacts with the Yamaguchi reagent in the presence of a base like triethylamine (TEA) to form a bulky mixed anhydride. The key to this method's success is the subsequent regioselective attack of DMAP. Due to steric hindrance from the trichlorobenzoyl group, DMAP preferentially attacks the less hindered carbonyl of the substrate's acyl group, forming the same highly reactive N-acylpyridinium intermediate as in the Steglich protocol. This intermediate is then readily attacked by the alcohol.[9][10]

Experimental Protocol: Yamaguchi Esterification of this compound

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (1.5 eq)

    • Anhydrous Toluene or Tetrahydrofuran (THF)

    • Triethylamine (TEA) (1.1 eq)

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (3.0 eq)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a dry, argon-flushed flask, dissolve this compound in anhydrous THF.

    • Add triethylamine and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

    • In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.

    • Add the solution of the mixed anhydride dropwise to the alcohol/DMAP solution at room temperature.

    • Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.

    • After completion, quench the reaction with saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with 1 M HCl and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Table 1: Comparison of Esterification Methods for Hindered Acids

MethodActivating AgentCatalyst/AdditiveConditionsAdvantagesDisadvantages
FischerStrong Acid (e.g., H₂SO₄)NoneHigh Temp, Excess AlcoholInexpensiveIneffective for hindered substrates, harsh conditions.[4]
SteglichDCC, EDCCatalytic DMAPMild, Room TempGood for many hindered substrates, mild conditions.[5][6]Byproduct (DCU/EDU) removal can be tedious.
Yamaguchi2,4,6-Trichlorobenzoyl chlorideStoichiometric DMAPMild, Room TempHighly effective for severely hindered substrates.[9][10]Requires stoichiometric DMAP, more expensive reagents.

Amide Bond Formation: The Power of Modern Coupling Reagents

The synthesis of amides from this compound presents similar, if not greater, challenges than esterification due to the generally lower nucleophilicity of amines compared to alcohols. Standard methods often fail, necessitating the use of highly potent coupling reagents.[14][15]

Limitations of Standard Carbodiimide Methods (EDC/HOBt)

While the EDC/HOBt (1-Hydroxybenzotriazole) system is a workhorse in peptide chemistry, its efficacy diminishes with highly hindered substrates.[16] The formation of the OBt-active ester may be too slow, or the subsequent nucleophilic attack by the amine may be impeded, leading to low yields.

Recommended Protocol I: HATU-Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent renowned for its ability to mediate difficult couplings.[16][17]

Mechanism Rationale: HATU is derived from HOAt (1-Hydroxy-7-azabenzotriazole). In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is activated to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (neighboring group participation), accelerating the rate of amide bond formation.[17] This makes HATU particularly effective for coupling sterically hindered acids with either hindered or electron-deficient amines.[14][18]

Experimental Protocol: HATU-Mediated Amidation

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a dry, argon-flushed flask.

    • Add the amine to the solution.

    • Add HATU to the mixture.

    • Cool the flask to 0 °C and add DIPEA dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is often rapid. Monitor by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic extracts and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Alternative Strategy: Acyl Fluoride Intermediates

For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be an effective strategy. Acyl fluorides are more stable and easier to handle than acyl chlorides but exhibit high reactivity towards amines, especially at elevated temperatures. This method minimizes steric hindrance between the coupling partners.[14] Reagents like XtalFluor-E or BTFFH can be used for the in-situ generation of the acyl fluoride followed by reaction with the amine.[14]

Conversion to Acyl Chloride: A Gateway to Diverse Derivatives

Converting the carboxylic acid to the corresponding acyl chloride provides a highly reactive intermediate that can be readily transformed into a wide array of derivatives (esters, amides, etc.).

Recommended Protocol: Thionyl Chloride or Oxalyl Chloride

Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation.[19][20][21] Oxalyl chloride, often used with a catalytic amount of DMF, typically allows for milder reaction conditions (room temperature) and produces only gaseous byproducts (CO, CO₂, HCl), simplifying workup.[20][22] Thionyl chloride often requires heating (reflux) but is a less expensive option.[20][23]

Mechanism Rationale (Oxalyl Chloride/DMF): DMF reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. The carboxylic acid attacks this reagent, leading to the formation of the acyl chloride and regeneration of DMF, hence its catalytic role.

Experimental Protocol: Acyl Chloride Formation using Oxalyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Oxalyl chloride (2.0 eq)

    • Anhydrous dichloromethane (DCM)

    • N,N-dimethylformamide (DMF) (1-2 drops)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Suspend or dissolve this compound in anhydrous DCM in a dry, argon-flushed flask equipped with a reflux condenser (with a gas outlet to a scrubber).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride to the mixture at 0 °C. Vigorous gas evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure (carefully, as the product is reactive).

    • The resulting crude 2-bromo-6-fluoro-3-methylbenzoyl chloride is typically used immediately in the next step without further purification.

Visualization of Key Derivatization Workflows

Derivatization_Workflow cluster_start Starting Material cluster_ester Esterification cluster_amide Amidation cluster_acyl_chloride Acyl Chloride Formation Start 2-Bromo-6-fluoro- 3-methylbenzoic Acid Steglich Steglich Condensation (EDC, DMAP, R'OH) Start->Steglich Yamaguchi Yamaguchi Esterification (Yamaguchi Rgt, DMAP, R'OH) Start->Yamaguchi HATU HATU Coupling (HATU, DIPEA, R'R''NH) Start->HATU Thionyl SOCl₂ or (COCl)₂/DMF Start->Thionyl Ester Ester Derivative Steglich->Ester Yamaguchi->Ester Amide Amide Derivative HATU->Amide AcylChloride Acyl Chloride AcylChloride->Ester + R'OH/Base AcylChloride->Amide + R'R''NH/Base Thionyl->AcylChloride

Caption: Key derivatization pathways for this compound.

Conclusion and Best Practices

The successful derivatization of this compound hinges on selecting a strategy that effectively overcomes the significant steric hindrance around the carboxyl group.

  • For esterification , the Steglich and Yamaguchi protocols are highly recommended over classical methods. The Yamaguchi esterification should be considered for particularly challenging or bulky alcohols.

  • For amidation , potent coupling reagents are essential. HATU-mediated coupling provides a robust and rapid method with high success rates for hindered substrates.

  • Conversion to the acyl chloride using oxalyl chloride provides a versatile and highly reactive intermediate that can be used to access a broad range of derivatives under mild conditions.

When working with these systems, it is imperative to use anhydrous solvents and reagents and to maintain an inert atmosphere to prevent the hydrolysis of activated intermediates. Careful monitoring of reaction progress by TLC or LC-MS is crucial for optimization. By employing these advanced synthetic strategies, researchers can confidently and efficiently functionalize this challenging molecule for applications in drug discovery and materials science.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263–267. [Link]
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides).
  • Croteau, S. L., & Ple, P. A. (2007). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. The Journal of Organic Chemistry, 72(18), 6947–6950. [Link]
  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38-42. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis).
  • Grokipedia. (n.d.). Steglich esterification.
  • Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • ResearchGate. (2016). The Synthesis of Sterically Hindered Amides.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 7371-7382. [Link]
  • Wikipedia. (n.d.). Yamaguchi esterification.
  • SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June.
  • Fiveable. (n.d.). Steglich Esterification Definition.
  • J&K Scientific LLC. (n.d.). Fischer Esterification.
  • ResearchGate. (n.d.). A typical two‐step Yamaguchi method.

Sources

Application Notes and Protocols for 2-bromo-6-fluoro-3-methylbenzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

2-bromo-6-fluoro-3-methylbenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of advanced materials. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, a sterically influential methyl group, and a versatile carboxylic acid moiety, allows for its incorporation into a diverse range of functional polymers and molecular materials. The strategic placement of these groups enables fine-tuning of electronic properties, solubility, and solid-state packing, making it a valuable precursor for materials used in organic electronics, such as organic light-emitting diodes (OLEDs), and other advanced applications.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, facilitating the construction of extended π-conjugated systems. The fluorine substituent can enhance the thermal and oxidative stability of materials, lower the HOMO and LUMO energy levels for improved charge injection and transport, and influence intermolecular interactions, which are critical for device performance[1]. The methyl group provides steric bulk, which can be leveraged to control polymer morphology and prevent aggregation-induced quenching of fluorescence. Finally, the carboxylic acid group can be derivatized to modulate solubility and processability or can act as a coordinating ligand for the synthesis of phosphorescent metal complexes.[2][3]

This guide provides detailed protocols for the application of this compound in three distinct areas of materials science: the synthesis of a conjugated polymer precursor via Sonogashira coupling, the preparation of a biphenyl derivative for organic electronics via Suzuki coupling, and the synthesis of a phosphorescent iridium(III) complex for OLED applications.

PART 1: Synthesis of a Conjugated Polymer Precursor via Sonogashira Coupling

Conjugated polymers are a class of materials with alternating single and double bonds along their backbone, which endows them with unique electronic and optical properties. Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes, making it a valuable tool for the synthesis of conjugated polymers.[4][5][6]

Due to the potential for the carboxylic acid group to interfere with the palladium catalyst, it is prudent to first protect it as an ester. The following protocol details the esterification of this compound followed by a Sonogashira coupling reaction.

Protocol 1.1: Esterification of this compound

The steric hindrance around the carboxylic acid due to the ortho-bromo and -fluoro substituents necessitates robust esterification conditions. A Fischer-Speier esterification using a strong acid catalyst is a suitable method.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq) and anhydrous methanol (20 mL per gram of benzoic acid).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl 2-bromo-6-fluoro-3-methylbenzoate.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 1.2: Sonogashira Coupling of Methyl 2-bromo-6-fluoro-3-methylbenzoate

For sterically hindered aryl bromides, a robust catalytic system is required for efficient Sonogashira coupling. The use of a bulky and electron-rich phosphine ligand can enhance the catalytic activity.[5][7][8]

Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (from Protocol 1.1)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Triethylamine (TEA, anhydrous, 3 eq)

  • Toluene (anhydrous and degassed)

  • Schlenk flask, magnetic stirrer, heating mantle, standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.01 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed toluene, followed by anhydrous triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization: The resulting conjugated product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy to confirm its structure and investigate its photophysical properties.

Workflow for Synthesis of a Conjugated Polymer Precursor

G cluster_esterification Protocol 1.1: Esterification cluster_sonogashira Protocol 1.2: Sonogashira Coupling start_ester This compound reagents_ester MeOH, H₂SO₄ (cat.) start_ester->reagents_ester 1. reflux Reflux reagents_ester->reflux 2. workup_ester Work-up & Purification reflux->workup_ester 3. product_ester Methyl 2-bromo-6-fluoro-3-methylbenzoate workup_ester->product_ester 4. start_sonogashira Methyl 2-bromo-6-fluoro-3-methylbenzoate product_ester->start_sonogashira reagents_sonogashira Terminal Alkyne, Pd(OAc)₂, PPh₃, CuI, TEA start_sonogashira->reagents_sonogashira 1. coupling Coupling Reaction reagents_sonogashira->coupling 2. workup_sonogashira Work-up & Purification coupling->workup_sonogashira 3. product_sonogashira Conjugated Polymer Precursor workup_sonogashira->product_sonogashira 4.

Caption: Workflow for the two-step synthesis of a conjugated polymer precursor.

PART 2: Synthesis of a Biphenyl Derivative for Organic Electronics via Suzuki Coupling

Biphenyl and its derivatives are common structural motifs in materials for organic electronics, serving as building blocks for hole-transporting materials, host materials, and blue-light emitters in OLEDs. The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds.[9][10][11] Similar to the Sonogashira coupling, protection of the carboxylic acid group is recommended.

Protocol 2.1: Esterification of this compound

Follow Protocol 1.1 for the esterification of this compound to its methyl ester.

Protocol 2.2: Suzuki-Miyaura Coupling of Methyl 2-bromo-6-fluoro-3-methylbenzoate

The steric hindrance and electronic effects of the substituents on the aryl bromide necessitate a carefully chosen catalytic system. A palladium catalyst with a bulky, electron-rich phosphine ligand is often effective for coupling sterically demanding substrates.

Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (from Protocol 1.1)

  • Arylboronic acid (e.g., phenylboronic acid, 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask, magnetic stirrer, heating mantle, standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a Schlenk flask, combine methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Characterization: The biphenyl product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Its photophysical properties (absorption and emission spectra) can be investigated to assess its potential for use in organic electronic devices.

Logical Flow for Suzuki Coupling of the Functionalized Benzoic Acid

G cluster_main Synthesis of a Biphenyl Derivative start This compound esterification Esterification (Protocol 1.1) start->esterification ester_product Methyl 2-bromo-6-fluoro-3-methylbenzoate esterification->ester_product suzuki Suzuki Coupling (Protocol 2.2) ester_product->suzuki Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ biphenyl_product Biphenyl Derivative suzuki->biphenyl_product characterization Characterization (NMR, MS, UV-Vis, PL) biphenyl_product->characterization application Potential Application in OLEDs characterization->application

Caption: Step-wise synthesis and characterization of a biphenyl derivative.

PART 3: Synthesis of a Phosphorescent Iridium(III) Complex

Phosphorescent metal complexes, particularly those of iridium(III), are of great interest for use as emitters in OLEDs due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The carboxylic acid functionality of this compound can be deprotonated to act as a bidentate ligand, coordinating to a metal center.[12][13][14][15][16]

Protocol 3.1: Synthesis of an Iridium(III) Complex

This protocol describes a general procedure for the synthesis of a cyclometalated iridium(III) complex using this compound as an ancillary ligand.

Materials:

  • This compound

  • Dichloro-bridged iridium(III) dimer (e.g., [Ir(ppy)₂Cl]₂, where ppy = 2-phenylpyridine)

  • Sodium carbonate (Na₂CO₃)

  • 2-Ethoxyethanol

  • Water

  • Methanol

  • Schlenk flask, reflux condenser, magnetic stirrer, heating mantle, standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an argon atmosphere, suspend the dichloro-bridged iridium(III) dimer (1.0 eq) and this compound (2.2 eq) in a mixture of 2-ethoxyethanol and water (3:1 v/v).

  • Add sodium carbonate (5.0 eq) to the suspension.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water and then with methanol.

  • Purify the crude complex by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Characterization: The synthesized iridium(III) complex should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. Its photophysical properties, including absorption, emission spectra, and phosphorescence lifetime, should be measured to evaluate its potential as an OLED emitter.

Decision Tree for Ligand Synthesis and Complexation

start Start with this compound deprotonation Deprotonation with base (e.g., Na₂CO₃) start->deprotonation ligand Formation of carboxylate ligand deprotonation->ligand complexation Complexation Reaction ligand->complexation iridium_dimer [Ir(ppy)₂Cl]₂ iridium_dimer->complexation iridium_complex Phosphorescent Iridium(III) Complex complexation->iridium_complex purification Purification (Chromatography/Recrystallization) iridium_complex->purification characterization Characterization (NMR, PL, etc.) purification->characterization oled_application Evaluation for OLEDs characterization->oled_application

Caption: Synthetic pathway to a phosphorescent iridium(III) complex.

Data Presentation

Table 1: Summary of Physicochemical Properties of this compound

PropertyValue
CAS Number 1359857-60-5
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance White to off-white powder
Purity Typically >97%

Table 2: Representative Reaction Conditions for Cross-Coupling Reactions of Sterically Hindered Aryl Bromides

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100
Sonogashira (Cu-free) PdCl₂(CH₃CN)₂ (2)Cyclopropylphosphine (4)TEA (3.0)Water (with surfactant)RT
Sonogashira (Cu-catalyzed) Pd(PPh₃)₄ (3)-TEA (2.0)Toluene80

Note: These are representative conditions and may require optimization for this compound and its derivatives.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel materials for a range of applications in materials science. The protocols provided herein offer a starting point for researchers to explore its potential in creating new conjugated polymers, organic electronic materials, and phosphorescent complexes. The unique combination of functional groups allows for a high degree of synthetic flexibility, enabling the rational design of materials with tailored properties. Further exploration and optimization of the reaction conditions will undoubtedly lead to the development of innovative materials with enhanced performance characteristics.

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
  • Grokipedia. Poly(p-phenylene vinylene). [Link]
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Kim, Y. H., et al. (2008). Synthesis and Characterization of Highly Branched Poly(p-phenylenevinylene) Derivatives for Polymer Light-Emitting Diode Applications. Macromolecules, 41(12), 4286-4294. [Link]
  • Lee, J., et al. (2012). Red-phosphorescent OLEDs employing iridium (III) complexes based on 5-benzoyl-2-phenylpyridine derivatives. Journal of Nanoscience and Nanotechnology, 12(5), 4248-4251. [Link]
  • Plenio, H., & van den Valentyn, C. (2003). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 9(18), 4355-4363.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic & Biomolecular Chemistry, 7(12), 2393-2405. [Link]
  • Li, J., et al. (2013). Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Journal of Materials Chemistry C, 1(43), 7238-7245. [Link]
  • Thompson, M. E., et al. (2003). New blue phosphorescent iridium complexes for OLEDs.
  • Kim, J. Y., et al. (2012). Orange-red phosphorescent OLEDs using iridium(III) complexes with benzoylphenylpyridine ligands containing fluorine and trifluoromethyl groups. Journal of Nanoscience and Nanotechnology, 12(5), 4248-51. [Link]
  • Lu, G., et al. (2008). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers for Advanced Technologies, 19(11), 1547-1553. [Link]
  • Weder, C. (2009). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 1(1), 18-33.
  • Adachi, C., et al. (2001). Iridium(III) Complexes for OLED Application. Topics in Current Chemistry, 212, 169-195.
  • Hua, R., et al. (2015). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization-Mass Spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291. [Link]
  • Newman, M. S. (1941). The Esterification of Certain Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434.
  • Zhang, Y., et al. (2003). Novel route to poly(p-phenylene vinylene) polymers. Journal of Polymer Science Part A: Polymer Chemistry, 41(3), 449-455.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Gajić, G., & Toth, M. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2206. [Link]
  • Tung, H. S., & Paul, E. L. (2001). Continuous process for preparing benzoic acid esters. U.S.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Heravi, M. M., et al. (2017). Esterification at different benzoic acid (BA) concentrations using different enzyme loadings to obtain α‐MBG at 45 °C. ChemistrySelect, 2(28), 8863-8867.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Al-Masum, M., & Al-Ghamdi, A. (2015). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Journal of Saudi Chemical Society, 19(5), 558-562.

Sources

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-6-fluoro-3-methylbenzoic Acid in Medicinal Chemistry

This compound is a highly versatile starting material in the synthesis of complex bioactive molecules. Its unique substitution pattern offers a strategic advantage for medicinal chemists. The carboxylic acid group provides a ready handle for amide bond formation, a cornerstone of many drug scaffolds. The bromine atom is strategically positioned for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the fluorine and methyl groups can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets. This application note will provide a detailed, step-by-step guide to the synthesis of a representative bioactive molecule, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), starting from this compound. SCD1 is a key enzyme in lipid metabolism and has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer.[1]

Overall Synthetic Strategy

The synthesis of our target bioactive molecule, a substituted piperazinyl-amide, from this compound is a multi-step process that leverages fundamental organic reactions. The overall workflow is depicted below.

G A This compound B Step 1: Acid Chloride Formation A->B SOCl₂ or (COCl)₂ C Intermediate 1: 2-Bromo-6-fluoro-3-methylbenzoyl chloride B->C D Step 2: Amide Coupling C->D Piperazine, Base E Intermediate 2: (2-Bromo-6-fluoro-3-methylphenyl)(piperazin-1-yl)methanone D->E F Step 3: Suzuki Coupling E->F Arylboronic acid, Pd catalyst, Base G Final Bioactive Molecule F->G G cluster_0 Suzuki Coupling Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Transmetalation C->D Ar'B(OH)₂ E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G

Sources

Application Note: Strategic Execution of Sonogashira Coupling for 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp) bonds. However, its application to sterically congested and electronically deactivated substrates, such as 2-bromo-6-fluoro-3-methylbenzoic acid, presents significant synthetic challenges. This application note provides an in-depth guide to navigating these challenges, detailing mechanistic considerations, key parameter optimization, and robust experimental protocols. We address the hurdles posed by severe steric hindrance at the ortho-positions and the presence of an acidic carboxylic acid moiety. Two detailed protocols are presented: a primary recommendation for a copper-free system to mitigate common side reactions and ensure product purity, and a traditional copper-co-catalyzed method as a viable alternative. This guide is intended to equip researchers with the expertise to successfully implement this critical transformation for complex, pharmaceutical-relevant scaffolds.

Introduction: The Challenge of a Highly Substituted Aryl Bromide

This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions. The successful execution of a Sonogashira coupling hinges on overcoming three primary obstacles inherent to its structure:

  • Severe Steric Hindrance: The bromine atom is flanked by two ortho substituents (a fluorine atom and the benzoic acid group). This steric bulk significantly hinders the oxidative addition of the aryl bromide to the palladium(0) center, a step that is frequently the rate-limiting factor in the catalytic cycle.[1] For the reaction to proceed, the catalyst system must be designed to overcome this high activation barrier.

  • Electronic Deactivation: The cumulative electron-withdrawing effects of the fluoro and carboxylic acid groups decrease the electron density of the aromatic ring. This can strengthen the C-Br bond, making it less susceptible to oxidative addition by the palladium catalyst.[2]

  • Acidic Functional Group: The carboxylic acid proton can react with the amine bases typically employed in Sonogashira reactions. This can lead to salt formation, altering solubility and potentially deactivating the base. Furthermore, the carboxylate may coordinate with the palladium center, inhibiting catalytic activity.

A carefully designed reaction protocol is therefore not just recommended, but essential for achieving high conversion and yield.

Mechanistic Considerations and Strategic Choices

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[3] Understanding these cycles is key to troubleshooting and optimizing the reaction for a demanding substrate.

The Catalytic Cycles

The palladium cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide (formed in the copper cycle), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OxAdd Ar-Pd(II)(Br)L₂ Pd0->Pd_OxAdd Oxidative Addition Pd_Trans Ar-Pd(II)(C≡CR)L₂ Pd_OxAdd->Pd_Trans Transmetalation Pd_Trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Trans->Product ArBr Ar-Br ArBr->Pd_OxAdd CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Deprotonation CuAcetylide->Pd_OxAdd Transmetalation Intermediate CuAcetylide->CuX BaseH Base-H⁺X⁻ CuAcetylide->BaseH Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide

Figure 1: The Sonogashira Catalytic Cycles
The Copper-Free Advantage

While traditional Sonogashira reactions rely on a copper(I) co-catalyst, the presence of copper can promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] This side reaction consumes the alkyne and complicates purification. For pharmaceutical applications where metal contamination is a major concern and product purity is paramount, copper-free protocols are highly advantageous .[4][5] These systems rely on a mechanism where the deprotonated alkyne coordinates directly with the palladium(II) intermediate.[6]

Optimizing Key Reaction Parameters

Success with this compound requires careful selection of each reaction component.

Catalyst & Ligand: The Key to Oxidative Addition

For sterically demanding substrates, the choice of ligand is critical. The goal is to form a highly reactive, monoligated 14-electron Pd(0) species that can more readily access the hindered C-Br bond.[1]

  • Recommended Ligands: Bulky and electron-rich phosphine ligands are preferred. Tri-tert-butylphosphine (P(t-Bu)₃) and other Buchwald-type ligands are excellent choices.[1][7] N-heterocyclic carbene (NHC) ligands also show great promise for coupling challenging substrates.[8]

  • Recommended Precatalysts: To ensure the consistent generation of the active Pd(0) species, air-stable palladium precatalysts are recommended over sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] A particularly effective option is [DTBNpP]Pd(crotyl)Cl , which is commercially available and designed to rapidly generate the active monoligated catalyst at room temperature.[9]

Base Selection: Navigating the Carboxylic Acid

The presence of the carboxylic acid necessitates a base that is strong enough to deprotonate the alkyne but does not irreversibly react with the substrate.

  • Amine Bases: Tertiary amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common but may form salts with the substrate.

  • Inorganic Bases: For challenging couplings, stronger, non-nucleophilic inorganic bases can be more effective. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, particularly in polar aprotic solvents.[2]

  • Hindered Organic Bases: A strong, non-nucleophilic organic base like 2,2,6,6-tetramethylpiperidine (TMP) has proven highly effective in copper-free couplings of difficult aryl bromides.[9]

Solvent and Temperature

The choice of solvent influences catalyst solubility, reaction rate, and base effectiveness.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are generally effective.[2]

  • Temperature: While modern catalysts can operate at room temperature, the high steric barrier of this specific substrate will likely require elevated temperatures to achieve a reasonable reaction rate. A starting point of 60-80 °C is recommended, with the potential to increase if conversion is slow.[2]

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step instructions. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst degradation.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Schlenk Flask) B 2. Inert Atmosphere (Evacuate & Backfill 3x) A->B C 3. Solvent & Reagent Addition (Degassed Solvents, via Syringe) B->C D 4. Reaction Execution (Heat & Stir) C->D E 5. Progress Monitoring (TLC / LC-MS) D->E E->D Continue if incomplete F 6. Work-up (Quench, Extract) E->F Upon completion G 7. Purification (Column Chromatography) F->G

Figure 2: General Experimental Workflow
Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol leverages a modern, air-stable precatalyst and a strong organic base, providing a robust method that avoids copper-related side products. It is the preferred method for substrates intended for pharmaceutical development.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl precatalyst (P2) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous, degassed Dimethyl Sulfoxide (DMSO)

  • Standard work-up and purification reagents

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium precatalyst (0.025 equiv), and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Via syringe, add anhydrous, degassed DMSO (to make a ~0.2 M solution).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Finally, add the 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) via syringe.

  • Place the flask in a pre-heated oil bath at 60 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish after 12 hours, the temperature can be increased to 80 °C.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl to ensure the product is protonated.

  • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Classic Sonogashira Coupling (Copper Co-catalyzed)

This protocol uses a more traditional catalyst system. It can be effective but requires careful monitoring for alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), Cs₂CO₃ (2.5 equiv), and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Via syringe, add anhydrous, degassed DMF (to make a ~0.2 M solution).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and catalyst residues, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and add water.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Data Summary and Troubleshooting

Table 1: Comparison of Recommended Reaction Conditions
ParameterProtocol 1 (Copper-Free)Protocol 2 (Classic)Rationale for Substrate
Pd Catalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%)PdCl₂(PPh₃)₂ (2 mol%)Bulky ligand/precatalyst overcomes steric hindrance.
Co-catalyst NoneCuI (4 mol%)Copper-free avoids Glaser homocoupling side reaction.
Base TMP (2.0 equiv)Cs₂CO₃ (2.5 equiv)Strong, non-nucleophilic bases are compatible with the acidic proton.
Solvent DMSODMFPolar aprotic solvents aid solubility and reaction rate.
Temperature 60 - 80 °C80 °CElevated temperature is required to overcome the high activation energy.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Base incompatibility/deactivation.1. Use a fresh, high-quality precatalyst. Ensure inert atmosphere is maintained.[1]2. Gradually increase reaction temperature to 80-100 °C.3. Switch to an alternative base from the protocols (TMP or Cs₂CO₃).
Alkyne Homocoupling (Glaser Product) 1. Copper co-catalyst present.2. Presence of oxygen.1. Switch to the copper-free protocol.[1]2. Ensure the solvent is properly degassed and the reaction is run under a strictly inert atmosphere.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Unstable alkyne.1. Run the reaction at the lowest effective temperature (start at RT or 40 °C and slowly increase).2. Use a slight excess (1.1-1.2 equiv) of the alkyne, not a large excess.

References

  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem. BenchChem.
  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters - ACS Publications.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. NIH National Library of Medicine.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Request PDF on ResearchGate.
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Request PDF on ResearchGate.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH National Library of Medicine.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF on ResearchGate.
  • Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides - Benchchem. BenchChem.
  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. Request PDF on ResearchGate.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. NIH National Library of Medicine.
  • Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene - Benchchem. BenchChem.

Sources

Buchwald-Hartwig amination of 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2][3] This transformation has revolutionized drug discovery and materials science due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[1]

This application note provides a detailed guide for the successful amination of this compound, a challenging substrate representative of those encountered in pharmaceutical synthesis. The inherent difficulties of this substrate arise from a combination of factors:

  • Steric Hindrance: The bromine atom is positioned ortho to both a fluorine atom and a carboxylic acid group, creating significant steric congestion around the reaction center.

  • Electronic Effects: The electron-withdrawing nature of the fluoro and carboxylic acid substituents modifies the electronic properties of the aryl bromide.

  • Acidic Functional Group: The presence of the carboxylic acid proton necessitates careful selection of the base to avoid side reactions and ensure catalyst efficiency.

By understanding the underlying mechanism and making informed choices regarding the catalyst system, base, and solvent, these challenges can be effectively overcome. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this critical transformation on complex and sterically encumbered substrates.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[4][5][6] The cycle begins with the active Pd(0) catalyst, which is typically generated in situ from a palladium precatalyst.

  • Oxidative Addition: The active, low-coordinate Pd(0) species undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

A competing side reaction can be β-hydride elimination, especially with certain amines, though this is less of a concern with aryl amines.[1]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) PdII_Amido->Product ArBr Ar-Br (2-bromo-6-fluoro-3- methylbenzoic acid) ArBr->Pd0 Amine R₂NH (Amine) Amine->PdII_Aryl Base Base Base->PdII_Amine caption Fig. 1: Simplified Catalytic Cycle

Fig. 1: Simplified Catalytic Cycle

Key Considerations for Aminating this compound

A successful reaction hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

Palladium Precatalyst Selection

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended for challenging substrates.[8] Palladacycle precatalysts (e.g., G3 or G4 type) offer superior performance as they readily and cleanly form the active monoligated Pd(0) species upon reaction with a base, leading to more reliable and reproducible results.[9]

Ligand Choice: The Key to Overcoming Steric Hindrance

The ligand is arguably the most critical component for a successful transformation of this substrate. The steric bulk around the aryl bromide necessitates the use of bulky, electron-rich phosphine ligands.[1] These ligands promote the crucial reductive elimination step and help stabilize the catalytically active species.[1][10]

  • Recommended Ligands: Dialkylbiaryl phosphine ligands, developed by the Buchwald group, are the gold standard for such transformations.[11] Ligands such as XPhos , SPhos , or BrettPhos are excellent choices.[4][9] These ligands possess the necessary steric bulk to facilitate the reaction of hindered substrates and are electron-rich, which can accelerate the rate of oxidative addition.[10] For particularly hindered primary amines, rationally designed ligands have shown exceptional efficiency.[10]

Base Selection: Navigating the Carboxylic Acid

The choice of base is non-trivial due to the acidic proton of the carboxylic acid. Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu), while common, can potentially lead to side reactions or complicate stoichiometry.[12] Weaker, non-nucleophilic inorganic bases are often a superior choice for substrates with base-sensitive functional groups.[12][13]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are highly effective. Cesium carbonate often provides benefits due to its better solubility in common organic solvents.[12] These bases are strong enough to facilitate the deprotonation of the coordinated amine but are generally compatible with the carboxylic acid moiety.

    • Using at least two equivalents of the base is recommended to neutralize the carboxylic acid proton and participate in the catalytic cycle.

Solvent System

The solvent must be able to dissolve the reagents and remain stable at the required reaction temperatures. It should also be non-coordinating to avoid inhibiting the palladium catalyst.

  • Recommended Solvents: High-boiling, non-coordinating solvents are preferred. Toluene , dioxane , or tert-amyl alcohol are standard and effective choices.[12][14] Chlorinated solvents and strongly coordinating solvents like acetonitrile or pyridine should be avoided.[9][12]

Detailed Experimental Protocol

This protocol provides a general starting point for the amination of this compound with a generic primary or secondary amine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.

Optimized Reaction Parameters
ParameterRecommended Value/ChoiceRationale
Aryl Bromide This compound1.0 equiv
Amine Primary or Secondary Amine1.2 - 1.5 equiv
Pd Precatalyst XPhos Pd G31 - 2 mol%
Ligand (Included in precatalyst)---
Base Cs₂CO₃ or K₃PO₄2.5 - 3.0 equiv
Solvent Toluene or 1,4-Dioxane0.1 - 0.2 M
Temperature 80 - 110 °CTo overcome activation energy
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst oxidation
Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh solids in a glovebox or  under inert atmosphere. - Degas solvent. start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask. - Add solvent and amine via syringe. reagents->setup reaction 3. Reaction - Heat to 80-110 °C with stirring. - Monitor by TLC or LC-MS. setup->reaction workup 4. Work-up - Cool to RT. - Dilute with solvent (e.g., EtOAc). - Filter through Celite®. reaction->workup extraction 5. Extraction & Purification - Acidify aqueous layer (pH ~3-4). - Extract with organic solvent. - Purify by column chromatography. workup->extraction analysis 6. Analysis - Characterize by ¹H NMR,  ¹³C NMR, and HRMS. extraction->analysis end End analysis->end caption Fig. 2: General Experimental Workflow

Fig. 2: General Experimental Workflow
  • Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen base (e.g., Cs₂CO₃, 2.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv). This step is best performed in an inert atmosphere glovebox.

  • Sealing and Addition of Liquids: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox. Add the degassed solvent (e.g., toluene, to achieve 0.1 M concentration) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Place the reaction vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be dissolved in ethyl acetate and washed with a dilute acid (e.g., 1 M HCl) to protonate the product's carboxylic acid and any excess amine. The product will likely be in the organic layer. However, depending on the amine used, the product's solubility may vary. An alternative is to acidify the aqueous layer after an initial basic wash, which will precipitate the product if it is a solid, or allow for its extraction into an organic solvent. Final purification is typically achieved via silica gel column chromatography.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low to No Yield 1. Inactive Catalyst: Oxygen contamination or moisture may have deactivated the catalyst.Ensure all reagents are dry and the solvent is thoroughly degassed. Use a high-quality precatalyst.[9][15]
2. Ineffective Base: The base may be too weak or have poor solubility.Switch to a more soluble base like Cs₂CO₃. Ensure sufficient equivalents are used to account for the acidic proton.
3. Low Temperature: The reaction may not have sufficient energy to overcome the activation barrier for the sterically hindered substrate.Gradually increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Side Product Formation 1. Hydrodehalogenation: Reductive removal of the bromine atom.This can sometimes be minimized by ensuring an appropriate ligand-to-palladium ratio or by changing the ligand.[6]
2. Homocoupling: Formation of biaryl products.This is often a sign of slow reaction kinetics. Increasing temperature or catalyst loading may favor the desired cross-coupling pathway.[16]
Incomplete Conversion 1. Catalyst Decomposition: At high temperatures over long reaction times, the catalyst can decompose.Consider adding a second portion of the catalyst after 12-18 hours if the reaction has stalled. Alternatively, try a slightly lower temperature for a longer period.[17]
2. Insufficient Amine or Base: The stoichiometry may be off.Ensure accurate weighing of reagents. Using a slight excess of the amine (1.2-1.5 equiv) is recommended.

Conclusion

The , while challenging, is a highly feasible transformation. Success is predicated on a rational approach to reaction design that directly addresses the substrate's steric and electronic properties. The use of modern, bulky biaryl phosphine ligands in conjunction with a suitable palladium precatalyst and a non-nucleophilic inorganic base provides a robust and reliable method for constructing the desired C-N bond. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to efficiently synthesize valuable arylamine building blocks for applications in drug discovery and beyond.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia.
  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Stradiotto, M., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ResearchGate. (n.d.). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. Request PDF.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • HKMU Scholars. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-6-fluoro-3-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable synthetic route for the production of 2-bromo-6-fluoro-3-methylbenzoic acid, a valuable building block in pharmaceutical research and development. The presented protocol is designed for large-scale synthesis, emphasizing safety, efficiency, and regiochemical control. The synthesis commences with the regioselective bromination of 2-fluoro-3-methylaniline, followed by a Sandmeyer reaction to introduce the nitrile functionality, and culminates in the hydrolysis to the target carboxylic acid. Furthermore, this guide provides detailed protocols for the subsequent derivatization of the final product into esters and amides, which are crucial transformations in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Significance of this compound in Medicinal Chemistry

Polysubstituted benzoic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, this compound, is of particular interest due to its unique combination of functional groups. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The methyl group provides a point for further functionalization and influences the electronic properties of the aromatic ring. Consequently, this compound is a key intermediate in the synthesis of a wide range of biologically active molecules.

The large-scale synthesis of such a precisely substituted aromatic compound presents several challenges, including achieving high regioselectivity, ensuring safety during hazardous reaction steps, and developing scalable purification methods. This application note addresses these challenges by providing a well-defined and validated synthetic pathway.

Synthetic Strategy: A Multi-Step Approach to Regiochemical Precision

The chosen synthetic route is a three-step process designed for scalability and control over the substitution pattern on the aromatic ring. The overall workflow is depicted below:

Synthetic_Workflow 2-Fluoro-3-methylaniline 2-Fluoro-3-methylaniline Step_1 Step 1: Regioselective Bromination 2-Fluoro-3-methylaniline->Step_1 Regioselective Bromination 2-Bromo-6-fluoro-3-methylaniline 2-Bromo-6-fluoro-3-methylaniline Step_1->2-Bromo-6-fluoro-3-methylaniline Step_2 Step 2: Sandmeyer Reaction 2-Bromo-6-fluoro-3-methylaniline->Step_2 Sandmeyer Reaction 2-Bromo-6-fluoro-3-methylbenzonitrile 2-Bromo-6-fluoro-3-methylbenzonitrile Step_2->2-Bromo-6-fluoro-3-methylbenzonitrile Step_3 Step 3: Hydrolysis 2-Bromo-6-fluoro-3-methylbenzonitrile->Step_3 Hydrolysis 2-Bromo-6-fluoro-3-methylbenzoic_acid 2-Bromo-6-fluoro-3-methylbenzoic_acid Step_3->2-Bromo-6-fluoro-3-methylbenzoic_acid Final Product

Caption: Overall synthetic workflow for this compound.

This strategy was selected for the following reasons:

  • Readily Available Starting Material: 2-Fluoro-3-methylaniline is a commercially available starting material.

  • Regiocontrol: A multi-step approach starting with the aniline allows for precise control over the position of the bromine atom. Direct bromination of a pre-formed benzoic acid could lead to a mixture of isomers that are difficult to separate on a large scale.

  • Scalability: The individual reaction steps, including bromination of anilines, Sandmeyer reactions, and nitrile hydrolysis, are well-established industrial processes.[1]

Detailed Protocols for Large-Scale Synthesis

Step 1: Regioselective Bromination of 2-Fluoro-3-methylaniline

To achieve the desired regioselectivity and avoid the formation of isomeric byproducts, a protection-sulfonylation-bromination-deprotection sequence is employed, as adapted from established industrial methods for the synthesis of related anilines.[1]

Reaction Scheme:

Bromination_Scheme cluster_0 Step 1: Regioselective Bromination Start 2-Fluoro-3-methylaniline Protected N-Acetyl-2-fluoro-3-methylaniline Start->Protected Acetyl Chloride, Triethylamine Sulfonylated Sulfonylated Intermediate Protected->Sulfonylated Chlorosulfonic Acid Brominated Brominated Intermediate Sulfonylated->Brominated HBr, H2O2 Final_Aniline 2-Bromo-6-fluoro-3-methylaniline Brominated->Final_Aniline Sulfuric Acid, Heat

Caption: Multi-step regioselective bromination of 2-fluoro-3-methylaniline.

Protocol:

  • Protection of the Amino Group:

    • In a suitable reactor, dissolve 2-fluoro-3-methylaniline (1.0 eq) and triethylamine (1.0 eq) in dichloromethane.

    • Cool the mixture to 0-5 °C.

    • Slowly add acetyl chloride (1.0 eq) while maintaining the temperature below 20 °C.

    • Stir the reaction at room temperature for 3-5 hours, monitoring for completion by TLC.

    • Quench the reaction with water, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The resulting solution of N-(2-fluoro-3-methylphenyl)acetamide is used directly in the next step.

  • Sulfonylation:

    • Cool the dichloromethane solution from the previous step to 0-5 °C.

    • Carefully add chlorosulfonic acid (5.0 eq) dropwise, keeping the temperature below 20 °C.

    • After the addition is complete, heat the reaction mixture to 70 °C for 5-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and carefully quench with ice water.

    • Extract the product with dichloromethane, wash, and dry.

  • Bromination:

    • Dissolve the sulfonylated intermediate in aqueous hydrobromic acid.

    • Heat the solution to 70-75 °C.

    • Slowly add 30% hydrogen peroxide (1.5 eq) dropwise.

    • Maintain the temperature and stir for 5-8 hours, monitoring by TLC.

    • Cool the reaction mixture to 10-20 °C and filter the solid product. Wash with water and dry.

  • Deprotection (Desulfonation and Deacetylation):

    • Add the brominated intermediate to an 80% sulfuric acid solution.

    • Heat the mixture to 160 °C and stir for 3-5 hours.

    • Monitor for completion by TLC.

    • Cool the reaction and pour it onto crushed ice.

    • Neutralize with a base (e.g., NaOH) and extract the product, 2-bromo-6-fluoro-3-methylaniline, with a suitable solvent like dichloromethane.

    • Wash the organic layer, dry, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

ParameterValueReference
Starting Material 2-Fluoro-3-methylanilineCommercially Available
Key Reagents Acetyl chloride, Chlorosulfonic acid, HBr, H₂O₂, H₂SO₄[1]
Typical Yield 70-80% over 4 stepsEstimated based on[1]
Purity >98%Estimated based on[1]
Step 2: Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a well-established method for converting anilines to a variety of functional groups, including nitriles.[2] Careful temperature control and management of off-gassing are critical for safe large-scale operation.[3][4]

Reaction Mechanism:

Sandmeyer_Mechanism Aniline Ar-NH2 Diazonium Ar-N2+ Aniline->Diazonium NaNO2, H+ Aryl_Radical Ar• Diazonium->Aryl_Radical Cu(I)CN (e- transfer) Nitrile_Product Ar-CN Aryl_Radical->Nitrile_Product [Cu(II)(CN)2] (CN transfer)

Sources

Application Notes & Protocols: Leveraging 2-Bromo-6-fluoro-3-methylbenzoic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for identifying novel lead compounds.[1][2] This approach focuses on screening low-molecular-weight compounds, or "fragments," which typically exhibit weak binding but do so with high ligand efficiency.[3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-bromo-6-fluoro-3-methylbenzoic acid as a versatile fragment. We will explore the intrinsic chemical properties that make this fragment a valuable starting point and provide detailed protocols for its application in screening campaigns and subsequent hit-to-lead optimization.

Introduction: The Rationale for Fragment-Based Drug Design (FBDD)

Traditional high-throughput screening (HTS) campaigns assay vast libraries of large, complex molecules to find potent binders. In contrast, FBDD operates on a different philosophy: identifying small, simple fragments (typically <300 Da) that bind to a biological target.[3][4] While these initial interactions are often weak (in the high micromolar to millimolar range), they are often more efficient in terms of binding energy per atom. The core principle is that these simple fragments can serve as foundational anchor points, which can then be elaborated, merged, or linked to generate highly potent and specific leads.[2] This methodology often yields leads with superior drug-like properties and allows for a more thorough exploration of chemical space around a binding site.[2]

The Profile of a Privileged Fragment: this compound

The selection of fragments for a screening library is a critical determinant of success. An ideal fragment should possess sufficient complexity to offer specific interactions while retaining multiple vectors for synthetic elaboration. This compound (CAS: 1359857-60-5) is an exemplary scaffold that embodies these principles.

Physicochemical Properties

The utility of this fragment is rooted in its distinct physicochemical characteristics, summarized below.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂[5]
Molecular Weight 233.04 g/mol [5]
Appearance White to off-white powder or crystals[5]
Purity ≥ 97%[5][6]
XLogP3 2.6[7]

These properties align well with the widely accepted "Rule of Three" for fragments: MW < 300, cLogP < 3, and fewer than 3 hydrogen bond donors/acceptors.[4]

Strategic Importance of Functional Groups

The true power of this fragment lies in the strategic placement of its functional groups, each serving a distinct and valuable purpose in drug design.[8]

  • Carboxylic Acid: This group is a versatile hydrogen bond donor and acceptor, capable of forming strong, directional interactions (e.g., salt bridges with lysine or arginine residues) that can anchor the fragment in a binding pocket. It also serves as a primary synthetic handle for amide coupling, enabling straightforward elaboration to explore adjacent pockets.

  • Bromine Atom: The bromine atom is a key synthetic vector. It is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the systematic "growing" of the fragment by introducing diverse aryl, heteroaryl, or alkyl groups to probe for additional interactions.

  • Fluorine Atom: The ortho-fluorine atom significantly influences the molecule's properties. Its electron-withdrawing nature modulates the pKa of the carboxylic acid. Furthermore, fluorine can enhance binding affinity through specific interactions with the protein backbone or side chains (e.g., orthogonal multipolar C-F···C=O interactions) and can improve metabolic stability and membrane permeability.[8] The presence of a ¹⁹F atom also makes this fragment an ideal candidate for fluorine-based NMR screening techniques.[3]

  • Methyl Group: The methyl group provides a lipophilic contact point and can influence the conformation of the benzoic acid ring. Its presence helps to fill small hydrophobic pockets and can be a site for later modification to fine-tune potency or selectivity.[8]

Application in a Fragment Screening Campaign

The goal of a fragment screen is to identify which fragments from a library bind to the target of interest. Given its properties, this compound can be effectively screened using several biophysical methods.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization Fragment_Library Fragment Library (incl. Title Fragment) Primary_Screen Primary Biophysical Screen (e.g., DSF, SPR, ¹⁹F NMR) Fragment_Library->Primary_Screen Hit_Identification Identify Binders ('Hits') Primary_Screen->Hit_Identification Hit_Validation Dose-Response & Orthogonal Screen Hit_Identification->Hit_Validation Confirmed Hits Structure_Determination Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structure_Determination Binding_Mode Determine Binding Mode & Affinity (KD) Structure_Determination->Binding_Mode SBDD Structure-Based Design (SBDD) Binding_Mode->SBDD Structural Data Hit_to_Lead Hit-to-Lead Chemistry (Fragment Growing/Linking) SBDD->Hit_to_Lead Lead_Candidate Potent Lead Candidate Hit_to_Lead->Lead_Candidate H2L_Strategies cluster_vectors Synthetic Elaboration Vectors cluster_reactions Optimization Chemistry Core This compound (Core Fragment) Vector_Br Vector 1: Bromine (Position 2) Core->Vector_Br Vector_COOH Vector 2: Carboxylic Acid (Position 1) Core->Vector_COOH Suzuki Suzuki Coupling: + R-B(OH)₂ Vector_Br->Suzuki Amide Amide Coupling: + R-NH₂ Vector_COOH->Amide New_Interactions_1 Grown Fragment 1 (New Hydrophobic/Polar Interactions) Suzuki->New_Interactions_1 New_Interactions_2 Grown Fragment 2 (Explores New Sub-pocket) Amide->New_Interactions_2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-bromo-6-fluoro-3-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered and electronically complex substrate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you systematically diagnose issues and improve your reaction yields.

Troubleshooting Guide: From Low Yields to Optimized Protocols

The Suzuki-Miyaura coupling of this compound is a non-trivial transformation. The di-ortho-substitution (bromo and fluoro groups) creates significant steric hindrance around the reaction center, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3] Furthermore, the presence of an acidic carboxylic acid group necessitates careful selection of the base to avoid unwanted side reactions or solubility issues.

This guide is structured to address the most common problems encountered in a logical, question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

Low or no yield is the most common issue and typically points to a suboptimal catalyst system or reaction conditions that fail to overcome the high activation energy of this hindered coupling. A systematic approach is crucial.[4][5]

A1: Your primary focus should be on the catalyst system—specifically, the ligand.

The palladium catalyst's effectiveness is dictated by the ligand it is coordinated to. For sterically demanding substrates like this, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[6] You require bulky and electron-rich ligands to promote the challenging steps of the catalytic cycle.[1][7][8]

  • Expertise & Causality: Bulky ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[7] This bulk also forces a wider coordination angle, which facilitates the difficult reductive elimination step to release your product. The ligand's electron-donating nature enhances the rate of oxidative addition into the C-Br bond.[6]

Recommended Actions:

  • Ligand Screening: If you are using a generic catalyst like Pd(PPh₃)₄, switch to a more advanced system. The top tier of ligands for these couplings are the dialkylbiaryl phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs).[1][6]

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂. They provide a reliable source of the active L-Pd(0) complex.

  • Increase Catalyst Loading: For particularly difficult couplings, an initial increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help achieve a reasonable conversion and confirm the viability of the reaction before further optimization.[1]

Ligand ClassSpecific ExamplesKey AdvantagesTypical Loading (mol%)
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosExcellent for sterically hindered aryl chlorides and bromides; high activity and stability.[1][7][9]1.5 - 5
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors, highly effective for less reactive electrophiles.[1]1.5 - 5
Ferrocenyl Phosphines dppfGood general-purpose ligand, but may be less effective for extremely hindered systems.[10]2 - 5
Q2: I'm observing significant formation of a symmetrical biaryl byproduct derived from my boronic acid. What is causing this and how do I prevent it?

This side reaction is known as homocoupling . It involves the coupling of two boronic acid molecules to form a symmetrical dimer (Ar'-Ar'), which consumes your nucleophile and complicates purification.

A2: Homocoupling is most often caused by the presence of oxygen or an inefficient catalyst turnover.

  • Mechanism Insight: Homocoupling can be promoted by Pd(II) species. If your active Pd(0) catalyst is oxidized by residual oxygen, the resulting Pd(II) can react stoichiometrically with the boronic acid to produce the homocoupled product.[11][12] Inefficient reduction of a Pd(II) precatalyst can also lead to homocoupling as an alternative pathway to generate the active Pd(0) catalyst.[11]

Recommended Actions:

  • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. Common methods include:

    • Inert Gas Sparging: Bubble nitrogen or argon through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon using a balloon or a manifold.

  • Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ (with an appropriate ligand) or a modern precatalyst can sometimes reduce homocoupling compared to starting with a Pd(II) salt.[3]

  • Stoichiometry Adjustment: Using a slight excess of the aryl halide (1.05 - 1.1 equivalents) can sometimes suppress boronic acid homocoupling.[13]

Q3: My mass spec analysis shows a significant amount of the de-boronated starting material (Ar-H from Ar-B(OH)₂). What is this side reaction and how can I stop it?

This side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[14] It is a major pathway for boronic acid decomposition, especially with sensitive substrates or under harsh conditions.

A3: Protodeboronation is often promoted by high temperatures, prolonged reaction times, and an inappropriate choice of base or solvent system. [15][16]

  • Expertise & Causality: The mechanism can be complex, but it is often catalyzed by either acid or base and is accelerated in the presence of water.[14][16] The electron-withdrawing nature of some boronic acid partners can make them more susceptible to this decomposition pathway.[17]

Recommended Actions:

  • Lower the Reaction Temperature: High temperatures significantly accelerate protodeboronation.[15] Determine the lowest temperature at which the reaction proceeds efficiently.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as it reaches completion.

  • Use Boronic Esters: Boronic acids are in equilibrium with their corresponding boronate esters. Using a pre-formed, stable boronic ester, such as a pinacol (Bpin) or MIDA ester, can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[14][18]

  • Optimize the Base: Strong aqueous bases can accelerate protodeboronation.[18] Consider using a weaker base or anhydrous conditions if feasible. (See Q4 for more on base selection).

Q4: The carboxylic acid on my substrate is a concern. Which base should I be using?

The choice of base is critical. It must be strong enough to facilitate the transmetalation step of the catalytic cycle but not so strong that it causes unwanted side reactions with the acidic proton of your substrate.[19][20]

A4: Weak to moderately strong inorganic bases are generally the best choice.

  • Expertise & Causality: The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is necessary for efficient transmetalation to the palladium center.[19][20] Strong bases like NaOH or KOH are generally avoided as they can deprotonate the carboxylic acid, potentially leading to solubility issues or catalyst inhibition. Organic amine bases like Et₃N are typically not effective.[21]

Recommended Actions:

  • Start with Potassium Phosphate (K₃PO₄): This is often the "go-to" base for challenging Suzuki couplings. It has a good balance of strength and solubility and is highly effective in many cases.

  • Consider Carbonates: Potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are also excellent choices.[22] Cs₂CO₃ is more soluble in organic solvents and can sometimes accelerate sluggish reactions.

  • Use Finely Powdered, Dry Base: The physical state of the base matters. Using a finely powdered and anhydrous base ensures a larger surface area and better reproducibility.

BaseStrengthTypical SolventsProsCons
K₃PO₄ Moderate-StrongDioxane/H₂O, Toluene/H₂OOften provides high yields, good general choice for hindered substrates.[23]Can be hygroscopic.
K₂CO₃ ModerateDioxane/H₂O, THF/H₂OInexpensive, widely used, milder than K₃PO₄.[9][19]May not be strong enough for the most challenging couplings.
Cs₂CO₃ StrongDioxane, Toluene, THFHigh reactivity, good solubility in organic solvents.[21][22]More expensive.
KF WeakMethanol, DioxaneCan be used under anhydrous conditions, useful for base-sensitive groups.[20][24]Often requires higher temperatures or more active catalysts.

Visualizing the Challenges and Solutions

To better understand the troubleshooting process, the following diagrams illustrate the key concepts.

G start Low or No Yield Observed cat_check Evaluate Catalyst System (Ligand & Pre-catalyst) start->cat_check Is the ligand appropriate for a hindered substrate? base_check Evaluate Base (Strength & Type) cat_check->base_check Using bulky, electron-rich ligand (e.g., SPhos)? sol_cat Solution: Switch to Buchwald Ligand (SPhos, XPhos) or NHC. Use a G3/G4 Pre-catalyst. cat_check->sol_cat cond_check Evaluate Reaction Conditions (Temp, Solvent, Degassing) base_check->cond_check Using appropriate base (e.g., K3PO4)? sol_base Solution: Screen bases. Start with K3PO4 or Cs2CO3. base_check->sol_base side_react Check for Side Reactions cond_check->side_react Are conditions optimized (e.g., >80°C, degassed)? sol_cond Solution: Ensure rigorous degassing. Increase temperature (80-120°C). Use aprotic solvent (Dioxane). cond_check->sol_cond sol_side Solution: Analyze for Homocoupling (degas) or Protodeboronation (use ester). side_react->sol_side end Yield Improved side_react->end

Caption: A logical workflow for troubleshooting low yields.

G sub Aryl Halide (this compound) o1 F sub->o1 ortho o2 Br sub->o2 ortho o3 CH3 sub->o3 meta pd Pd(0)L pd->sub Approach for Oxidative Addition caption Steric hindrance from ortho-substituents (F, Br) impedes the palladium catalyst's approach.

Caption: Steric hindrance blocking catalyst approach.

Frequently Asked Questions (FAQs)

Q5: Which type of boronic acid partner should I use—boronic acid (B(OH)₂) or a boronic ester (e.g., Bpin)?

A5: For initial screening, boronic acids are often used due to their wide commercial availability.[11] However, if you are facing issues with protodeboronation or reproducibility, switching to a boronic acid pinacol ester (Bpin) is highly recommended.[14][18] Bpin esters are generally more stable, crystalline, and easier to handle, and they can mitigate the decomposition issues seen with some boronic acids.[17]

Q6: What is the best solvent for this reaction?

A6: Aprotic solvents are generally preferred. A mixture of 1,4-dioxane and water (typically in a ratio of 4:1 to 10:1) is a very common and effective solvent system.[23] Toluene or THF with water are also viable alternatives.[25][26] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. For particularly sensitive substrates where protodeboronation is a major concern, exploring anhydrous conditions with a base like KF might be beneficial.[24]

Q7: My reaction works, but the yield is inconsistent. What could be the cause?

A7: Inconsistent yields often point to subtle variations in reaction setup. The most common culprits are:

  • Inconsistent Degassing: The amount of residual oxygen can vary between runs, leading to different levels of catalyst deactivation and homocoupling.

  • Reagent Quality: Boronic acids can degrade over time.[4] Ensure you are using a fresh or properly stored batch. The quality of the base is also important; it should be finely powdered and dry.[4]

  • Water Content: The amount of water can influence the reaction rate. Precisely measuring the water content in your solvent mixture is important for reproducibility.

Experimental Protocol: General Procedure for Reaction Optimization

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos Pd G3, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, degassed)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid partner, and the base.

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 5:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Place the sealed vial in a preheated heating block or oil bath (start screening at 80-100 °C).

  • Stir the reaction vigorously for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS analysis of a small aliquot.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract the product into the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Thieme. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (n.d.). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Wikipedia. (n.d.). Protodeboronation.
  • ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • PubMed. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ACS Publications. (n.d.). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. Retrieved from The Journal of Organic Chemistry website.
  • BenchChem. (2025). Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
  • Scilit. (n.d.). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18 F-Labeled Aryltrifluoroborates for Use in PET Imaging.
  • The University of British Columbia. (n.d.). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • RSC Publishing. (n.d.). Suzuki coupling with ligandless palladium and potassium fluoride.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Sigma-Aldrich. (n.d.). KitAlysis ™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • ChemRxiv. (n.d.). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • ResearchGate. (n.d.). Catalyst screening in Suzuki cross-coupling reactions.
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • NIH. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • ResearchGate. (n.d.). Effect of different solvents on the Suzuki cross‐coupling reaction of an aryl halide with phenylboronic acid.
  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • BenchChem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • NIH. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

Sources

Technical Support Center: Troubleshooting Reactions with 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-bromo-6-fluoro-3-methylbenzoic acid. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) to help you navigate the unique challenges presented by this sterically hindered building block.

The structure of this compound, with substituents at the 2, 3, and 6 positions, offers significant synthetic utility but also introduces considerable steric hindrance around its key reactive sites: the carboxylic acid and the aryl bromide.[1][2] This guide is designed to address the most common failures in reactions such as palladium-catalyzed cross-couplings and amide bond formations, providing both mechanistic explanations and practical solutions.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. However, the flanking fluoro and carboxylic acid groups create a sterically congested environment that can severely impede the initial oxidative addition step in many catalytic cycles.[3][4]

FAQ 1.1: My Suzuki-Miyaura coupling is failing or giving very low yields. What are the primary causes?

This is the most common issue reported with this substrate. Failure in Suzuki-Miyaura couplings involving 2,6-disubstituted aryl halides is typically rooted in two main problems:

  • Steric Hindrance: The ortho-substituents (bromo and fluoro) physically block the palladium catalyst from accessing the C-Br bond for the crucial oxidative addition step. Standard catalysts like Pd(PPh₃)₄ often fail because the phosphine ligands are not bulky enough to create a sufficiently reactive, low-coordinate Pd(0) species, nor can they effectively force their way into the crowded reaction center.[4]

  • Catalyst Inhibition/Deactivation: The carboxylate group (formed under basic conditions) can chelate with the palladium center, leading to an inactive or less active catalyst. Furthermore, inadequate degassing can lead to oxidation of the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[5]

To overcome these challenges, a systematic approach involving the catalyst system, base, and reaction conditions is necessary.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

The following workflow provides a logical progression for troubleshooting and optimizing your reaction.

G start Start: Failed Suzuki Reaction (Low/No Conversion) check_reagents 1. Verify Reagent Quality - Boronic acid fresh? - Solvent anhydrous? - Base dry? start->check_reagents Initial Checks degas 2. Ensure Rigorous Degassing - Freeze-pump-thaw (x3)? - Sparging with inert gas >30 min? check_reagents->degas ligand 3. Change Ligand System Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos, tBu3P) degas->ligand If still failing catalyst 4. Change Palladium Source Use air-stable Pd pre-catalysts (e.g., XPhos-Pd-G3) ligand->catalyst base 5. Screen Different Bases - K3PO4, Cs2CO3, K2CO3 - Strong, non-nucleophilic bases catalyst->base solvent 6. Screen Solvents - Dioxane, Toluene, 2-MeTHF - Consider aprotic polar vs. non-polar base->solvent temperature 7. Increase Temperature - Incrementally increase to 100-120°C - Monitor for decomposition solvent->temperature success Success! High Yield Achieved temperature->success Problem Solved fail Persistent Failure Consider alternative coupling strategy temperature->fail If no improvement

Caption: Logical workflow for troubleshooting a failed Suzuki coupling.

Recommended Starting Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from methodologies proven to be effective for sterically hindered aryl halides and serves as a robust starting point for optimization.[6][7][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, ensuring it moves to the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Catalyst System Selection for Hindered Aryl Bromides

Catalyst/Ligand SystemKey AdvantageTypical LoadingReference
XPhos, SPhos, RuPhos Bulky, electron-rich phosphines that promote oxidative addition and stabilize the catalyst.2-10 mol%[8][9]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form robust palladium complexes, highly active for hindered substrates.1-5 mol%[6]
tBu₃P·HBF₄ A less expensive but highly effective bulky phosphine ligand.2-10 mol%[10]
Pd₂(dba)₃ A common Pd(0) source, must be paired with an appropriate bulky ligand.1-5 mol% Pd[3][11]

Section 2: Amide Bond Formation & Esterification

The significant steric hindrance from the 2-bromo and 6-fluoro substituents makes the carboxyl group on this molecule exceptionally challenging to functionalize using standard methods.[1]

FAQ 2.1: Standard amide coupling reagents (HATU, EDC/HOBt, PyBOP) are ineffective. How can I form an amide bond?

Standard peptide coupling reagents fail because the activated intermediate (e.g., an active ester) remains too sterically shielded for the amine nucleophile to attack efficiently. The reaction stalls at this stage, leading to hydrolysis of the intermediate and recovery of the starting material.

To drive this reaction forward, a more reactive electrophile must be generated from the carboxylic acid.

Solution Hierarchy:

  • Formation of a Mixed Anhydride: Reacting the carboxylic acid with a less hindered acid chloride, such as methanesulfonyl chloride or pivaloyl chloride, creates a mixed anhydride. The subsequent nucleophilic attack by the amine is more facile at the less hindered carbonyl center. A method using methanesulfonyl chloride has proven effective for hindered acids.[12]

  • Conversion to Acyl Chloride: This is often the most reliable method. Converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) bypasses the need for weaker activating agents.[13] The resulting acyl chloride will then react readily with the desired amine, often just in the presence of a non-nucleophilic base like triethylamine or pyridine.

G start Start: Failed Amide Coupling reagent 1. Switch Activating Agent - Avoid HATU, EDC/HOBt - Use more potent reagents start->reagent anhydride 2. Mixed Anhydride Method - e.g., Methanesulfonyl Chloride + Et3N - Forms a highly reactive intermediate reagent->anhydride Option 1 acyl_chloride 3. Acyl Chloride Method - e.g., (COCl)2 or SOCl2 - Most robust method for hindered acids reagent->acyl_chloride Option 2 (Recommended) add_amine 4. Add Amine + Base - e.g., Et3N or Pyridine - Control temperature (start at 0°C) anhydride->add_amine acyl_chloride->add_amine success Amide Product Formed add_amine->success

Caption: Decision diagram for activating hindered carboxylic acids.

Protocol 2.1: Amide Coupling via the Acyl Chloride Intermediate

Step A: Formation of the Acyl Chloride

  • Materials: this compound (1.0 equiv), Oxalyl chloride (1.5-2.0 equiv), Anhydrous Dichloromethane (DCM), catalytic N,N-Dimethylformamide (DMF) (1-2 drops).

  • Procedure:

    • Dissolve the benzoic acid in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • The reaction is complete when a clear solution is obtained. Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Reaction with Amine

  • Materials: Crude acyl chloride from Step A, Amine (1.1 equiv), Triethylamine (Et₃N) or Pyridine (2.0-3.0 equiv), Anhydrous DCM.

  • Procedure:

    • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • In a separate flask, dissolve the amine and Et₃N in anhydrous DCM.

    • Slowly add the amine/base solution to the acyl chloride solution dropwise.

    • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Perform a standard aqueous work-up, dry the organic layer, and concentrate. Purify by column chromatography.

Section 3: General FAQs and Side Reactions

Q: I am seeing a significant amount of a byproduct that is missing the bromine atom. What is happening?

A: You are likely observing protodebromination. This is the replacement of the bromine atom with a hydrogen atom. It can be caused by:

  • Excessively harsh basic conditions or high temperatures, particularly in the presence of a palladium catalyst and a hydrogen source (like water or alcohol).

  • Certain catalyst systems being more prone to this side reaction.

  • Solution: Use the mildest effective base (e.g., K₃PO₄ instead of stronger alkoxides if possible), avoid unnecessarily high temperatures, and ensure your solvents are anhydrous.

Q: My reaction at high temperature is producing a complex mixture and I've lost the carboxylic acid functionality. Why?

A: You may be experiencing thermal decarboxylation. While benzoic acids are generally stable, prolonged heating at very high temperatures (>150 °C) can lead to the loss of CO₂, especially if catalyzed by trace metals or acids/bases. If your reaction requires high heat, carefully monitor the temperature and reaction time to minimize this decomposition pathway.

Q: What are the primary safety considerations for handling this compound?

A: This compound should be handled with standard laboratory safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[14]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253. [Link]
  • Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society. [Link]
  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters. [Link]
  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]
  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78, 445-454. [Link]
  • Sen, A., & Yamada, Y. M. A. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69, 8984-8986. [Link]
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38-42. [Link]
  • Organic Chemistry. (2019). Activation Substitution of Carboxylic Acids. YouTube. [Link]
  • Grote, Z. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. PubChem. [Link]

Sources

optimization of catalyst loading for 2-bromo-6-fluoro-3-methylbenzoic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Coupling

I'm now starting with in-depth Google searches to find reliable information on cross-coupling of 2-bromo-6-fluoro-3-methylbenzoic acid. My initial focus is on catalyst systems, reaction conditions, common obstacles and optimization strategies.

Expanding Initial Search Parameters

I'm now expanding my initial Google searches, analyzing the results to identify recurring experimental issues. I'm focusing on solutions that can form the basis of a troubleshooting guide. I'm looking for established protocols and mechanistic insights from reputable sources to ensure accuracy.

Defining Project Scope & Flow

My next step is to structure the technical support center logically. I'm starting with general questions, then moving to specific troubleshooting scenarios. I'll create a Graphviz flowchart to map the troubleshooting process. I'm also planning tables for quantitative data like catalyst loading comparisons and their yield/purity impacts.

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to provide in-depth troubleshooting and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 2-bromo-6-fluoro-3-methylbenzoic acid, a sterically hindered and electronically deactivated substrate. Our goal is to empower you with the knowledge to navigate common pitfalls, particularly the pervasive issue of boronic acid homocoupling, and achieve high-yield, clean cross-coupling reactions.

Understanding the Core Challenge: Steric Hindrance and Competing Reactions

The structure of this compound presents a formidable challenge for standard Suzuki-Miyaura conditions. The ortho-bromo and ortho-fluoro substituents create significant steric bulk around the palladium catalytic center, which can impede both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[1][2] This steric hindrance often leads to sluggish reactions and creates a kinetic window for undesirable side reactions to dominate, most notably the homocoupling of the boronic acid partner.

Homocoupling, the palladium-catalyzed dimerization of the boronic acid, is a common byproduct in many Suzuki-Miyaura reactions.[1][3] It is particularly prevalent when the desired cross-coupling is slow. This side reaction not only consumes the valuable boronic acid, reducing the yield of the target molecule, but also complicates purification due to the structural similarity of the homocoupled product to the desired biaryl.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the specific issues you may encounter.

Q1: My reaction is plagued by significant boronic acid homocoupling. What is the primary cause and how can I mitigate it?

A1: Boronic acid homocoupling is frequently initiated by the presence of Pd(II) species and an oxidant, most commonly molecular oxygen.[3][4][5] When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can unfortunately be mediated by the boronic acid itself, leading to homocoupling.[3][6]

Core Solutions:

  • Rigorous Inert Atmosphere: The most critical first step is to ensure a strictly anaerobic environment.[1][4][6] This can be achieved by thoroughly degassing all solvents and reagents. Techniques like sparging with an inert gas (argon or nitrogen) for an extended period or employing freeze-pump-thaw cycles are highly effective.[4][6] Maintaining a positive pressure of inert gas throughout the reaction is essential.[7]

  • Choice of Palladium Source: Opting for a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the in-situ reduction step where homocoupling can be initiated.[6] Modern palladium precatalysts, like those from the Buchwald group (e.g., XPhos Pd G3), are designed for the clean and efficient generation of the active Pd(0) species, which can also help minimize side reactions.[6][8]

Q2: I've improved my inerting technique, but homocoupling persists. How does my choice of ligand impact this side reaction?

A2: The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. For sterically demanding substrates like this compound, the right ligand is not just beneficial—it's often essential for success.

Ligand Selection Strategy:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective for coupling sterically hindered substrates.[1][4][6] Their steric bulk facilitates the reductive elimination step, which forms the desired C-C bond, and can sterically disfavor the formation of intermediates that lead to homocoupling.[6][9] Their electron-rich nature promotes the initial, often rate-limiting, oxidative addition of the aryl bromide.[3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings, known for their strong electron-donating ability and steric tunability.[6]

A study on a similarly hindered fluorinated arene found that employing dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) as the ligand was crucial for obtaining a good yield of the cross-coupling product while minimizing homocoupling.[10]

Q3: Can the choice of base influence the formation of homocoupling byproducts?

A3: Absolutely. The base is critical for activating the boronic acid to form the reactive boronate species, which then undergoes transmetalation with the palladium complex.[7][11][12] The strength and nature of the base can significantly impact the reaction's outcome.

Base Selection Guidelines:

  • Moderate vs. Strong Bases: For substrates sensitive to harsh conditions, stronger bases may promote side reactions. However, for hindered couplings, a sufficiently strong base is needed to drive the transmetalation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][7] K₃PO₄ is often a good choice for challenging couplings.[4][8]

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, excess water can promote protodeboronation (hydrolysis of the boronic acid), another common side reaction that lowers yield.[4][7] Using a finely powdered, anhydrous base like K₃PO₄ in a predominantly organic solvent system can be beneficial.[7][8]

Q4: My reaction is very slow and I'm still getting side products. How should I approach optimizing the reaction temperature and concentration?

A4: Temperature and concentration are critical parameters that require careful optimization.

Optimization Approach:

  • Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of side reactions like homocoupling and protodeboronation.[4][6] It is often best to run the reaction at the lowest temperature that provides a reasonable reaction rate.[6] Screening temperatures, for example between 80-110 °C, is recommended.[7][8]

  • Concentration: The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8] If solubility is an issue, careful selection of the solvent system is key. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used.[6]

Q5: Are there any procedural tricks that can help suppress homocoupling?

A5: Yes, several procedural modifications can be implemented:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[6]

  • Use a Slight Excess of the Aryl Halide: This can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than engaging in pathways leading to boronic acid homocoupling.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a robust starting point and may require optimization for specific boronic acids.

Reagent Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (2.0–3.0 equiv).[8]

  • Seal the vial with a septum cap.

  • Thoroughly degas the vial by evacuating and backfilling with argon or nitrogen at least three times.[10]

Catalyst and Solvent Addition: 4. Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%) and any additional ligand if required.[6][8] 5. Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of ~0.2 M.[6][8]

Reaction Execution: 6. Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (start with a screen from 80–100 °C).[8] 7. Stir the reaction mixture vigorously. 8. Monitor the reaction progress by TLC, LC-MS, or GC-MS.[7][8]

Workup and Purification: 9. Upon completion, cool the reaction to room temperature. 10. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[8] 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][8] 12. Purify the crude product by flash column chromatography.[8][10]

Data & Visualization

Table 1: Troubleshooting Guide Summary
Problem Primary Cause(s) Recommended Solutions
High Homocoupling Oxygen presence; Pd(II) reduction by boronic acid.[3][4]Rigorous degassing; use Pd(0) source or advanced precatalyst.[4][6]
Low Conversion Steric hindrance; inactive catalyst.[1][2]Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][6] Screen bases (K₃PO₄ often effective).[4][8] Optimize temperature.[6]
Protodeboronation Excess water; harsh basic conditions.[4][7]Use anhydrous conditions; consider more stable boronic esters (e.g., pinacol).[4][7]
Diagrams

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Homocoupling Side Reaction Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd(0)L2->OxAdd + R¹-X Transmetal Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetal + [R²-B(OR)₃]⁻ RedElim Reductive Elimination Product: R¹-R² Transmetal->RedElim RedElim->Pd(0)L2 Pd(II) Pd(II) Species Homocoupled R²-R² Pd(II)->Homocoupled Boronic_Acid 2 R²-B(OH)₂ Boronic_Acid->Pd(II) + O₂ (oxidant)

Caption: The desired Suzuki-Miyaura cycle versus the competing boronic acid homocoupling pathway.

Troubleshooting_Flowchart start Low Yield or High Impurity in Suzuki Coupling check_homocoupling Significant Homocoupling Byproduct Observed? start->check_homocoupling inert_conditions Improve Inert Atmosphere: - Rigorous Degassing - Use Pd(0) Precatalyst check_homocoupling->inert_conditions Yes check_conversion Low Conversion of Starting Material? check_homocoupling->check_conversion No inert_conditions->check_conversion optimize_ligand_base Optimize Ligand & Base: - Use Bulky, e⁻-rich Ligand (SPhos) - Screen Bases (K₃PO₄) check_conversion->optimize_ligand_base Yes success Successful Coupling check_conversion->success No optimize_temp_conc Optimize Conditions: - Screen Temperature (80-110°C) - Adjust Concentration optimize_ligand_base->optimize_temp_conc optimize_temp_conc->success

Caption: A decision-tree workflow for troubleshooting challenging Suzuki-Miyaura reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • Lima, F., & Antunes, O. A. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(3), 106-111.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3925-3928.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 217-247). Royal Society of Chemistry.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Suzuki−Miyaura Cross-Coupling in the Pharmaceutical Industry. Chemical Reviews, 112(4), 2177-2250.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?

Sources

dealing with protodeboronation in Suzuki reactions of 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Demanding Substrate

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] However, its efficiency can be severely compromised by a persistent side reaction: protodeboronation. This issue is particularly acute when working with sterically hindered and electron-deficient substrates such as 2-bromo-6-fluoro-3-methylbenzoic acid . The fluorine and carboxylic acid groups withdraw electron density from the aromatic ring, while the ortho-substituents create significant steric hindrance around the reaction center. These features collectively increase the activation barrier for the desired cross-coupling pathway and render the boronic acid coupling partner highly susceptible to protodeboronation, leading to reduced yields and the formation of undesired byproducts.[3][4]

This guide provides in-depth technical support for researchers encountering this challenge. We will dissect the underlying mechanisms, offer structured troubleshooting advice, and present robust protocols designed to favor the productive coupling pathway over protodeboronation.

Section 1: Understanding the Enemy—The Mechanism of Protodeboronation

Protodeboronation is a reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source (typically water in the reaction medium), replacing the boron moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[5] In the context of a Suzuki reaction, this is a parasitic process that consumes the nucleophilic partner before it can engage in the catalytic cycle.

Under the basic conditions required for Suzuki coupling, the mechanism is predominantly base-catalyzed.[3][6] The base (e.g., OH⁻) attacks the Lewis acidic boron atom of the boronic acid to form a more electron-rich and reactive boronate species ([ArB(OH)₃]⁻).[6][7] While this activation is essential for the transmetalation step with the palladium complex, this same boronate intermediate is also highly susceptible to protonolysis by water, leading directly to the undesired byproduct.[3][8] For electron-deficient arenes, this process is significantly accelerated.[3][8]

The core challenge is a kinetic one: the rate of the desired Suzuki coupling must significantly outpace the rate of protodeboronation.

Suzuki vs Protodeboronation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Off-Cycle Protodeboronation Pd0 Pd(0)L_n OA Ar-Pd(II)-X Pd0->OA Oxidative Addition (Ar-X) TM_pre Ar-Pd(II)-Base OA->TM_pre Base TM_post Ar-Pd(II)-Ar' TM_pre->TM_post Transmetalation (Ar'-B(OH)2) Product Ar-Ar' (Desired Product) TM_post->Product Reductive Elimination Product->Pd0 BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base (OH⁻) Byproduct Ar'-H (Byproduct) Boronate->Byproduct Protonolysis (H₂O) BoronicAcid_source Boronic Acid Reagent Pool BoronicAcid_source->TM_pre Enters productive cycle BoronicAcid_source->BoronicAcid Consumed in side-reaction caption Fig 1. Competing Pathways

Fig 1. Competing Pathways

Section 2: Troubleshooting Guide (FAQ)

This section addresses common problems in a direct question-and-answer format.

Q1: My reaction yield is very low, and LC-MS/NMR analysis shows a large amount of 2-fluoro-3-methylbenzoic acid (the protodeboronated byproduct of my starting material). What is the first thing I should change?

A: This is a classic sign of rapid protodeboronation outcompeting the Suzuki coupling. The two most impactful parameters to adjust first are the base and the temperature .

  • Switch to a Milder Base: Strong bases like NaOH, KOH, or even Cs₂CO₃ in some cases, maintain a high concentration of the reactive boronate anion, accelerating protodeboronation.[9] Switch to a weaker, non-hydroxide base. Finely ground potassium phosphate (K₃PO₄) is an excellent first choice. It is sufficiently basic to promote the catalytic cycle but less aggressive in promoting protodeboronation. Potassium fluoride (KF) can also be effective, particularly under anhydrous or near-anhydrous conditions.[9]

  • Lower the Reaction Temperature: Like most reactions, protodeboronation is temperature-dependent. High temperatures (e.g., >100 °C) will accelerate it significantly.[9][10] Determine the lowest effective temperature for your catalyst system. Often, modern catalysts can achieve good turnover at 60-80 °C, a range where protodeboronation is substantially slower.

Q2: I've switched to K₃PO₄ and lowered the temperature to 70 °C, but the reaction is very slow and I still observe significant protodeboronation. What should I try next?

A: If the reaction is slow, the boronic acid is exposed to the basic conditions for a longer period, allowing the slower protodeboronation to catch up. The solution is to accelerate the desired coupling reaction by optimizing the catalyst system .

  • Employ a High-Activity Catalyst: For challenging substrates, older catalysts like Pd(PPh₃)₄ are often too slow. Use a modern palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand.

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent choices. They accelerate the rate-limiting reductive elimination step, speeding up the entire catalytic cycle.[9]

    • Recommended Precatalysts: Use G3 or G4 palladacycle precatalysts (e.g., XPhos-Pd-G3). These are air-stable and form the active Pd(0) species rapidly and quantitatively upon heating, ensuring a high concentration of active catalyst from the start.

Q3: My protodeboronation issue persists even with an optimized catalyst, base, and temperature. Could the boronic acid reagent itself be the problem?

A: Absolutely. When reaction optimization stalls, scrutinize your reagents. Two strategies are key:

  • Use a Boronic Ester (Slow-Release Strategy): Instead of the boronic acid, use its corresponding pinacol ester (Ar-B(pin)). Boronic esters are significantly more stable to protodeboronation.[11] Under the reaction conditions, they hydrolyze slowly to release a low, steady-state concentration of the active boronic acid.[5][12] This "slow-release" approach ensures the boronic acid is consumed by the catalyst as soon as it's formed, minimizing its decomposition time.[12] MIDA boronates or potassium trifluoroborates (Ar-BF₃K) are other effective slow-release reagents.[5][13]

  • Ensure Anhydrous Conditions: Water is the proton source for protodeboronation. While many Suzuki protocols use aqueous mixtures, switching to a rigorously anhydrous solvent system can dramatically suppress the side reaction. Use freshly distilled, anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF), dry your base (K₃PO₄ can be dried in an oven), and run the reaction under a strict inert atmosphere (N₂ or Ar).

Q4: How can I accurately quantify the amount of protodeboronation versus product formation to guide my optimization?

A: Precise measurement is critical for effective optimization. Use a quantitative analytical technique with an internal standard.

  • Method: Prepare a stock solution of a stable, non-reactive internal standard (e.g., durene, 1,3,5-trimethoxybenzene). At specific time points, withdraw a small aliquot from the reaction mixture, quench it (e.g., with dilute HCl), and dilute it into a vial containing a known amount of the internal standard.

  • Analysis: Analyze the quenched sample by LC-MS, GC-MS, or ¹H NMR. By comparing the peak areas (or integrals) of your starting material, desired product, and the protodeboronated byproduct relative to the internal standard, you can accurately calculate the conversion and yields of each species over time. This provides invaluable kinetic data to assess the impact of your changes.

Section 3: Preventative Strategies & Optimization Workflow

Proactive planning can prevent many of the issues described above. The following table summarizes key parameters and recommendations for designing a robust Suzuki coupling for this compound.

ParameterStandard Approach (High Risk)Recommended Approach (Low Risk)Rationale
Boron Reagent Arylboronic AcidArylboronic Pinacol Ester (or MIDA/BF₃K)More stable to protodeboronation; provides "slow-release" of the active boronic acid.[11][12]
Base Strong, aqueous bases (NaOH, Cs₂CO₃)Weaker, anhydrous-compatible bases (K₃PO₄, KF)Minimizes the equilibrium concentration of the highly reactive boronate anion.[9][10]
Catalyst/Ligand Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd-Precatalyst (G3/G4) + Biarylphosphine (XPhos, SPhos)Highly active catalysts accelerate the desired C-C coupling, which outcompetes protodeboronation.[9]
Solvent Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O)Anhydrous polar aprotic solvents (2-MeTHF, Dioxane, Toluene)Eliminates water, the primary proton source for the side reaction.[10]
Temperature High (≥100 °C)Moderate (60 - 80 °C)Slows the rate of protodeboronation significantly more than it slows the rate of a highly active catalyst system.[9]

digraph "Troubleshooting Workflow" {
graph [splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

start [label="High Protodeboronation Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Yes Path base_temp [label="1. Change Base to K₃PO₄\n2. Lower Temp to 60-80 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check1 [label="Problem Solved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Switch to High-Activity Catalyst\n(e.g., XPhos Pd G3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check2 [label="Problem Solved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_solvent [label="1. Use Boronic Ester (Ar-Bpin)\n2. Ensure Anhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path & End success [label="Success:\nHigh Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate Substrate Scope\nor Coupling Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> base_temp [label="Yes"]; base_temp -> check1; check1 -> success [label="Yes"]; check1 -> catalyst [label="No"]; catalyst -> check2; check2 -> success [label="Yes"]; check2 -> reagent_solvent [label="No"]; reagent_solvent -> re_evaluate;

caption[label="Fig 2. Troubleshooting Decision Tree", shape=plaintext, fontcolor="#202124"]; }

Fig 2. Troubleshooting Decision Tree

Section 4: Detailed Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound, incorporating the principles discussed above.

Protocol 1: High-Activity Catalyst with Potassium Phosphate

This protocol leverages a modern catalyst system to maximize the rate of the desired reaction.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic pinacol ester (1.2-1.5 equiv), and finely ground, anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., 2-MeTHF or Toluene, to make a ~0.1 M solution) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 70-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction by taking aliquots for LC-MS or TLC analysis until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Anhydrous Potassium Fluoride Conditions

This protocol is an alternative for particularly sensitive systems where even K₃PO₄ may be too basic.

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous potassium fluoride (KF, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel, add a stir bar, and evacuate and backfill with Argon three times.

  • Catalyst Addition: Under Argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction Execution: Heat the sealed reaction mixture to 80 °C with vigorous stirring.

  • Monitoring & Work-up: Follow the same procedures as described in Protocol 1.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Protodeboronation.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • National Institutes of Health (NIH). (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Reddit. (2022). For the pro's (Suzuki).
  • National Institutes of Health (NIH). (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Journal of the American Chemical Society. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
  • ChemRxiv. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
  • ResearchGate. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • National Institutes of Health (NIH). (2013). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • ResearchGate. (2001). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-bromo-6-fluoro-3-methylbenzoic acid in catalytic cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding catalyst deactivation, a common hurdle in achieving optimal reaction outcomes with this sterically hindered and electronically complex substrate.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries and provide concise answers for rapid problem-solving.

Q1: My Suzuki-Miyaura reaction with this compound is stalling at low conversion. What is the likely cause?

A1: Low conversion is a frequent issue with this substrate and is often multifactorial. The primary suspects are inefficient oxidative addition and catalyst inhibition. The ortho-fluoro and methyl groups create significant steric hindrance around the bromine atom, impeding the palladium catalyst's access. Additionally, the carboxylate group can coordinate to the palladium center, forming an inactive or less active complex.[1][2]

Q2: I am observing a significant amount of black precipitate in my reaction. What is this and is it problematic?

A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation is a clear sign of catalyst decomposition and is highly problematic for the reaction's progress. This can be triggered by high temperatures, the presence of oxygen, or the use of inappropriate ligands that fail to stabilize the active Pd(0) species.[2][3]

Q3: I'm seeing byproducts from dehalogenation and homocoupling. How can I minimize these?

A3: Dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid are common side reactions.[2][4] Dehalogenation can be promoted by certain bases or impurities in the solvent.[5][6] Homocoupling is often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[7] To mitigate these, ensure rigorous degassing of your reaction mixture, use high-purity reagents, and consider a milder base.

Q4: Can the carboxylate group of my starting material interfere with the catalysis?

A4: Yes, absolutely. The carboxylate group can act as a ligand, coordinating to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning your catalyst.[1] The use of bulky, electron-rich phosphine ligands can sterically discourage this coordination and favor the desired catalytic cycle.[1]

Q5: What are the best practices for setting up a cross-coupling reaction with this substrate?

A5: Success with this compound hinges on meticulous reaction setup. This includes:

  • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from decomposing the catalyst.[4][8]

  • Degassing: Thoroughly degas all solvents and the final reaction mixture.[3][4]

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid introducing catalyst poisons.[1]

  • Proper Catalyst and Ligand Selection: This is critical and is discussed in detail in the troubleshooting guide below.

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.

Issue 1: Low or No Conversion of Starting Material

The most common failure mode is a stalled or sluggish reaction. This is often linked to the inherent challenges of the substrate.

  • Inefficient Oxidative Addition: The steric bulk from the ortho-fluoro and methyl groups significantly hinders the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step.[3] The electron-withdrawing nature of the fluorine and carboxylic acid groups can also influence the electronic properties of the aryl halide, further impacting this step.

  • Catalyst Inhibition by Carboxylate: The carboxylate group can chelate to the palladium center, leading to catalytically inactive species. This is a common deactivation pathway for substrates containing coordinating functional groups.[1]

  • Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. They may not provide the necessary steric bulk or electron density to promote oxidative addition and stabilize the catalyst.[3][9]

This workflow is designed to systematically address the root causes of low conversion.

A Low Conversion Observed B Step 1: Optimize Ligand Selection - Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) A->B Primary Action C Step 2: Re-evaluate Base and Solvent System - Use a weaker, non-coordinating base (K₂CO₃, Cs₂CO₃) - Ensure adequate solubility B->C If still low F Resolution: Improved Conversion B->F D Step 3: Adjust Reaction Conditions - Screen temperatures (e.g., 80-110 °C) - Increase catalyst loading (e.g., 3-5 mol%) C->D If issue persists C->F E Step 4: Consider Substrate Modification - Protect the carboxylic acid (e.g., as a methyl ester) D->E Last Resort D->F E->F

Caption: Troubleshooting workflow for low reaction conversion.

Protocol 1: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv), your boronic acid partner (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst System Addition: To each vial, add your palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a different bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) with a Pd:Ligand ratio of 1:2.

  • Reaction: Add degassed solvent (e.g., dioxane/water 4:1), and stir at a moderate temperature (e.g., 90 °C).

  • Analysis: Monitor the reactions by LC-MS or TLC to identify the most effective ligand.

Rationale: Bulky, electron-rich ligands like the Buchwald biarylphosphines (SPhos, XPhos) or trialkylphosphines (P(t-Bu)₃) serve multiple functions: they increase the electron density on the palladium, which accelerates the oxidative addition step, and their steric bulk can prevent the carboxylate from binding to the metal center while also promoting the final reductive elimination step.[9]

Issue 2: Catalyst Decomposition (Palladium Black Formation)

The appearance of a black precipitate is a visual cue of catalyst death.

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) or palladium oxides by trace oxygen, which can then aggregate to form palladium black.[2][3]

  • Thermal Instability: High reaction temperatures can accelerate the decomposition of the catalyst, especially if the ligand is not robust enough to stabilize the Pd(0) center.[3][5]

  • Insufficient Ligand Stabilization: An inadequate amount of a stabilizing ligand, or a ligand that dissociates too readily, can leave the palladium center exposed and prone to aggregation.[5]

StrategyActionRationale
Improve Inert Atmosphere Perform freeze-pump-thaw cycles on the solvent and reaction mixture. Maintain a positive pressure of inert gas.Rigorously removes dissolved oxygen, a primary cause of Pd(0) oxidation and subsequent precipitation.[3]
Temperature Optimization Screen a range of temperatures. Start lower (e.g., 80 °C) and only increase if the reaction is too slow.Balances the need for thermal energy to drive the reaction against the risk of thermally induced catalyst decomposition.[5]
Use Robust Pre-catalysts Employ modern palladium pre-catalysts (e.g., G3-XPhos Palladacycle).These pre-catalysts are often more air-stable and are designed to generate the active Pd(0) species cleanly and efficiently in situ, minimizing side reactions that lead to decomposition.
Optimize Ligand Ratio A ligand-to-palladium ratio of 1:1 to 2:1 is a common starting point, but this may require optimization.Ensures sufficient ligand is present to stabilize the active catalytic species throughout the reaction cycle.[5]
Issue 3: Undesired Side Reactions

The formation of byproducts reduces yield and complicates purification.

  • Protodebromination (Dehalogenation): The C-Br bond is cleaved and replaced by a C-H bond. This can be facilitated by moisture and certain bases.

  • Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by residual oxygen or incomplete reduction of a Pd(II) pre-catalyst.[7]

  • Decarboxylation: At elevated temperatures, the benzoic acid moiety may decarboxylate, leading to 1-bromo-3-fluoro-2-methylbenzene, which can then undergo cross-coupling.[1]

cluster_0 Observed Side Product cluster_1 Preventative Action A Dehalogenation D Use milder base (e.g., K₃PO₄) Use anhydrous solvent A->D B Homocoupling E Rigorous degassing Use Pd(0) source or ensure full pre-catalyst reduction B->E C Decarboxylation F Lower reaction temperature Protect carboxylate group C->F

Caption: Mapping side products to preventative actions.

Protocol 2: Minimizing Side Reactions

  • Base Selection: Switch from strong bases like hydroxides or alkoxides to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][4]

  • Solvent Purity: Use high-purity, anhydrous solvents to minimize sources of protons for dehalogenation.

  • Degassing: Before adding the catalyst, bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes.[4]

  • Temperature Control: Monitor the internal reaction temperature carefully. If decarboxylation is suspected, reduce the temperature and accept a longer reaction time.

III. Analytical Characterization of Deactivated Catalysts

For persistent issues, analyzing the catalyst state can provide critical insights.

Analytical TechniqueInformation GainedRelevance to Deactivation
X-ray Photoelectron Spectroscopy (XPS) Detects the oxidation state of palladium and can identify poisons on the catalyst surface.[10][11]Confirms if Pd(0) has been oxidized to inactive Pd(II) or if impurities are binding to the metal center.
Transmission Electron Microscopy (TEM) Visualizes the morphology and size of palladium particles.Can confirm the formation and aggregation of palladium nanoparticles (palladium black).
Inductively Coupled Plasma (ICP) Quantifies the amount of palladium, which can help diagnose leaching in heterogeneous systems or precipitation.[11]Determines the extent of catalyst precipitation from the solution.
³¹P NMR Spectroscopy Monitors the phosphine ligands and their coordination to palladium.Can reveal ligand degradation pathways or the formation of off-cycle phosphine-palladium complexes.[12]

These advanced techniques can help elucidate the specific deactivation mechanism at play, guiding more targeted optimization efforts.[10][11][13]

IV. References

  • Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate - Benchchem. Available at:

  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem. Available at:

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at:

  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. Available at:

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at:

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Available at:

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at:

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at:

  • Catalyst Deactivation Mechanism Analysis - Catalysts / Alfa Chemistry. Available at:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:

  • Catalyst Characterization Techniques - Hiden Analytical. Available at:

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at:

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromobenzoates - Benchchem. Available at:

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. Available at:

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. Available at:

Sources

Technical Support Center: Purification Strategies for 2-bromo-6-fluoro-3-methylbenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of 2-bromo-6-fluoro-3-methylbenzoic acid and its reaction products. Our focus is on providing practical, field-tested insights to overcome common purification challenges, ensuring the high purity required for downstream applications.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. This guide is designed to be a comprehensive resource for troubleshooting common purification issues and providing robust protocols to achieve high-purity material.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound reaction products.

Issue 1: Low Purity and Oily Product After Initial Synthesis

Question: My initial reaction work-up has resulted in a low-purity, oily product of this compound. How can I effectively purify this crude material?

Answer: An oily or low-purity product after the initial synthesis of this compound often indicates the presence of unreacted starting materials, side-products, or residual solvent. A multi-step purification strategy is recommended to address this.

Recommended Workflow:

  • Acid-Base Extraction: This is the first and most critical step to separate the acidic desired product from neutral or basic impurities.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid, such as 2M hydrochloric acid (HCl), until the pH is acidic (pH ~2), causing the desired product to precipitate out.

    • Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

  • Recrystallization: If the product obtained after extraction is still not of sufficient purity, recrystallization is a powerful technique for further purification.

    • Solvent Selection: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol/water or toluene/hexanes is often effective.

    • Protocol:

      • Dissolve the crude solid in a minimal amount of the hot solvent system.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the solution in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: The acid-base extraction leverages the acidic nature of the carboxylic acid group on the target molecule. By converting it to its water-soluble salt, it can be effectively separated from non-acidic impurities that remain in the organic phase. Recrystallization then purifies the solid product based on differences in solubility between the desired compound and any remaining impurities.

Visualizing the Purification Workflow:

PurificationWorkflow Crude Crude Oily Product Extraction Acid-Base Extraction Crude->Extraction Separate acidic product Recrystallization Recrystallization Extraction->Recrystallization Further purification Pure High-Purity Product Recrystallization->Pure ImpurityTroubleshooting Start Persistent Impurity Detected OptimizeChrom Optimize Chromatography? Start->OptimizeChrom Derivatize Consider Derivatization? OptimizeChrom->Derivatize No Success Impurity Removed OptimizeChrom->Success Yes Derivatize->Success Yes Failure Consult Specialist Derivatize->Failure No

Technical Support Center: Navigating the Steric Landscape of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-6-fluoro-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this sterically hindered molecule. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and achieve your synthetic targets with greater efficiency.

Introduction: Understanding the "Ortho Effect" and Steric Hindrance

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern presents significant synthetic challenges. The presence of two ortho substituents, a bromine and a fluorine atom, flanking the carboxylic acid group, leads to a phenomenon known as the "ortho effect" and substantial steric hindrance.

The ortho effect describes the observation that benzoic acids with substituents in the ortho position are generally stronger acids than their meta or para isomers, regardless of the substituent's electronic nature.[1][2] This is attributed to a combination of electronic and steric factors. Steric hindrance between the ortho substituents and the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring.[1] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, ultimately increasing the acidity of the proton.[1][3]

While this increased acidity can be advantageous in certain contexts, the steric bulk of the ortho groups physically obstructs the reaction center, making it difficult for incoming reagents to access the carboxylic acid and the aromatic ring.[4][5] This guide will address the common challenges arising from this steric hindrance and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more acidic than 3-bromo-5-fluoro-2-methylbenzoic acid?

A1: The enhanced acidity is a classic example of the ortho effect.[1][2] The bromine and fluorine atoms at the 2 and 6 positions (ortho to the carboxylic acid) create significant steric strain. This forces the carboxylic acid group to rotate out of the plane of the benzene ring.[1] This twisting reduces the resonance stabilization between the carboxyl group and the aromatic ring, making the carboxylate conjugate base more stable and, consequently, the acid stronger. In the case of 3-bromo-5-fluoro-2-methylbenzoic acid, the ortho position is occupied by a less bulky methyl group, leading to a less pronounced ortho effect and lower acidity.

Q2: I am having difficulty forming the methyl ester of this compound using standard Fischer esterification conditions (methanol and a catalytic amount of sulfuric acid). What is going wrong?

A2: Standard Fischer esterification is often inefficient for sterically hindered benzoic acids. The bulky ortho bromine and fluorine atoms physically block the approach of methanol to the carboxylic acid's carbonyl carbon. This steric hindrance significantly slows down the rate of both the tetrahedral intermediate formation and the subsequent elimination of water, leading to low yields.

Q3: Can I use this compound in a Suzuki coupling reaction? Which halogen is more likely to react?

A3: Yes, Suzuki coupling is a viable reaction for this substrate. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. Therefore, the C-Br bond is significantly more reactive than the C-F bond under typical Suzuki conditions.[6] You can expect selective coupling at the 2-position, replacing the bromine atom. However, the steric hindrance from the adjacent fluorine and carboxylic acid groups may necessitate the use of specialized, bulky phosphine ligands and robust bases to achieve good yields.

Troubleshooting Guides

Issue 1: Low Yield in Amide Bond Formation

Amide coupling is one of the most common reactions where steric hindrance poses a major challenge for this compound.[5]

  • Low to no formation of the desired amide product.

  • Recovery of unreacted starting materials (the carboxylic acid and/or the amine).

  • Formation of side products, such as the self-condensation of the coupling agent.

The bulky ortho substituents (Br and F) on the benzoic acid and potentially bulky substituents on the amine sterically hinder the approach of the amine to the activated carboxylic acid intermediate. This makes the nucleophilic attack, the rate-determining step, extremely slow.[4][5]

  • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is a crucial first step for hindered systems.

    • Reagent of Choice: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • Protocol:

      • In a fume hood, dissolve this compound in an anhydrous, inert solvent like dichloromethane (DCM) or toluene.

      • Add a catalytic amount of N,N-dimethylformamide (DMF).

      • Slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C.

      • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

      • Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.[7]

  • Select a Potent Coupling Reagent: If you prefer a one-pot procedure, standard coupling reagents like EDC/HOBt may be insufficient.[5] Opt for more powerful reagents.

    • Recommended Reagents:

      • Uronium/Aminium Salts: HATU, HBTU, TBTU. These are highly efficient for sterically hindered couplings.[8]

      • Phosphonium Salts: PyBOP®, BOP. These are also very effective for difficult couplings.[5]

  • Optimize Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions.[4]

    • Extended Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the progress by TLC or LC-MS.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[8]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A This compound in anhydrous DCM B Add SOCl₂ (or (COCl)₂) and cat. DMF A->B C Stir at RT, then remove excess reagent B->C D 2-bromo-6-fluoro-3-methylbenzoyl chloride C->D E Dissolve acyl chloride in anhydrous DCM D->E Use immediately F Add amine and non-nucleophilic base (e.g., DIPEA) at 0 °C E->F G Stir and warm to RT F->G H Desired Amide Product G->H

Caption: Workflow for amide coupling of a sterically hindered benzoic acid.

Issue 2: Inefficient Suzuki Coupling

While the bromine at the 2-position is the reactive site for Suzuki coupling, the surrounding substituents can impede the catalytic cycle.[9]

  • Low conversion of the starting aryl bromide.

  • Formation of homocoupled boronic acid byproducts.

  • Decomposition of the catalyst.

The steric bulk around the bromine atom can hinder the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is the first and often rate-limiting step in the catalytic cycle.[6][9]

  • Choice of Catalyst and Ligand:

    • Bulky, Electron-Rich Ligands: Use ligands that promote oxidative addition and stabilize the palladium center. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often effective for hindered substrates.[10]

    • Palladium Pre-catalyst: Use a stable and efficient palladium pre-catalyst, such as Pd(OAc)₂ or a pre-formed Pd(ligand) complex.

  • Base and Solvent Selection:

    • Strong, Non-nucleophilic Base: A strong base is required to facilitate the transmetalation step.[11] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[10]

    • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is commonly used to dissolve both the organic and inorganic reagents.[10]

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

G A Steric Hindrance at C-Br bond B Slow Oxidative Addition A->B C Low Reaction Yield B->C E Facilitates Oxidative Addition B->E overcome by D Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) D->E F Improved Yield E->F

Caption: Logic for selecting ligands in hindered Suzuki couplings.

Issue 3: Challenges in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the fluorine and carboxylic acid groups, makes it susceptible to nucleophilic aromatic substitution (SNAr).[12] However, the substitution pattern of this compound is not ideal for a traditional SNAr reaction.

  • No reaction or very slow reaction with nucleophiles.

  • Reaction at an unintended position.

For an efficient SNAr reaction, a strong electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[13] In this molecule, the carboxylic acid group is meta to the fluorine and ortho to the bromine. While the fluorine is a good leaving group in SNAr reactions, the lack of a strongly activating group in the ortho or para position makes the reaction difficult.[14] The bromine is a poorer leaving group than fluorine in SNAr.[15]

  • Directed Ortho-Metalation (DoM): A more reliable strategy to functionalize the aromatic ring is through directed ortho-metalation. The carboxylic acid group can act as a directing group for lithiation at the adjacent position. However, the presence of the fluorine at the 6-position might complicate this. A stronger directing group or careful control of conditions would be necessary.[16]

  • Consider Alternative Isomers: If your synthetic route allows, consider using an isomer where the electron-withdrawing groups are better positioned to activate a leaving group for SNAr.

Quantitative Data Summary

While specific yield data for this compound is sparse in the literature, the following table provides a general comparison of coupling reagent efficacy for sterically hindered benzoic acids, which can serve as a starting point for optimization.

Coupling Reagent ClassTypical Yield Range (Hindered Systems)Key Considerations
Carbodiimides (e.g., EDC/HOBt)Low to ModerateOften inefficient for highly hindered substrates.[5]
Uronium/Aminium Salts (e.g., HATU)HighHighly efficient and fast, but more expensive.[8]
Phosphonium Salts (e.g., PyBOP®)HighExcellent for difficult couplings.[5]
Acyl Halide Formation + AmineModerate to HighA robust, two-step alternative. Requires handling of moisture-sensitive intermediates.

References

  • Ribeiro da Silva, M. A., & Monte, M. J. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. [Link]
  • The Ortho Effect of benzoic acids. (n.d.). Al-Mustansiriyah University.
  • Various Authors. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora.
  • Various Authors. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Quora.
  • Various Authors. (2018, March 4). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid?. Quora.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wikipedia. (2024, October 10). Suzuki reaction.
  • The Royal Society of Chemistry. (2012). Protodecarboxylation of benzoic acids under radical conditions Supporting Information.
  • Various Authors. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Quora.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines.
  • Organic Syntheses. (n.d.). 2-BROMOHEXANOYL CHLORIDE.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution.
  • Lithium Link. (2003). Directed (ortho) Metallation.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 2-Bromo-6-fluorobenzoyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 2-bromobenzoyl chloride.
  • Google Patents. (n.d.). CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof.
  • Organic Syntheses. (n.d.). 2-BROMO-3-METHYLBENZOIC ACID.
  • PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid.
  • MySkinRecipes. (n.d.). This compound.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the sterically hindered and electronically complex substrate, 2-bromo-6-fluoro-3-methylbenzoic acid. Here, you will find troubleshooting advice and frequently asked questions to help you select the optimal base and reaction conditions for successful Suzuki-Miyaura, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main difficulties arise from a combination of steric hindrance and the electronic nature of the substituents. The ortho-bromo and ortho-fluoro groups create significant steric bulk around the carbon-bromine bond, which can impede the initial oxidative addition step in the catalytic cycle.[1][2] Additionally, the presence of the carboxylic acid group can lead to solubility issues and potential coordination with the palladium catalyst, which can affect its reactivity.[3]

Q2: How does the carboxylic acid group influence the choice of base?

A2: The carboxylic acid is acidic and will be deprotonated by the base to form a carboxylate salt. This has two main implications. First, you will need to use a sufficient excess of base to both deprotonate the carboxylic acid and participate in the catalytic cycle (e.g., to activate the boronic acid in a Suzuki coupling).[3] Second, the resulting carboxylate salt may have different solubility properties than the starting material, which can affect the choice of solvent. Water-miscible co-solvents are often employed to aid in the solubility of the carboxylate salt.[3]

Q3: Should I use an inorganic or organic base for my reaction?

A3: Both inorganic and organic bases can be effective, and the optimal choice depends on the specific coupling reaction and solvent system.[4] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and are often preferred for their cost-effectiveness and handling properties.[4][5] Organic bases, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are soluble in organic solvents and can be advantageous in homogeneous reaction mixtures.[6][7] For this particular substrate, a moderately strong inorganic base is a good starting point to ensure deprotonation of the carboxylic acid without being overly harsh.

Troubleshooting Guide: Selecting the Optimal Base

Problem: Low or no product yield in a Suzuki-Miyaura coupling.
  • Possible Cause 1: Incomplete deprotonation of the carboxylic acid and/or insufficient activation of the boronic acid. The base may not be strong enough or used in sufficient quantity.

    • Troubleshooting Step: Switch to a stronger inorganic base. A common reactivity trend for bases in Suzuki couplings is K₃PO₄ > Cs₂CO₃ > K₂CO₃.[5][8] Increase the equivalents of base to 3-4 equivalents to ensure complete reaction.[3]

  • Possible Cause 2: Poor solubility of the carboxylate salt. The deprotonated starting material may be precipitating out of the reaction mixture.

    • Troubleshooting Step: Add a water co-solvent to your reaction mixture (e.g., a 4:1 mixture of dioxane/water or toluene/water).[3][8] This can help to solubilize the carboxylate salt and improve reaction kinetics.

  • Possible Cause 3: Steric hindrance preventing efficient transmetalation. The bulky substituents on the aryl halide are impeding the approach of the organoboron reagent.

    • Troubleshooting Step: While the base is crucial, also consider your choice of ligand. Bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the coupling of sterically hindered substrates.[2][9][10]

Problem: Decomposition or side reactions observed in a Heck or Sonogashira coupling.
  • Possible Cause 1: The base is too strong, leading to unwanted side reactions. Strong bases can promote side reactions, especially at elevated temperatures.

    • Troubleshooting Step: For Heck and Sonogashira couplings, a milder base is often preferred. Consider using an organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[11][12] These bases are typically sufficient to neutralize the HX generated during the reaction without being overly reactive.

  • Possible Cause 2: Decarboxylation of the starting material. At high temperatures, the carboxylic acid group may be lost as CO₂.[13]

    • Troubleshooting Step: Try to run the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time. Also, ensure that the base is not excessively strong, as this can promote decarboxylation.

Base Selection Workflow

BaseSelection start Start: Choose Coupling Reaction suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira inorganic_base Inorganic Base (K₃PO₄, Cs₂CO₃, K₂CO₃) suzuki->inorganic_base organic_base Organic Amine Base (Et₃N, DIPEA) heck->organic_base sonogashira->organic_base solvent_check Is the reaction sluggish? inorganic_base->solvent_check ligand_check Still low yield? organic_base->ligand_check If low yield add_water Add water as a co-solvent solvent_check->add_water Yes stronger_base Switch to a stronger base (e.g., K₃PO₄) solvent_check->stronger_base No add_water->ligand_check stronger_base->ligand_check optimize_ligand Optimize ligand (e.g., SPhos, XPhos) ligand_check->optimize_ligand Yes end Successful Coupling ligand_check->end No optimize_ligand->end

Caption: A decision-making workflow for selecting the optimal base for different cross-coupling reactions.

Comparative Data on Common Bases

BasepKa of Conjugate AcidTypical Coupling Reaction(s)Key Considerations
Potassium Phosphate (K₃PO₄) ~12.3Suzuki-MiyauraOften a good choice for sterically hindered substrates; requires sufficient equivalents to deprotonate the carboxylic acid.[8]
Cesium Carbonate (Cs₂CO₃) ~10.3Suzuki-Miyaura, SonogashiraHighly effective, but more expensive than other carbonates.[8][14]
Potassium Carbonate (K₂CO₃) ~10.3Suzuki-Miyaura, HeckA standard, cost-effective choice, but may be less effective for challenging couplings.[3][4]
Triethylamine (Et₃N) ~10.8Heck, SonogashiraA common organic base, acts as an acid scavenger.[11][12]
DIPEA (Hünig's base) ~11Heck, SonogashiraA non-nucleophilic organic base, useful when the amine nucleophilicity is a concern.

Experimental Protocols: A Starting Point

General Suzuki-Miyaura Coupling Protocol

This is a generalized procedure and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[8]

  • Ligand (e.g., SPhos, 4 mol%)[8]

  • Base (e.g., K₃PO₄, 3.0 equiv)[8]

  • Solvent (e.g., 1,4-dioxane/water, 4:1)[8]

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid and purify by column chromatography or recrystallization.

SuzukiProtocol setup 1. Combine Reactants & Base inert 2. Inert Atmosphere setup->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat & Stir solvent->heat workup 6. Workup & Acidify heat->workup purify 7. Purify Product workup->purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

References

  • Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Benchchem. (n.d.). A comparative study of inorganic bases for palladium-catalyzed reactions.
  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
  • Benchchem. (n.d.). Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides.
  • Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid.
  • ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • RSC Publishing. (n.d.). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates.
  • ResearchGate. (n.d.). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844.
  • ResearchGate. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling.
  • DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.

Sources

Technical Support Center: Temperature Management for 2-Bromo-6-Fluoro-3-Methylbenzoic Acid Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-6-fluoro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile but sensitive building block. The unique substitution pattern of this molecule—featuring a sterically demanding ortho-bromo group, an electron-withdrawing ortho-fluoro group, and an adjacent methyl group—creates a challenging steric and electronic environment. Consequently, precise temperature control is not merely a suggestion but a critical parameter for achieving high yields and minimizing impurity formation in a variety of chemical transformations.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of working with this substrate.

Core Principles of Reactivity and Temperature Sensitivity

This compound's reactivity is governed by a delicate interplay of steric and electronic effects, which are highly influenced by reaction temperature.

  • Steric Hindrance: The two ortho-substituents (bromine and fluorine) flank the carboxylic acid group. This steric congestion forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect."[1][2] This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the benzoic acid.[1][2] This steric hindrance also poses a significant challenge for reactions involving the ortho-positions, such as metal-catalyzed cross-couplings, as it can impede the approach of bulky catalyst complexes.

  • Electronic Effects:

    • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-Br bond and the overall electron density of the aromatic ring.

    • Bromine: The C-Br bond is the primary site for many important transformations, including palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and metal-halogen exchange (e.g., lithiation). The reactivity of this bond is highly temperature-dependent.

    • Carboxylic Acid: This group is deactivating and meta-directing in electrophilic aromatic substitutions.[3] Its acidity means that it will be deprotonated by basic reagents, which must be accounted for in reaction stoichiometry.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition or unwanted side reactions. The specific thermal limits are highly dependent on the reaction conditions (solvents, reagents, catalysts).

Understanding these principles is the first step in diagnosing and solving temperature-related issues in your experiments.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the transformation of this compound.

Question 1: My Suzuki coupling reaction is resulting in low yields and significant starting material recovery. What are the likely temperature-related causes?

Answer:

Low conversion in Suzuki couplings with this sterically hindered substrate is a common issue often linked to insufficient thermal energy or catalyst deactivation.

Potential Causes & Solutions:

  • Insufficient Temperature for Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the sterically hindered C-Br bond is often the rate-limiting step and requires a certain activation energy.[4] If the reaction temperature is too low, this step may proceed too slowly or not at all.

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then 100 °C).[5][6] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes conversion without causing degradation. Aprotic polar solvents like dioxane or toluene are commonly used for heating.[7][8]

  • Catalyst Decomposition at High Temperatures: While heat is necessary, excessive temperatures (e.g., >120-140 °C, depending on the catalyst system) can lead to the decomposition of the palladium catalyst, especially over long reaction times.

    • Solution: If you suspect catalyst death at higher temperatures, try a lower temperature for a longer duration. Alternatively, consider using more robust, modern palladium pre-catalysts and ligands (e.g., G3/G4 palladacycles with bulky biarylphosphine ligands like SPhos or XPhos) that exhibit greater thermal stability.[7][9]

  • Incorrect Heating Method: Uneven heating can create localized hot spots, leading to side reactions and catalyst decomposition.

    • Solution: Always use a well-stirred oil bath or a heating mantle with a sand bath for uniform temperature distribution.[10] Ensure the reaction flask is appropriately sized for good mixing.

Question 2: I'm observing significant debromination or protodebromination as a major byproduct. How can I adjust the temperature to minimize this?

Answer:

Debromination (replacement of bromine with hydrogen) is a frequent side reaction, particularly under harsh thermal conditions or with certain catalyst/base combinations.

Potential Causes & Solutions:

  • Excessive Reaction Temperature: Higher temperatures can promote undesired reductive pathways, leading to the cleavage of the C-Br bond and its replacement with a hydrogen atom from the solvent or other reagents.

    • Solution: This is a clear indication that your reaction temperature is too high. Reduce the temperature significantly (e.g., from 100 °C to 80 °C) and increase the reaction time. The goal is to find a temperature window that is sufficient for the desired cross-coupling to proceed but low enough to suppress the debromination pathway.

  • Interaction with Base/Solvent: Some base and solvent combinations are more prone to causing debromination at elevated temperatures.

    • Solution: If lowering the temperature is not sufficient, consider changing the base. For example, if you are using a strong base like NaOtBu, switching to a milder base like K₃PO₄ or Cs₂CO₃ may help, although this might require a slight increase in temperature to maintain reactivity.[5][7]

Question 3: My attempt at lithiation via metal-halogen exchange at -78 °C is failing, with only starting material recovered. Should I increase the temperature?

Answer:

No, you should not increase the temperature. Lithiation of aryl halides is an exothermic process that must be conducted at very low temperatures to prevent side reactions. Failure to react at -78 °C points to issues with reagents or technique, not temperature.

Potential Causes & Solutions:

  • Poor Reagent Quality: The most common cause of failed lithiation is inactive n-butyllithium (n-BuLi) or wet solvent/glassware.

    • Solution: Use a freshly titrated and verified solution of n-BuLi. Ensure your solvent (typically THF or diethyl ether) is anhydrous and your glassware is rigorously flame-dried or oven-dried under vacuum.[11] Perform the reaction under a strict inert atmosphere (argon or nitrogen).

  • Slow Addition Rate: Adding the n-BuLi too quickly can create localized warming, consuming the reagent in side reactions with the solvent.

    • Solution: Add the n-BuLi solution dropwise to the cooled solution of your substrate over several minutes, ensuring the internal temperature does not rise significantly. A dry ice/acetone bath is standard for maintaining -78 °C.[10]

  • Carboxylic Acid Interference: The acidic proton of the carboxylic acid will instantly quench one equivalent of n-BuLi.

    • Solution: You must use at least two equivalents of n-BuLi: the first to deprotonate the carboxylic acid, and the second to perform the metal-halogen exchange. Often, using a slight excess (e.g., 2.1-2.2 equivalents) is recommended.

G cluster_start Troubleshooting Low-Temp Lithiation start Lithiation Fails at -78°C (Starting Material Recovered) check_reagent Is n-BuLi freshly titrated? start->check_reagent Verify Reagent check_conditions Are solvent & glassware rigorously anhydrous? start->check_conditions Verify Conditions check_stoich Are >2.0 equivalents of n-BuLi being used? start->check_stoich Verify Stoichiometry sol_reagent Titrate n-BuLi or use a new bottle. check_reagent->sol_reagent If 'No' sol_conditions Flame-dry glassware, use fresh anhydrous solvent. check_conditions->sol_conditions If 'No' sol_stoich Adjust stoichiometry to 2.1-2.2 equivalents. check_stoich->sol_stoich If 'No'

Frequently Asked Questions (FAQs)

Q1: What is a safe starting temperature for a Buchwald-Hartwig amination with this substrate?

A good starting point for Buchwald-Hartwig aminations is typically between 80 °C and 100 °C when using a toluene or dioxane solvent system.[6] Because of the steric hindrance, these reactions often require elevated temperatures and the use of bulky, electron-rich phosphine ligands to be successful.[9]

Q2: Can microwave heating be used for reactions involving this compound?

Yes, microwave-assisted synthesis can be highly effective, particularly for accelerating cross-coupling reactions.[5] Microwave heating allows for rapid and uniform heating to a precise setpoint, which can significantly reduce reaction times from hours to minutes. A typical starting point for a microwave protocol would be 120-150 °C for 15-30 minutes.[5] However, it is crucial to perform initial small-scale trials to ensure that the substrate and products are stable under these conditions.

Q3: How do I choose the best method for maintaining a specific reaction temperature?

The choice of method depends on the target temperature and the duration of the reaction.[10]

Temperature RangeRecommended Method(s)Notes
-92°C to -40°C Dry Ice/Acetone (-78°C), Liquid N₂/Dichloromethane (-92°C)Use a low-temperature alcohol thermometer. Ensure good insulation.[10]
-40°C to 0°C Dry Ice/Acetonitrile (-40°C), Ice/Salt baths (-15 to -5°C), CryocoolerCryocoolers offer excellent stability for long reactions.[10]
0°C to 25°C Ice/Water bath, Refrigerated circulator
35°C to 140°C Hot plate with oil bath (mineral or silicone oil)Provides excellent thermal contact and uniform heating.[10]
>140°C Heating mantle with sand bath, Silicone/Paraffin oilSand is safer and less messy than high-temperature oils.[10]

Q4: How does temperature affect the selectivity of reactions?

Temperature is a powerful tool for controlling reaction selectivity.[12] In many cases, a desired reaction and an undesired side reaction will have different activation energies. By carefully controlling the temperature, you can provide enough energy to overcome the barrier for the desired transformation while keeping the energy below the threshold for the competing side reaction. Lowering the temperature generally increases selectivity, albeit at the cost of a slower reaction rate.[12]

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproduct Formation Temp->Byproducts Increases (Often) Selectivity Selectivity Rate->Selectivity Can Decrease (if Temp too high) Byproducts->Selectivity Decreases

Experimental Protocols

Protocol 1: Temperature-Controlled Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd₂(dba)₃ (0.025 equiv.)

  • SPhos (0.1 equiv.)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stir bar, oil bath with temperature controller

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium pre-catalyst (Pd₂(dba)₃) and the SPhos ligand.

  • Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the flask in an oil bath pre-heated to 90 °C .[5]

  • Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If conversion is slow after 4 hours, increase the temperature to 100 °C and continue monitoring.

  • Upon completion, cool the reaction to room temperature. Quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Low-Temperature Lithiation-Borylation

This protocol requires strict anhydrous and inert conditions.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • n-Butyllithium (2.2 equiv., solution in hexanes), freshly titrated

  • Triisopropyl borate (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringes, low-temperature thermometer, argon/nitrogen line

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Dissolve the this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[10]

  • Slowly add the n-BuLi solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flame-dried flask, cool a solution of triisopropyl borate in anhydrous THF to -78 °C.

  • Transfer the freshly formed aryllithium species via cannula into the cold borate solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent and proceed with standard workup and purification.

References

  • University of Rochester, Department of Chemistry.
  • Gomes, C. F., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Wegner, J., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. [Link]
  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. [Link]
  • University of Calgary. The Ortho Effect of benzoic acids. [Link]
  • Wikipedia. Ortho effect. [Link]
  • Quora. (2018). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid?. [Link]
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]
  • Mettler Toledo. New Experimental Techniques for Organic Synthesis. [Link]
  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]

Sources

Technical Support Center: Identifying Byproducts in the Synthesis of 2-Bromo-6-fluoro-3-methylbenzoic Acid Derivatives by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of highly substituted aromatic compounds like 2-bromo-6-fluoro-3-methylbenzoic acid is a cornerstone of modern drug discovery and materials science. Its unique substitution pattern makes it a valuable building block, but also presents significant challenges in achieving high purity. This guide serves as a technical resource for researchers, providing in-depth troubleshooting and frequently asked questions (FAQs) for identifying synthesis-related byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS), a pivotal technique for reaction monitoring and quality control.

Section 1: Foundational Chemistry & Expected Species

This section addresses the fundamental chemical principles governing the synthesis and the expected ionic species observable by LC-MS.

Q1: What is a common synthetic route for this compound, and what are the primary byproducts?

A prevalent and effective strategy involves the directed ortho-lithiation of a substituted fluorotoluene, followed by carboxylation.

Typical Synthetic Pathway:

  • Bromination: The synthesis often starts with 3-fluoro-2-methylaniline, which is converted to 2-bromo-1-fluoro-3-methylbenzene.

  • Directed ortho-Lithiation: The fluoro group is a powerful ortho-directing group. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) selectively removes the proton at the C6 position, which is ortho to the fluorine.

  • Carboxylation: The resulting aryllithium intermediate is quenched with an electrophile, typically solid carbon dioxide (dry ice), to form the carboxylate salt.

  • Acidic Workup: An acidic workup protonates the carboxylate to yield the final this compound.

Common Byproducts to Anticipate:

  • Starting Material: Incomplete lithiation or carboxylation will result in the presence of the 2-bromo-1-fluoro-3-methylbenzene starting material.

  • Debrominated Species: Reductive debromination can occur, leading to the formation of 2-fluoro-3-methylbenzoic acid.

  • Protonated Intermediate: If the aryllithium intermediate is inadvertently quenched by a proton source (e.g., trace water) before the addition of CO₂, it will revert to the starting material.

  • Over-brominated Species: If the initial bromination step is not well-controlled, dibrominated starting materials can form and be carried through the synthesis.

Q2: I'm observing a pair of peaks of nearly equal intensity, separated by 2 m/z units, for my product. Is this a byproduct?

No, this is the hallmark signature of a compound containing a single bromine atom and is essential for confirming your product.[1][2][3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[1][4] Therefore, any molecule containing one bromine atom will appear in the mass spectrum as two distinct peaks:

  • M Peak: The molecular ion containing the ⁷⁹Br isotope.

  • M+2 Peak: The molecular ion containing the ⁸¹Br isotope.

The near-equal intensity of these two peaks is a powerful diagnostic tool to confirm the presence of bromine in an analyte.[2][5] If you observe a cluster of three peaks at M, M+2, and M+4 with an intensity ratio of roughly 1:2:1, this indicates the presence of two bromine atoms.[5]

Q3: What are the key m/z values I should look for in my LC-MS analysis?

When analyzing your reaction mixture, it is critical to calculate the expected exact masses for your target compound and potential impurities. Using extracted ion chromatograms (EICs) for these specific masses is far more effective than relying solely on the total ion chromatogram (TIC).

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected Ion (Negative ESI, [M-H]⁻)Expected Ion (Positive ESI, [M+H]⁺)Notes
Target Product C₈H₆BrFO₂231.95230.94 / 232.94232.96 / 234.96Look for the characteristic 1:1 Br isotope pattern.
Starting Material C₇H₆BrF187.96Not readily ionized188.97 / 190.97Less polar, will elute earlier in reversed-phase LC.
Debrominated Byproduct C₈H₇FO₂154.04153.03155.05Loss of Br, gain of H.
Dibrominated Byproduct C₈H₅Br₂FO₂310.86309.85 / 311.85 / 313.85311.87 / 313.87 / 315.87Look for the characteristic 1:2:1 Br₂ isotope pattern.

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ⁷⁹Br/⁸¹Br). The listed ion m/z values correspond to the [M-H]⁻ and [M+H]⁺ species for the respective bromine isotopes.

Section 2: Troubleshooting Guide - LC-MS Data Interpretation

This section provides solutions to common problems encountered during the LC-MS analysis of the reaction mixture.

Q4: My LC-MS data shows a significant peak corresponding to the debrominated product (m/z 153.03 in negative mode). What went wrong?

The presence of 2-fluoro-3-methylbenzoic acid indicates that a reductive debromination side reaction has occurred. This can happen under several conditions:

  • Excess Organolithium: While organolithium reagents are primarily bases, they can also act as reducing agents or participate in halogen-metal exchange. An excess of n-BuLi or the use of a more reactive species like tert-butyllithium can sometimes promote this side reaction.[6][7]

  • Reaction Temperature: Allowing the reaction to warm up prematurely after the formation of the aryllithium species can increase the rate of side reactions, including debromination.

  • Quenching Conditions: The manner of quenching can also play a role. A slow or inefficient quench might allow for competing side reactions to occur.

Troubleshooting Steps:

  • Titrate the Base: Ensure you are using the correct stoichiometry of the organolithium reagent. Using a large excess should be avoided.[8]

  • Maintain Low Temperature: Strictly maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the lithiation and until the carboxylation is complete.

  • Efficient Quench: Ensure the aryllithium solution is transferred to a flask containing a large excess of freshly crushed, high-purity dry ice with vigorous stirring to ensure rapid and complete carboxylation.

Q5: The main peak in my chromatogram corresponds to my starting material, 2-bromo-1-fluoro-3-methylbenzene. Why did the reaction fail?

This is a very common issue and points to a problem with either the lithiation or carboxylation step.

  • Cause 1: Ineffective Lithiation. The organolithium reagent may have been degraded. n-Butyllithium is highly reactive with atmospheric moisture and oxygen.

    • Solution: Use freshly titrated or a new bottle of n-BuLi. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cause 2: Inadvertent Quenching. The highly basic aryllithium intermediate was quenched by a stray proton source before it could react with CO₂.

    • Solution: Ensure your solvent (e.g., THF) is anhydrous. Check for any potential sources of moisture in the reaction setup.

  • Cause 3: Ineffective Carboxylation. The dry ice used for quenching may have been of poor quality or coated with a layer of water ice from atmospheric condensation.

    • Solution: Use freshly crushed, high-quality dry ice. Avoid letting it sit exposed to air for extended periods.

Q6: My MS/MS fragmentation data for the product peak looks complex. What are the expected fragmentation patterns for this molecule?

Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. For substituted benzoic acids, fragmentation is predictable.[9]

  • Negative Ion Mode ([M-H]⁻ at m/z 231/233): The most common and diagnostic fragmentation is the loss of carbon dioxide (CO₂, 44 Da).

    • [M-H-CO₂]⁻: Expect a major fragment ion at m/z 187/189 . This corresponds to the deprotonated 2-bromo-1-fluoro-3-methylbenzene.

  • Positive Ion Mode ([M+H]⁺ at m/z 233/235): Fragmentation is often initiated by the loss of water (H₂O, 18 Da) or the carboxylic acid group.

    • [M+H-H₂O]⁺: Expect a fragment at m/z 215/217 , corresponding to the formation of an acylium ion.

    • [M+H-HCOOH]⁺: Loss of the entire formic acid moiety (46 Da) can lead to a fragment at m/z 187/189 .

Observing these specific neutral losses provides strong evidence for the structure of your target molecule.

Section 3: Experimental Protocols & Workflows

Protocol 1: Sample Preparation for LC-MS Analysis of Reaction Mixtures

A clean sample is essential for reliable data and to prevent contamination of the LC-MS system.[10][11][12]

  • Quench: Take a small aliquot (e.g., 50 µL) of the crude reaction mixture post-workup.

  • Dilute: Dilute the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water. This high dilution factor (~20x) is crucial to avoid detector saturation and matrix effects.

  • Vortex: Mix the sample thoroughly for 10-15 seconds.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) into an LC-MS vial. This removes any particulate matter that could clog the LC system.[12]

  • Analyze: The sample is now ready for injection. Always include a blank injection (50:50 acetonitrile/water) between different samples to check for carryover.[10]

Section 4: Visual Diagrams & Workflows

Diagram 1: Synthetic Pathway and Key Byproduct Junctions

Synthesis_Byproducts SM 2-bromo-1-fluoro- 3-methylbenzene ArLi Aryllithium Intermediate SM->ArLi + n-BuLi -78 °C i1 ArLi->i1 i2 ArLi->i2 Product 2-bromo-6-fluoro- 3-methylbenzoic acid Debrom Debrominated Byproduct i1->SM + H₂O (stray) (Reaction Failure) i1->Product + CO₂ + H₃O⁺ i2->Debrom Side Reaction (e.g., excess base)

Caption: Synthetic route and points of byproduct formation.

Diagram 2: Logical Workflow for LC-MS Troubleshooting

Troubleshooting_Workflow start Analyze Reaction Mixture by LC-MS find_peak Extract Ion Chromatogram (EIC) for Target Product m/z (e.g., 230.94 / 232.94) start->find_peak peak_present Is Target Peak Present? find_peak->peak_present check_tic Analyze Total Ion Chromatogram (TIC) for other major peaks peak_present->check_tic No / Very Small isotope_pattern Does it show a 1:1 M / M+2 Isotope Pattern? peak_present->isotope_pattern Yes check_sm Check EIC for Starting Material (SM) and Debrominated Byproduct check_tic->check_sm confirm_prod Product Confirmed. Proceed with Purification. isotope_pattern->confirm_prod Yes no_bromine Analyte does not contain Bromine. Check other byproducts. isotope_pattern->no_bromine No sm_present Is SM the Major Peak? check_sm->sm_present debrom_present Is Debrominated Byproduct Present? sm_present->debrom_present No fail_lith Problem: Failed Lithiation or Quench. Action: Check reagents, conditions. sm_present->fail_lith Yes side_react Problem: Reductive Side Reaction. Action: Check base stoichiometry, temperature. debrom_present->side_react Yes unknown Identify Unknown Peak: - Check Isotope Pattern - Propose Structure - Use MS/MS debrom_present->unknown No

Caption: Step-by-step troubleshooting workflow for LC-MS data.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Davidov, O., & Gembom, E. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry.
  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry.
  • Schaller, C. P. (n.d.). ms isotopes: Br and Cl. Retrieved from College of Saint Benedict and Saint John's University. [Link]
  • University of Arizona. (n.d.). Elements With More Abundant Heavy Isotopes.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 955-965. [Link]
  • Xie, I., et al. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • LCGC International. (2023, February 2). Troubleshooting LC-MS.
  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. [Link]
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid.
  • Al-Qaim, F. F., et al. (2026, January 8). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. MDPI. [Link]
  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
  • ResearchGate. (2025, August 6). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Request PDF. [Link]
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • University of Liverpool. (n.d.). Directed (ortho) Metallation.
  • Chemistry World. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?.
  • PubMed Central. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions.
  • Organic Process Research & Development. (2020, May 15).
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.

Sources

overcoming low conversion rates with 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Understanding the Challenges of a Hindered Substrate

2-bromo-6-fluoro-3-methylbenzoic acid is a valuable building block in contemporary drug discovery and materials science, offering multiple points for chemical modification. Its unique structure, featuring both a reactive carboxylic acid and an aryl bromide suitable for cross-coupling, is complemented by fluoro- and methyl-substituents that can modulate physicochemical properties.

However, the very features that make this molecule attractive also present significant synthetic challenges. The primary obstacle is the profound steric hindrance around the carboxylic acid, caused by the ortho-bromo and ortho-fluoro substituents.[1][2] This congestion can severely impede the approach of nucleophiles and coupling reagents, leading to frustratingly low conversion rates in common transformations like amide bond formation and esterification.[3][4]

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for overcoming these challenges. It combines troubleshooting FAQs, detailed experimental protocols, and an explanation of the underlying chemical principles to empower you to achieve higher yields and more consistent results.

General Troubleshooting Workflow

Low conversion is a multifaceted problem. Before undertaking extensive optimization, it is crucial to systematically diagnose the potential root cause. The following workflow provides a logical progression for troubleshooting reactions involving this compound.

Troubleshooting_Workflow cluster_optimization Reaction Optimization start Low Conversion Observed check_sm Verify Starting Material Purity & Reagent Integrity start->check_sm sm_ok Materials OK? check_sm->sm_ok check_setup Review Reaction Setup (Inertness, Temperature, Stirring) setup_ok Setup Correct? check_setup->setup_ok sm_ok->check_setup Yes failure Consult Literature for Alternative Strategies sm_ok->failure No optimize_conditions Adjust Conditions (Solvent, Temp, Time, Concentration) setup_ok->optimize_conditions Yes setup_ok->failure No optimize_reagents Change Reagents (Base, Catalyst, Coupling Agent) optimize_conditions->optimize_reagents reagents_ok Improvement? optimize_reagents->reagents_ok success Successful Conversion reagents_ok->success Yes reagents_ok->failure No

Caption: General troubleshooting workflow for low-yield reactions.

Troubleshooting Guides & FAQs

This section addresses specific, common issues encountered when using this compound in two major classes of reactions: Amide Bond Formation and Palladium-Catalyzed Cross-Coupling .

Amide Bond Formation (Amidation)

The primary challenge in forming an amide bond with this substrate is overcoming the steric hindrance around the carboxylic acid.[4]

Question 1: My standard EDC/HOBt or DCC coupling gives less than 10% yield. Why is it failing and what should I do?

Answer: Standard carbodiimide coupling reagents like EDC and DCC form an O-acylisourea intermediate. The subsequent attack by the amine nucleophile is a sterically demanding step. With two bulky ortho-substituents (Br and F), this attack is extremely slow, and the highly reactive intermediate may decompose before the desired reaction can occur.

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: Uronium/aminium salt-based reagents are generally superior for sterically hindered substrates.[5] They form a more reactive OAt- or OBt-active ester, which is more readily attacked by the amine.[6][7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the recommended first choice.[8] Its mechanism is thought to involve a favorable transition state stabilized by the pyridine nitrogen, accelerating the coupling step even with hindered partners.[6]

    • HBTU or PyBOP are also excellent alternatives.

  • Optimize the Base: A non-nucleophilic, sterically hindered base is critical.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. It is bulky enough to avoid competing reactions with the activated acid.

    • Use 2-3 equivalents of base to ensure complete deprotonation of the carboxylic acid and to neutralize the acid released during the reaction.

  • Increase Temperature: For particularly stubborn couplings, gently heating the reaction to 40-50 °C can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for decomposition.

  • Consider an Acyl Fluoride Intermediate: Forming an acyl fluoride from the carboxylic acid using a reagent like (diethylamino)sulfur trifluoride (DAST) or BTFFH can be highly effective.[9] Acyl fluorides are small, highly reactive intermediates that are less sterically demanding.[9]

Question 2: I'm using HATU and DIPEA, but my conversion is still stalled at ~50%. What are the next steps?

Answer: Stalling, even with a potent coupling reagent, points to either sub-optimal conditions or an issue with reagent stoichiometry or stability.

Troubleshooting Steps:

  • Check Order of Addition (Pre-activation): Do not mix all reagents at once. Pre-activating the carboxylic acid is crucial.

    • Correct Procedure: Dissolve this compound, HATU, and DIPEA in an anhydrous aprotic solvent (like DMF or NMP). Stir at room temperature for 15-30 minutes. This allows for the formation of the reactive OAt-ester. Then, add your amine to the pre-activated mixture.

  • Increase Reagent Stoichiometry: For difficult couplings, increasing the equivalents of the coupling reagent and base can drive the reaction to completion.

    • Try increasing HATU from 1.1 eq. to 1.5 eq.

    • Increase DIPEA from 2.0 eq. to 3.0 eq.

  • Solvent Choice and Concentration:

    • Ensure your solvent is anhydrous . Water will hydrolyze the active ester.

    • The reaction should be sufficiently concentrated (typically 0.1 M to 0.5 M with respect to the limiting reagent).[10] Overly dilute conditions can slow down the bimolecular coupling step.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

Here, the focus shifts to the reactivity of the C-Br bond. The electronic nature of the ring, influenced by the -COOH, -F, and -CH₃ groups, plays a key role.

Question 3: My Suzuki coupling is sluggish and I'm observing significant starting material recovery and some debromination. How can I improve this?

Answer: This issue often stems from an inefficient catalytic cycle, specifically a slow oxidative addition or reductive elimination step. Debromination is a common side reaction, particularly with electron-rich phosphine ligands and strong bases at high temperatures.

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Critical: The choice of phosphine ligand is arguably the most important variable for coupling ortho-substituted aryl halides.[11][12]

    • Move Beyond PPh₃: Triphenylphosphine is often ineffective for sterically hindered or electron-rich aryl bromides.

    • Use Buchwald Ligands: Electron-rich, bulky dialkylbiaryl phosphine ligands are designed to accelerate both oxidative addition and reductive elimination.[11] Excellent starting points include:

      • SPhos or XPhos for general-purpose, robust catalysis.

      • RuPhos for substrates that are particularly electron-rich or prone to side reactions.

    • Use a pre-catalyst like XPhos Pd G3 for ease of use and high activity. These catalysts are air-stable and ensure efficient generation of the active Pd(0) species.[13]

  • Optimize the Base and Solvent System:

    • Base: A moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent choice for Suzuki couplings as it is effective but generally minimizes side reactions.[11]

    • Solvent: A polar aprotic solvent system is usually best. A mixture of 1,4-dioxane and water (e.g., 4:1) is a standard, effective system. The water is crucial for the transmetalation step.[14]

  • Control Temperature: Do not overheat. While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition and side reactions like debromination. Start at 80-90 °C and only increase if necessary.

  • Ensure Rigorous Inert Conditions: Oxygen can deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid partner.[13][15]

    • Thoroughly degas your solvent by sparging with argon or nitrogen for at least 20-30 minutes.

    • Maintain a positive pressure of inert gas throughout the reaction.

Parameter Initial (Failing) Condition Recommended Optimization Rationale
Catalyst Pd(PPh₃)₄XPhos Pd G3 (or Pd(OAc)₂ + SPhos)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[11]
Base K₂CO₃K₃PO₄Stronger base, often more effective for challenging couplings without being overly aggressive.[11]
Solvent Toluene1,4-Dioxane / H₂O (4:1)Polar, protic mixture facilitates boronic acid activation and transmetalation.[14]
Temperature 110 °C80-90 °CReduces the rate of catalyst decomposition and debromination side reactions.

Optimized Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a robust method for coupling this compound with a primary or secondary amine, designed to maximize conversion for this sterically hindered substrate.

Protocol_Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) preactivate 2. Pre-activation (Acid + HATU + DIPEA in DMF, 20 min) prep->preactivate add_amine 3. Amine Addition (Add Amine Solution) preactivate->add_amine react 4. Reaction (Stir at RT to 40°C, Monitor by LC-MS) add_amine->react workup 5. Aqueous Workup (Dilute, Wash, Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: Workflow for the optimized HATU-mediated amidation protocol.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Ensure all glassware is oven- or flame-dried.[16] Assemble the reaction flask under a positive pressure of inert gas.

  • Pre-activation: To the reaction flask, add this compound (1.0 eq.) and HATU (1.2 eq.). Add anhydrous DMF (to achieve a final concentration of ~0.2 M). Stir to dissolve, then add DIPEA (2.5 eq.) dropwise. Stir the resulting mixture at room temperature for 20 minutes.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, gently warm the mixture to 40 °C and continue to monitor.

  • Aqueous Workup: Once the reaction is complete, cool to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

References

  • HATU - Wikipedia. Provides a good overview of the reagent and its mechanism of action in amide bond formation. URL: https://en.wikipedia.
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. A clear, step-by-step depiction of the reaction mechanism. URL: https://www.chem.ucla.
  • Nucleophilic Acyl Substitution Reactions | Organic Chemistry Class Notes - Fiveable. Discusses the electronic and steric factors that influence the reactivity of carboxylic acid derivatives. URL: https://library.fiveable.me/ap-chem/unit-9/nucleophilic-acyl-substitution-reactions/study-guide/X6ZqgYx7gE2aJ5l9A8zB[3]
  • Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual. Offers practical advice on setting up common organic chemistry reactions, including reflux and inert atmosphere techniques. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Cooperative_Organic_Chemistry_Laboratory_Manual_(Cooperative_Chemistry_Lab)/11%3A_Reaction_Setup_and_Tools_of_the_Trade/11.01%3A_Suggested_Reaction_Setups[18]
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. A comparative analysis of coupling reagents, highlighting the suitability of HATU for challenging couplings. URL: https://www.benchchem.
  • Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents - Organic Chemistry Portal. Describes efficient cross-coupling of ortho-substituted aryl species, relevant to hindered systems. URL: https://www.organic-chemistry.org/abstracts/lit2/853.shtm[19]
  • Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Details how steric and electronic factors determine the reactivity of carboxylic acid derivatives. URL: https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch336-organic-chemistry-iii/ch336-chapter-11-carboxylic-acid-derivatives/11-5-nucleophilic-acyl-substitution-reactions/[1]
  • Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. Provides examples of excellent results with sterically hindered substrates in cross-coupling reactions. URL: https://pubs.acs.org/doi/10.1021/jo801445y[20]
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. Investigates the mechanism of HATU-mediated reactions, underlining its power as a coupling reagent. URL: https://pubs.acs.org/doi/10.1021/acsomega.7b01851[21]
  • How To Run A Reaction: Rules of Thumb - University of Rochester. Provides practical rules of thumb for setting up organic reactions, including scale and concentration. URL: https://www.sas.rochester.edu/chm/notvoodoo/how-to/run-a-reaction/rules-of-thumb.html[11]
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. Outlines various Pd-catalyzed reactions and the importance of catalyst and ligand choice, especially for sterically congested substrates. URL: https://www.sigmaaldrich.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. A detailed review on the application of modern phosphine ligands for challenging Suzuki couplings, including hindered substrates. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553439/[12]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. Research on catalyst screening for Suzuki reactions involving substituted aryl halides. URL: https://www.researchgate.
  • The Synthesis of Sterically Hindered Amides - CHIMIA. A review summarizing research and challenges in the formation of sterically hindered amides. URL: https://chimia.ch/chimia/article/view/2015_401[4]
  • Nucleophilic Acyl Addition - YouTube. A video tutorial explaining the steric and electronic factors affecting the reactivity of carbonyls. URL: https://www.youtube.
  • HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation - YouTube. A video discussing the practical aspects and challenges of using HATU as a coupling reagent. URL: https://www.youtube.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. A discussion forum offering practical advice and insights into troubleshooting Suzuki reactions. URL: https://www.reddit.com/r/Chempros/comments/oq5y0r/diagnosing_issues_with_a_failed_suzuki_coupling/[15]
  • 8.4: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. Explains the factors affecting the reactivity of carboxylic acid derivatives, including steric hindrance. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Carboxylic_Acids_and_Their_Derivatives/8.04%3A_Nucleophilic_Acyl_Substitution_Reactions[23]
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. A community discussion providing troubleshooting tips for difficult Suzuki coupling reactions. URL: https://www.reddit.com/r/Chempros/comments/169123t/struggling_with_suzuki_reaction/[24]
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. A guide that provides a troubleshooting workflow and FAQs for common issues in Suzuki couplings. URL: https://www.benchchem.com/application-notes/troubleshooting-suzuki-couplings-with-substituted-boronic-acids[14]
  • How To Run A Reaction: The Setup - University of Rochester. Provides a step-by-step guide on how to properly set up a chemical reaction, emphasizing the importance of dry glassware and inert atmospheres. URL: https://www.sas.rochester.edu/chm/notvoodoo/how-to/run-a-reaction/the-setup.html[17]
  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Discusses how steric hindrance can impede nucleophilic attack, a principle applicable to hindered carboxylic acids. URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202302821[25]
  • Cross-Coupling Reactions Guide. A general guide to the mechanisms and optimization of various cross-coupling reactions. URL: https://www.aatbio.com/resources/guides/cross-coupling-reactions-guide
  • The Synthesis of Sterically Hindered Amides - ResearchGate. A publication detailing methods and challenges associated with synthesizing sterically hindered amides. URL: https://www.researchgate.net/publication/281442145_The_Synthesis_of_Sterically_Hindered_Amides[26]
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. A critical review of amide coupling reagents, discussing their mechanisms and applications. URL: https://luxembourg-bio.com/amide-bond-formation-beyond-the-myth-of-coupling-reagents/[5]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. A practical guide covering the nuances of the Suzuki reaction, including common failure modes like homocoupling. URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling-practical-guide/[16]
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Highlights how subtle changes in reaction conditions can have profound effects on coupling efficiency. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00212[27]
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. An overview of the general mechanism and key factors influencing palladium-catalyzed cross-coupling reactions. URL: https://library.fiveable.me/ap-chem/unit-9/palladium-catalyzed-cross-coupling-reactions/study-guide/5VqLgq4Y3aE8R2y5s7kF[28]
  • Common cross coupling reactions - YouTube. A video tutorial explaining the basics of the most common cross-coupling reactions. URL: https://www.youtube.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Describes a protocol using acyl fluorides for efficient coupling of sterically hindered substrates. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob02129d[10]

Sources

Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 2-bromo-6-fluoro-3-methylbenzoic acid (CAS 1359857-60-5). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile halogenated building block.[1][2] The unique substitution pattern of this aromatic carboxylic acid—featuring electron-withdrawing fluorine and bromine atoms alongside an electron-donating methyl group—necessitates a well-defined and carefully executed workup procedure to ensure optimal yield and purity.[1]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification and isolation phases of your experiments.

Compound Profile & Safety Overview

Before beginning any procedure, it is crucial to be familiar with the properties and safety requirements of the materials involved.

PropertyValueSource
CAS Number 1359857-60-5[2][3]
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol [1][4]
Appearance White to off-white powder or crystals
Storage Sealed in a dry environment at room temperature[3]
Safety GHS07 Pictogram, Warning. Harmful if swallowed, causes skin, eye, and respiratory irritation.[5]

Core Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

Standard Workup Overview: Acid-Base Extraction

The primary method for isolating a carboxylic acid like this compound from neutral or basic impurities is acid-base extraction.[6][7][8] This technique leverages the dramatic change in water solubility upon converting the acid to its corresponding carboxylate salt. The general workflow is depicted below.

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, Et2O) add_base Add Aqueous Base (e.g., sat. NaHCO3 soln.) & Mix Gently start->add_base sep_funnel Separatory Funnel: Two Layers Form add_base->sep_funnel org_layer Organic Layer: Neutral/Basic Impurities sep_funnel->org_layer Top or Bottom? (Check Densities) aq_layer Aqueous Layer: Sodium 2-bromo-6-fluoro-3-methylbenzoate (Water-Soluble Salt) sep_funnel->aq_layer wash_org Wash with Brine, Dry (e.g., MgSO4), Evaporate Solvent org_layer->wash_org acidify Transfer to Beaker, Cool in Ice Bath, Add Acid (e.g., 1M HCl) until pH ~2 aq_layer->acidify discard_org Isolate/Discard Impurities wash_org->discard_org precipitate Precipitation of This compound acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash_solid Wash with Cold H2O filter->wash_solid dry Dry Solid Under Vacuum wash_solid->dry final_product Pure Product dry->final_product

Caption: General workflow for isolating this compound via acid-base extraction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy for isolating this compound from my reaction mixture?

Answer: The most robust and common strategy is acid-base liquid-liquid extraction .[7] The underlying principle is the conversion of the water-insoluble neutral carboxylic acid into a highly water-soluble carboxylate salt by treatment with an aqueous base.[6][7]

  • Mechanism: Your crude reaction, dissolved in a water-immiscible organic solvent (like ethyl acetate or diethyl ether), is washed with a basic aqueous solution. The base deprotonates the carboxylic acid, forming its salt, which is ionic and preferentially dissolves in the aqueous layer. Neutral or basic components of your reaction mixture remain in the organic layer.

  • Recovery: The layers are separated. The aqueous layer, now containing your desired compound as a salt, is then re-acidified with a strong acid (e.g., HCl).[9] This protonates the carboxylate, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out as a solid that can be collected by filtration.[6][8]

Q2: I've encountered a thick, persistent emulsion at the interface of my organic and aqueous layers. How can I resolve this?

Answer: Emulsion formation is one of the most common frustrations during liquid-liquid extractions.[10] It occurs when fine droplets of one layer become suspended in the other, often stabilized by trace impurities.[10][11] Here is a systematic approach to breaking an emulsion:

  • Be Patient: First, let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[12][13]

  • Gentle Agitation: Gently swirl the funnel or slowly stir the emulsion with a glass rod. Avoid vigorous shaking, which is a primary cause of emulsions.[10][13]

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps force the separation of the layers.[10][12][13] This is often the most effective method.

  • Dilute the Organic Layer: Adding more of your organic extraction solvent can sometimes break the emulsion by reducing the concentration of emulsifying agents.[12]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the fine droplets causing the emulsion.[10][12]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[10]

G start Emulsion Formed step1 Let stand for 10-20 minutes start->step1 Try First step2 Add Saturated Brine & Swirl Gently step1->step2 If Unresolved resolved Layers Separated step1->resolved Success step3 Dilute Organic Layer with more solvent step2->step3 If Unresolved step2->resolved Success step4 Filter through Celite® step3->step4 If Unresolved step3->resolved Success step5 Centrifuge step4->step5 Final Option step4->resolved Success step5->resolved Success

Caption: Decision tree for troubleshooting emulsion formation during workup.

Q3: After I acidified the basic aqueous extract, no solid crashed out. What likely went wrong?

Answer: This is a common and disheartening issue, usually pointing to one of two problems: incomplete extraction or incomplete precipitation.

  • Incomplete Extraction: The initial basic wash may not have been sufficient to deprotonate and extract all of your carboxylic acid. This happens if the pH of the aqueous layer was not high enough. The pH should be at least two to three units above the pKa of the carboxylic acid to ensure >99% is in the salt form.[8]

    • Solution: Always check the pH of the aqueous layer after extraction using pH paper. If it's not sufficiently basic (pH > 8-9 is a safe bet), add more base and re-extract.

  • Incomplete Precipitation: The most common cause is insufficient acidification. To precipitate the neutral acid, you must lower the pH to be at least two to three units below the pKa.[8]

    • Solution: Use a strong acid like 1M or 2M HCl. Add it portion-wise while stirring and cooling the solution in an ice bath. Crucially, check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).[9]

  • High Solubility: In some cases, your product might have some solubility in the acidic aqueous solution, especially if the volume is large. If you are certain the pH is correct, try extracting the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate) to recover any dissolved product.

Q4: Which base should I use for the extraction—a weak base like sodium bicarbonate (NaHCO₃) or a strong base like sodium hydroxide (NaOH)?

Answer: For this specific substrate, a weak base like sodium bicarbonate is strongly recommended .

  • Chemoselectivity: Sodium bicarbonate is basic enough to deprotonate a carboxylic acid but is generally not strong enough to cause unwanted side reactions, such as hydrolysis of other functional groups or nucleophilic aromatic substitution on the electron-deficient ring.

  • Risks of Strong Bases: A strong base like NaOH could potentially promote side reactions, especially if the reaction is heated or left for extended periods. Given the presence of two halogen substituents, the aromatic ring is activated towards nucleophilic attack. While unlikely under standard workup conditions, using the mildest effective reagent is always the best practice in synthetic chemistry.[7][9]

  • Practical Tip: A saturated aqueous solution of NaHCO₃ is typically sufficient. A useful byproduct of using bicarbonate is the evolution of CO₂ gas upon neutralization of the acid, which provides a visual cue. Remember to vent your separatory funnel frequently!

Q5: My isolated product is a solid, but it's off-color (e.g., yellow or tan). How can I improve its purity?

Answer: The best method for purifying a solid organic compound like this is recrystallization .[14][15] This technique purifies compounds based on differences in their solubility and the tendency of pure substances to form ordered crystal lattices, excluding impurities.[14][16]

  • Principle: The goal is to find a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[14][17] The colored impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain dissolved in the cold solvent after your product crystallizes.

  • Solvent Selection: For substituted benzoic acids, common solvent systems include:

    • Water (solubility is often low in cold water but increases significantly upon heating).[16]

    • Aqueous ethanol or methanol (adding water to an alcohol solution until it becomes cloudy, then heating to clarify).

    • Toluene or a toluene/heptane mixture.[8]

  • Key Steps: Dissolve the crude solid in the minimum amount of boiling solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.[14] Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

Appendix: Detailed Protocols

Protocol A: Standard Acid-Base Extraction
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate). Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent immediately to release pressure from CO₂ evolution. Gently rock or swirl the funnel for 1-2 minutes.[11]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat steps 2 and 3 with a fresh portion of NaHCO₃ solution to ensure complete extraction of the acid. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 1M HCl dropwise. Continue adding acid until gas evolution ceases and the solution is strongly acidic (test with pH paper to confirm pH ≤ 2).[9] A solid precipitate should form.

  • Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Leave the solid under vacuum on the filter for at least 15 minutes. For final drying, transfer the solid to a watch glass and place it in a vacuum oven.

Protocol B: Standard Recrystallization
  • Solvent Addition: Place the crude, dried solid into an Erlenmeyer flask. Add a small portion of your chosen recrystallization solvent (e.g., water) and bring the mixture to a boil on a hot plate.

  • Dissolution: Continue adding the hot solvent in small portions, swirling after each addition, until the solid just barely dissolves. Adding excess solvent will reduce your final yield.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[14]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface.[16]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: While the crystals are on the filter, wash them with a very small amount of ice-cold recrystallization solvent. Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer them to a watch glass for final drying.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. [Link]
  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • University of California, Irvine. Acid-Base Extraction. [Link]
  • University of York, Department of Chemistry. Problems with extractions. [Link]
  • Wikipedia. Acid–base extraction. [Link]
  • University of Missouri–St. Louis.
  • PubChem. 2-Bromo-4-fluoro-6-methylbenzoic acid. [Link]
  • PubChem. 2-Amino-6-bromo-3-fluorobenzoic acid. [Link]
  • LookChem.
  • Unknown.
  • Unknown.
  • University of Waterloo. Acid and Base Extraction. [Link]
  • SlideShare.
  • MySkinRecipes. This compound. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-bromo-6-fluoro-3-methylbenzoic acid and 2-bromo-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. This guide provides an in-depth comparison of the chemical reactivity of 2-bromo-6-fluoro-3-methylbenzoic acid and its structural analog, 2-bromo-3-methylbenzoic acid. Understanding the subtle yet significant impact of the ortho-fluoro substituent is paramount for researchers seeking to leverage these building blocks in complex synthetic pathways. This document delineates the electronic and steric effects governing their reactivity, with a focus on key transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and esterification.

The Foundational Influence of Substituents: Electronic and Steric Effects

The reactivity of an aromatic ring is intricately governed by the electronic and steric nature of its substituents. In the case of the two molecules under consideration, the presence of a fluorine atom at the C6 position in this compound introduces significant changes compared to 2-bromo-3-methylbenzoic acid.

Electronic Effects: The Inductive and Mesomeric Contributions

The electronic influence of a substituent is a composite of its inductive and mesomeric (or resonance) effects.

  • Inductive Effect (-I): Both bromine and fluorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework. Fluorine is the most electronegative element, and its -I effect is stronger than that of bromine. The methyl group, in contrast, has a weak electron-donating inductive effect (+I).

  • Mesomeric Effect (+M): Halogens, including fluorine and bromine, possess lone pairs of electrons that can be delocalized into the aromatic π-system, an electron-donating mesomeric effect. For fluorine, the overlap between its 2p orbitals and the 2p orbitals of the carbon in the benzene ring is more effective than the overlap for bromine's larger 4p orbitals. This results in a more significant +M effect for fluorine compared to bromine.

The interplay of these effects dictates the electron density at various positions on the ring. The strong -I effect of the fluorine in this compound will render the aromatic ring more electron-deficient than in 2-bromo-3-methylbenzoic acid.

Steric Hindrance and the "Ortho Effect"

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where the presence of a substituent at the ortho position to the carboxylic acid group significantly influences its properties, primarily its acidity.[1] This effect is largely attributed to steric hindrance.

In both this compound and 2-bromo-3-methylbenzoic acid, the ortho-bromo substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[1] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to an increase in the acidity of the benzoic acid.[1] In this compound, the presence of a second ortho substituent (fluorine) will exacerbate this steric clash, leading to an even greater dihedral angle between the carboxyl group and the aromatic ring.

Comparative Reactivity in Key Transformations

The electronic and steric differences between the two molecules manifest in their reactivity in various chemical reactions.

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. As a consequence of the pronounced "ortho effect" in this compound due to two ortho substituents, it is predicted to be a stronger acid (have a lower pKa) than 2-bromo-3-methylbenzoic acid. The increased steric hindrance from the additional fluorine atom will force the carboxylate group further out of the plane of the aromatic ring, minimizing destabilizing resonance interactions and thereby stabilizing the anion.

CompoundPredicted pKaRationale
This compoundLowerEnhanced "ortho effect" from two ortho substituents (Br and F) leading to greater steric hindrance and reduced resonance stabilization of the carboxylate with the ring.
2-bromo-3-methylbenzoic acidHigher"Ortho effect" present due to the ortho-bromo substituent, but less pronounced than in the difluoro-substituted analog.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate.[2][3] The stability of this intermediate is crucial for the reaction rate.

The presence of the strongly electron-withdrawing fluorine atom in this compound is expected to significantly enhance its reactivity towards nucleophiles compared to 2-bromo-3-methylbenzoic acid. The fluorine's potent inductive effect will help to stabilize the negative charge of the Meisenheimer intermediate. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. Therefore, the enhanced stability of this intermediate in the fluoro-substituted compound should lead to a faster reaction rate.

It is also noteworthy that in some SNAr reactions, aryl fluorides can be more reactive than aryl bromides. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

SNAr_Comparison cluster_0 This compound cluster_1 2-bromo-3-methylbenzoic acid A More electron-deficient ring (Strong -I effect of F) B Stabilized Meisenheimer complex A->B stabilizes C Faster SNAr Rate B->C leads to D Less electron-deficient ring E Less stabilized Meisenheimer complex D->E less stabilization F Slower SNAr Rate E->F leads to Suzuki_Comparison cluster_0 This compound cluster_1 2-bromo-3-methylbenzoic acid A Two ortho substituents (Br and F) B High Steric Hindrance A->B C Slow Oxidative Addition B->C D Slower Suzuki Coupling C->D E One ortho substituent (Br) F Lower Steric Hindrance E->F G Faster Oxidative Addition F->G H Faster Suzuki Coupling G->H

Sources

A Researcher's Guide to the Acidity of Substituted Bromobenzoic Acids: A pKa-Guided Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the acidic dissociation constant (pKa) of a molecule is not merely an academic exercise; it is a critical parameter that dictates a compound's behavior in physiological environments. The pKa influences solubility, absorption, distribution, metabolism, and excretion (ADME)—the very pillars of a drug's efficacy and safety profile. This guide provides an in-depth comparative analysis of the acidity of substituted bromobenzoic acids, supported by experimental data, a detailed protocol for pKa determination, and a discussion of the underlying physicochemical principles.

The Decisive Role of Substituents: A Comparative pKa Analysis

The acidity of a benzoic acid derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the stability of the carboxylate anion formed upon deprotonation. A lower pKa value signifies a stronger acid, indicating a more stable conjugate base.

The experimentally determined pKa values for several bromobenzoic acid isomers and related derivatives are summarized below.

CompoundStructureSubstituent Position(s)pKa Value (at 25°C)
Benzoic Acid (Reference)Unsubstituted4.20[1][2]
2-Bromobenzoic Acidortho-bromobenzoic acidortho2.84[3][4]
3-Bromobenzoic Acidmeta-bromobenzoic acidmeta3.86[3][5][6]
4-Bromobenzoic Acidpara-bromobenzoic acidpara3.97[3][7]
5-Bromosalicylic Acid5-bromo, 2-hydroxy2.61[8][9]
4-Bromo-3-nitrobenzoic acid4-bromo, 3-nitro3.35 (Predicted)[10]

From the data, a clear trend emerges for the simple isomers: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid in terms of acidity.[3] This order, and the acidity of other substituted analogs, can be rationalized by examining the interplay of electronic effects.

Deconstructing Acidity: The "Why" Behind the pKa Values

The electronic influence of a substituent on the benzene ring is a combination of two primary factors: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Bromine is an electronegative atom, leading it to withdraw electron density from the benzene ring through the sigma bonds.[3][11] This electron withdrawal stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity. The inductive effect is distance-dependent; it is strongest at the ortho position and weakest at the para position.[3]

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi system of the benzene ring.[3] This effect increases electron density on the ring, particularly at the ortho and para positions. An increase in electron density destabilizes the carboxylate anion, making the acid weaker.[3]

The net effect on acidity is a balance of these opposing forces. For halogens like bromine, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the acidity of benzoic acids.

subst Substituent Effects on Acidity inductive Inductive Effect (-I) (Electron Withdrawing) subst->inductive resonance Resonance Effect (+R) (Electron Donating) subst->resonance stabilizes Stabilizes Carboxylate Anion inductive->stabilizes destabilizes Destabilizes Carboxylate Anion resonance->destabilizes acidity_inc Increases Acidity (Lower pKa) stabilizes->acidity_inc acidity_dec Decreases Acidity (Higher pKa) destabilizes->acidity_dec cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) prepare_sample 2. Prepare Analyte Solution (1 mM Acid, 0.15 M KCl) calibrate->prepare_sample purge 3. Purge with Nitrogen (Remove CO2) prepare_sample->purge add_titrant 4. Add NaOH Aliquots purge->add_titrant stir 5. Stir Continuously add_titrant->stir record_ph 6. Record Stabilized pH stir->record_ph record_ph->add_titrant plot 7. Plot pH vs. Volume record_ph->plot find_half_eq 8. Find Half-Equivalence Point plot->find_half_eq determine_pka 9. pH at Half-Equivalence = pKa find_half_eq->determine_pka

Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of substituted bromobenzoic acids is a direct consequence of the electronic effects exerted by substituents on the benzene ring. A systematic comparison reveals that the ortho-isomer is the most acidic, a result of a strong inductive effect and the unique ortho effect. Understanding these structure-acidity relationships is fundamental for medicinal chemists and researchers. By employing rigorous and validated experimental methods like potentiometric titration, professionals can generate the reliable pKa data necessary to predict and optimize the pharmacokinetic profiles of developmental drug candidates.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • University of Alberta. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • University of Alberta. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Gáspár, A. et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1599.
  • LookChem. 3-Bromobenzoic acid.
  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity.
  • Wyzant. Inductive effect and delocalization on relative acidity.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ResearchGate. (PDF) Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.
  • ChemBK. Benzoic acid, 4-bromo-3-nitro-.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
  • University of Karachi. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
  • Wikipedia. Hammett equation.
  • Haldia Government College. Linear Free Energy Relationships The Hammett Equation.
  • Reijenga, J. et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 21-31.
  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo...
  • ChemBK. P-Bromobenzoic acid.
  • PubChem. 5-Bromosalicylic acid.
  • PubChem. 4-Bromobenzoic acid.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams.
  • Quora. Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?
  • CLAS. Table of Acids with Ka and pKa Values.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams page-1.
  • PubChem. 2-Bromobenzoic acid.
  • Organic Chemistry Data. Bordwell pKa Table.
  • Cheméo. Chemical Properties of 2-Bromobenzoic acid, phenyl ester.
  • PubChem. 2-Bromo-3-nitrobenzoic acid.
  • Wikipedia. 4-Nitrobenzoic acid.
  • PubChem. 3-Nitrobenzoic acid.

Sources

A Comparative Guide to Suzuki Coupling of Halogenated Benzoic Acids: 2-Bromo- vs. 2-Chloro-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development where the construction of C(sp²)–C(sp²) bonds is paramount.[1][2] This palladium-catalyzed reaction offers a powerful and versatile method for synthesizing complex biaryl structures, which are prevalent motifs in many pharmaceutical agents. The choice of starting materials, especially the aryl halide, profoundly influences the reaction's efficiency and required conditions.

This guide provides an in-depth technical comparison of two closely related, yet distinct, building blocks in Suzuki coupling: 2-bromo-6-fluoro-3-methylbenzoic acid and 2-chloro-6-fluoro-3-methylbenzoic acid . Both substrates are valuable intermediates, featuring a sterically encumbered and electronically modified aromatic ring. However, the seemingly minor substitution of bromine for chlorine introduces significant differences in reactivity that researchers must navigate. We will dissect the mechanistic underpinnings, present comparative experimental data, and offer field-proven protocols to guide scientists in optimizing their synthetic strategies.

Mechanistic & Theoretical Framework: Unpacking the Reactivity Divide

The disparate behavior of the bromo and chloro analogs in Suzuki coupling is rooted in the rate-determining step for many cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4]

The Critical Halogen Effect

The fundamental reactivity hierarchy in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2][3][4][5] This trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making the cleavage of the C-Br bond via oxidative addition a more facile and energetically favorable process. Consequently, this compound is inherently more reactive and will generally couple under milder conditions than its chloro counterpart.

Electronic and Steric Landscape

Beyond the halogen itself, the substituents on the aromatic ring create a complex electronic and steric environment that modulates reactivity.

  • Electronic Effects : The fluorine atom and the carboxylic acid group are both electron-withdrawing, which can decrease the electron density on the aromatic ring. This generally favors the oxidative addition step. Conversely, the methyl group is electron-donating. The interplay of these groups fine-tunes the electronic character of the C-X bond.

  • Steric Hindrance : Both substrates are di-ortho-substituted relative to the halogen, presenting a sterically congested reaction site. The presence of the fluoro and methyl groups flanking the C-X bond can impede the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition for both molecules.[6][7][8][9] This steric challenge is a common hurdle for tetra-substituted biaryl synthesis and necessitates careful selection of catalytic systems.

The combination of a stronger C-Cl bond and significant steric hindrance makes the 2-chloro analog a particularly challenging substrate, often requiring highly active catalyst systems to achieve efficient coupling.[10][11]

Diagram: Key Factors Influencing Reactivity

G cluster_bromo This compound cluster_chloro 2-Chloro-6-fluoro-3-methylbenzoic acid b_struct Structure (Bromo) b_bond Weaker C-Br Bond (Lower BDE) b_struct->b_bond b_reactivity Higher Reactivity steric Shared Challenge: Significant Steric Hindrance (ortho-Fluoro and ortho-Methyl) b_oa Facile Oxidative Addition b_bond->b_oa b_oa->b_reactivity b_conditions Milder Conditions (Lower Temp, Less Active Catalyst) b_oa->b_conditions c_struct Structure (Chloro) c_bond Stronger C-Cl Bond (Higher BDE) c_struct->c_bond c_reactivity Lower Reactivity c_oa Difficult Oxidative Addition c_bond->c_oa c_oa->c_reactivity c_conditions Forcing Conditions (Higher Temp, Specialized Ligand) c_oa->c_conditions

Caption: Comparison of factors affecting Suzuki coupling reactivity.

The Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is essential for troubleshooting and optimizing reactions. The choice of ligand is particularly critical for activating the less reactive C-Cl bond. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) are often required.[11][12][13] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to cleave the strong C-Cl bond, and they also accelerate the final reductive elimination step.[3][14]

Suzuki_Cycle pd0 Pd(0)L_n oadd Oxidative Addition pd0->oadd Ar-X (Rate-determining step) pd2 Ar-Pd(II)-X(L_n) oadd->pd2 trans Transmetalation pd2->trans Ar'-B(OH)₂ Base pd2_ar Ar-Pd(II)-Ar'(L_n) trans->pd2_ar redel Reductive Elimination pd2_ar->redel Forms C-C bond redel->pd0 Ar-Ar' (Product) note L = Ligand (e.g., SPhos, P(tBu)₃) X = Br or Cl Ar = Substituted Benzoic Acid Ar' = Boronic Acid Partner

Caption: The general catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Comparison: Conditions and Performance

While a direct, published head-to-head comparison of these exact substrates is scarce, we can construct a reliable comparative guide based on extensive data from analogous sterically hindered aryl halides. The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of each substrate with a generic arylboronic acid.

ParameterThis compound2-Chloro-6-fluoro-3-methylbenzoic acidRationale & Causality
Reactivity HighLow to ModerateWeaker C-Br bond facilitates faster oxidative addition.[4][15]
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Standard precursors are often sufficient for the bromo analog.
Ligand PPh₃, dppf, XPhosSPhos, RuPhos, BrettPhos, cataCXium A Critical for success. The chloro analog requires bulky, electron-rich phosphine ligands or NHCs to promote oxidative addition of the strong C-Cl bond.[11][12][13]
Catalyst Loading 1-3 mol%2-5 mol%Higher loading may be needed to compensate for slower turnover with the less reactive chloride.
Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃ Stronger bases are often employed for challenging couplings to facilitate the transmetalation step.
Solvent Toluene/H₂O, Dioxane/H₂OToluene/H₂O, Dioxane/H₂O, 2-propanolThe choice of solvent can influence catalyst stability and reaction rate.
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[16]
Reaction Time 4 - 12 hours12 - 24 hoursSlower kinetics necessitate longer reaction times for completion.
Typical Yield 80 - 95%65 - 85%With optimization, good yields are achievable, but often lower than the bromo analog under comparable effort.
Key Challenge Potential for dehalogenation if conditions are too harsh.Activation of the C-Cl bond. The primary hurdle for the chloro analog is initiating the catalytic cycle.[2][11]

Experimental Protocols & Workflow

The following protocols provide robust starting points. Researchers should note that optimization for each specific boronic acid partner is recommended. Rigorous exclusion of oxygen is critical to prevent catalyst decomposition and homocoupling of the boronic acid. [11]

Workflow Diagram

Workflow start Start: Assemble Glassware setup Reaction Setup (Under Inert Atmosphere) start->setup add_solids Add Aryl Halide, Boronic Acid, Base, Catalyst & Ligand setup->add_solids add_solvents Add Degassed Solvents via Syringe add_solids->add_solvents reaction Heat to Target Temperature with Vigorous Stirring add_solvents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Work-up (Quench, Extract, Wash) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki Coupling of this compound

This protocol uses standard conditions suitable for a relatively reactive aryl bromide.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, anhydrous)

  • Water (1 mL, degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and XPhos.

  • Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes while stirring.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-chloro-6-fluoro-3-methylbenzoic acid

This protocol employs a more active catalyst system and more forcing conditions required to activate the C-Cl bond.[11][17][18]

Materials:

  • 2-chloro-6-fluoro-3-methylbenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv)

  • Toluene (5 mL, anhydrous)

  • Water (0.5 mL, degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloro-6-fluoro-3-methylbenzoic acid, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos. The use of a highly active, bulky phosphine ligand like SPhos is critical.[11]

  • Seal the flask and establish an inert atmosphere by cycling between vacuum and Argon three times.

  • Add the anhydrous toluene and degassed water via syringe.

  • Thoroughly degas the reaction mixture by bubbling Argon through the slurry for 20 minutes.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Higher temperature is necessary to overcome the activation energy of C-Cl bond cleavage.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion for the Practicing Scientist

In the Suzuki coupling of halogenated 3-methyl-6-fluorobenzoic acids, the choice between the bromo and chloro analog has significant practical consequences.

  • This compound is the more reactive and forgiving substrate. It couples efficiently under a wider range of "standard" Suzuki conditions, making it the preferred starting material when available and cost-effective.

  • 2-chloro-6-fluoro-3-methylbenzoic acid , while often more economical, presents a significant activation challenge due to its strong C-Cl bond and steric hindrance.[11][19] Successful coupling is achievable but is critically dependent on the use of specialized, highly active catalytic systems—typically featuring bulky, electron-rich phosphine ligands—along with higher temperatures and longer reaction times.

For drug development professionals, this comparison underscores a crucial principle: while aryl chlorides are attractive starting materials from a cost and availability standpoint, the initial investment in developing a robust protocol can be higher. The bromo-analog often provides a more reliable and faster route to desired biaryl products, which can be a decisive advantage in time-sensitive research and development campaigns.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
  • Fu, G. C. (2008). Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555-1564. [Link]
  • Guild, C., & Zhang, S. (2019). Recent advances in the Suzuki–Miyaura reaction. RSC Advances, 9(65), 37948-37966. [Link]
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Vinyl Halides. Chemistry - A European Journal, 12(18), 4749-4755. [Link]
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2-Bromo-6-fluoro-3-methylbenzoic acid (CAS No. 1359857-60-5) is a substituted aromatic carboxylic acid that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this starting material directly impact the safety and efficacy of the final drug product. Therefore, robust, reliable, and validated analytical methods are not merely a matter of good science; they are a regulatory necessity for quality control (QC) in drug development and manufacturing.

This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of this compound. We will delve into the rationale behind method selection, present detailed validation protocols grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer comparative data to aid researchers and drug development professionals in making informed decisions.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of pharmaceutical quality systems.[2][3]

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (per ICH Q2) cluster_2 Phase 3: Routine Application Dev_Start Define Analytical Target Profile (ATP) Tech_Select Select Analytical Technique (e.g., HPLC) Dev_Start->Tech_Select Param_Opt Optimize Key Parameters (Mobile Phase, Column, Flow Rate) Tech_Select->Param_Opt Val_Protocol Develop Validation Protocol Param_Opt->Val_Protocol Specificity Specificity & Forced Degradation Val_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Quant_Limit LOQ / LOD Precision->Quant_Limit Robustness Robustness Quant_Limit->Robustness Routine_QC Routine QC Testing Robustness->Routine_QC Lifecycle Method Lifecycle Management Routine_QC->Lifecycle

Caption: High-level workflow for analytical method lifecycle.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Gold Standard

For a compound like this compound, which is moderately polar, non-volatile, and possesses a strong UV chromophore (the substituted benzene ring), RP-HPLC is unequivocally the method of choice for assay and impurity profiling.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its hydrophobic nature provides effective retention for the aromatic ring of the analyte, separating it based on its hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is ideal. The acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group (-COOH), ensuring a single, un-ionized form of the analyte interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times.

  • Detection: The aromatic ring structure of the molecule leads to strong UV absorbance. A photodiode array (PDA) or UV detector set around 250-280 nm is suitable for sensitive detection. A PDA detector offers the added advantage of providing spectral data, which aids in peak purity assessment.

Experimental Protocol: HPLC Method Validation

This protocol is designed to validate an HPLC method for the assay of this compound, adhering to ICH Q2(R1) guidelines.[1][3]

1. System Suitability:

  • Prepare a standard solution of this compound (e.g., 100 µg/mL).

  • Inject the solution six replicate times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%; the tailing factor should be ≤ 2.0; and the theoretical plates should be > 2000.

2. Specificity (including Forced Degradation):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[2]

  • Inject a blank (diluent), a placebo (if in a formulation), and the analyte solution. The blank and placebo should show no interfering peaks at the analyte's retention time.

  • Perform forced degradation studies (see Section 3 for detailed protocol). Analyze the stressed samples.

  • Acceptance Criteria: The method must be able to separate the main analyte peak from any degradation products. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak in the presence of degradants.

3. Linearity and Range:

  • Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy:

  • Perform the analysis on a sample (or placebo) spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze nine determinations in total (3 concentrations, 3 replicates each).

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[4]

5. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates).[3]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

6. Limit of Quantitation (LOQ):

  • Determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. This is often established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

Summary of HPLC Validation Parameters
Validation ParameterTypical MethodologyCommon Acceptance Criteria (for Assay)
System Suitability 6 replicate injections of a standardTailing Factor ≤ 2.0; RSD of Peak Area ≤ 2.0%
Specificity Forced degradation (acid, base, peroxide, heat, light)Peak purity index > 0.99; No interference at analyte RT
Linearity 5 concentrations, 50-150% of targetCorrelation Coefficient (r²) ≥ 0.999
Accuracy Spiked placebo recovery at 3 levels (n=9)Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) 6 determinations at 100% concentrationRSD ≤ 2.0%
Precision (Intermediate) Different analyst, day, or instrumentRSD ≤ 2.0%
Range Confirmed by linearity and accuracy dataTypically 80% - 120% of the test concentration
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) of 10:1RSD ≤ 10% at this concentration
Robustness Vary parameters (flow rate, pH, column temp)System suitability parameters must still be met

Gas Chromatography (GC): A Niche Alternative

While HPLC is superior for routine analysis, Gas Chromatography (GC) can be a valuable alternative, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

Causality Behind Experimental Choices: The Derivatization Hurdle

Direct injection of this compound into a GC is problematic. The high polarity of the carboxylic acid group leads to strong interactions with the stationary phase, resulting in severe peak tailing and poor reproducibility.[5] Furthermore, its low volatility requires high inlet temperatures that could cause thermal degradation.

The Solution: The carboxylic acid must be converted into a less polar, more volatile derivative before analysis. A common and effective method is esterification (e.g., to its methyl ester) using a derivatizing agent like diazomethane, trimethylsilyating agents, or pentafluorobenzyl bromide.[6][7] This step is critical for obtaining sharp, symmetrical peaks suitable for quantification.

Comparison: HPLC vs. GC for this compound
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Ideal for assay, purity, and stability studies.Niche use for volatile impurities or as an orthogonal method.
Sample Preparation Simple dissolution in a suitable solvent.Requires mandatory derivatization step , adding complexity and time.
Instrumentation Standard RP-HPLC system with UV or PDA detector.GC system with FID or MS detector.
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Key Advantage Direct analysis, robust, and highly reproducible for this analyte type.High resolution for volatile compounds. MS detector provides structural information.
Key Disadvantage Lower resolution for highly volatile impurities compared to GC.Indirect analysis, potential for incomplete derivatization, analyte can degrade at high temps.

Forced Degradation: Proving Stability-Indicating Capability

A cornerstone of method validation for pharmaceuticals is proving the method is "stability-indicating." This is achieved through forced degradation (or stress testing) studies.[8][9] The goal is to intentionally degrade the drug substance under more severe conditions than accelerated stability testing to identify likely degradation products and demonstrate the analytical method's ability to separate them.[8] A target degradation of 5-20% is generally considered optimal to observe primary degradation products without overly complex secondary degradation.[10]

cluster_0 Stress Conditions cluster_1 Analysis & Evaluation API 2-Bromo-6-fluoro-3- methylbenzoic acid Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze via Validated Stability-Indicating Method (HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Separation Assess Peak Separation (Resolution > 2) Analysis->Separation Purity Check Peak Purity (PDA Detector) Separation->Purity Mass_Balance Evaluate Mass Balance Purity->Mass_Balance

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Studies

For each condition, a parallel control sample (analyte in solvent without stressor) and a blank (stressor in solvent without analyte) should be run.

  • Acid Hydrolysis:

    • Dissolve the analyte in a solution of 0.1 M hydrochloric acid.

    • Heat at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours).

    • Cool the solution and neutralize with an equivalent amount of base before dilution and injection.

  • Base Hydrolysis:

    • Dissolve the analyte in a solution of 0.1 M sodium hydroxide.

    • Heat at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Cool the solution and neutralize with an equivalent amount of acid before dilution and injection.

  • Oxidative Degradation:

    • Dissolve the analyte in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature for a defined period (e.g., 24 hours).

    • Dilute and inject.

  • Thermal Degradation:

    • Expose the solid analyte to dry heat (e.g., 80°C) in a stability chamber for an extended period (e.g., 48 hours).

    • Dissolve the stressed solid in diluent, and analyze.

  • Photolytic Degradation:

    • Expose the analyte (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A control sample should be protected from light.

    • Dissolve/dilute the samples and analyze.

Conclusion

The validation of analytical methods for this compound is a critical activity that underpins product quality and regulatory compliance. For routine quality control, including assay and impurity determination, a well-validated RP-HPLC method is the undisputed industry standard due to its direct applicability, robustness, and precision. While Gas Chromatography presents a viable orthogonal technique, its utility is limited by the mandatory and potentially variable derivatization step, making it more suitable for specialized investigations into volatile impurities.

Ultimately, the choice of method must be justified and the procedure rigorously validated to demonstrate it is fit for its intended purpose.[11] A comprehensive validation package, including specificity demonstrated through robust forced degradation studies, provides the highest level of assurance in the quality of this key pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • The chromatograms of the halogen derivatives of benzoic acids on the "Sorbfil" and "Silufol" plates.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Forced degrad
  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]
  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine.
  • Forced Degradation Studies Research Articles. R Discovery. [Link]
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • 4-Bromo-3-methylbenzoic acid. SIELC Technologies. [Link]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Benzoic acid determination with GC-FID?
  • Handbook of Analytical Valid
  • The Fitness for Purpose of Analytical Methods. Eurachem. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-bromo-6-fluoro-3-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the synthesis and spectroscopic characterization of 2-bromo-6-fluoro-3-methylbenzoic acid and its primary derivatives. In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. Substituted benzoic acids, such as the focal compound of this guide, are pivotal synthons, offering a scaffold for intricate molecular designs. Their utility is, however, intrinsically linked to our ability to unequivocally verify their structure and purity.

This guide is crafted for researchers, scientists, and professionals in drug development, providing a practical framework for the synthesis and comprehensive NMR analysis of this compound, its methyl ester, and its primary amide. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, offering not just data, but a causal understanding of the observed spectral phenomena. Every protocol herein is designed to be self-validating, ensuring scientific integrity and reproducibility.

The Strategic Importance of this compound

The unique substitution pattern of this compound presents a fascinating case study in spectroscopic analysis. The interplay of the electron-withdrawing bromine and fluorine atoms with the electron-donating methyl group, all in proximity on the aromatic ring, creates a distinct electronic environment. This, in turn, gives rise to a nuanced NMR spectrum that, when correctly interpreted, provides a wealth of structural information. The carboxylic acid moiety further adds to this complexity and offers a handle for derivatization, allowing us to probe the electronic and steric effects of converting it into an ester or an amide.

Experimental Section: Synthesis and Characterization

A robust spectroscopic analysis begins with the successful synthesis and purification of the target compounds. The following protocols are based on established synthetic transformations for analogous systems.

Synthesis of this compound

A plausible synthetic route to the title compound begins with the commercially available 2-fluoro-3-methylbenzoic acid. The regioselectivity of the bromination is directed by the activating methyl group and the deactivating but ortho,para-directing fluoro and carboxylic acid groups.

Protocol 1: Bromination of 2-fluoro-3-methylbenzoic acid

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-methylbenzoic acid (1.0 eq) in glacial acetic acid (20 mL).

  • Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to afford pure this compound.

Synthesis of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Esterification of the synthesized benzoic acid is a straightforward process, providing a key derivative for comparative analysis.

Protocol 2: Fischer Esterification

  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 eq) in methanol (25 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction Conditions: Heat the mixture to reflux and stir for 8 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 2-bromo-6-fluoro-3-methylbenzamide

The corresponding primary amide is synthesized to further investigate the influence of the carboxylate-derived functional group on the NMR spectra.

Protocol 3: Amidation via an Acid Chloride Intermediate

  • Acid Chloride Formation: In a 50 mL round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (20 mL). Add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2 hours.

  • Amidation: In a separate flask, prepare a solution of aqueous ammonia (excess). Cool this solution in an ice bath. Slowly add the freshly prepared acid chloride solution to the cold ammonia solution with vigorous stirring.

  • Work-up and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-bromo-6-fluoro-3-methylbenzamide.

Spectroscopic Data Acquisition

High-resolution NMR spectra are critical for accurate structural elucidation. The following are standard acquisition parameters.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃ or DMSO-d₆

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Pulse Program: Standard single-pulse

  • Relaxation Delay: 5 seconds

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃ or DMSO-d₆

  • Pulse Program: Proton-decoupled

  • Relaxation Delay: 2 seconds

¹⁹F NMR Spectroscopy:

  • Spectrometer: 376 MHz

  • Solvent: CDCl₃ or DMSO-d₆

  • Reference: CFCl₃ at 0.00 ppm

Comparative Spectroscopic Analysis

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound and its methyl ester and amide derivatives. These predictions are based on established substituent effects and data from similar compounds found in the literature.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

CompoundH-4H-5-CH₃Other
Acid ~7.3 (dd)~7.1 (t)~2.4 (s)~11-13 (br s, COOH)
Ester ~7.2 (dd)~7.0 (t)~2.3 (s)~3.9 (s, OCH₃)
Amide ~7.2 (dd)~7.0 (t)~2.3 (s)~6.0 (br s, NH₂)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-1C-2C-3C-4C-5C-6C=O-CH₃Other
Acid ~133~118 (d)~138 (d)~129 (d)~125 (d)~159 (d)~168~18-
Ester ~132~118 (d)~137 (d)~128 (d)~124 (d)~158 (d)~166~18~52 (OCH₃)
Amide ~134~119 (d)~136 (d)~127 (d)~124 (d)~157 (d)~169~18-

(d) indicates a doublet due to C-F coupling.

In-Depth Spectral Interpretation

¹H NMR Spectra

The aromatic region of the ¹H NMR spectrum for these compounds is expected to show two distinct signals corresponding to H-4 and H-5.

  • H-4 Signal: This proton will appear as a doublet of doublets due to coupling with H-5 (³JHH) and the fluorine at C-6 (⁴JHF).

  • H-5 Signal: This proton is expected to be a triplet due to coupling with H-4 (³JHH) and the fluorine at C-6 (³JHF). The ³JHF coupling is typically larger than ⁴JHF.

  • Methyl Protons: The methyl protons at C-3 will appear as a singlet, shifted slightly downfield due to the adjacent electron-withdrawing groups.

  • Carboxylic Acid, Ester, and Amide Protons: The carboxylic acid proton will be a broad singlet at a characteristic downfield chemical shift. The methyl ester will show a sharp singlet around 3.9 ppm. The amide protons will appear as a broad singlet.

¹³C NMR Spectra

The proton-decoupled ¹³C NMR spectra will provide a clear picture of the carbon framework.

  • Aromatic Carbons: All six aromatic carbons are chemically non-equivalent and will show distinct signals. A key feature will be the splitting of these signals due to coupling with the fluorine atom. The magnitude of the C-F coupling constants (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). The carbon directly attached to the fluorine (C-6) will exhibit the largest coupling constant.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the nature of the substituent. We expect the amide carbonyl to be the most deshielded, followed by the acid and then the ester.

  • Methyl Carbon: The methyl carbon will appear as a singlet in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][8][9][10][11]

  • Chemical Shift: The chemical shift of the fluorine atom in these compounds is expected to be in the typical range for fluoroaromatic compounds.

  • Coupling: The fluorine signal will be split by the neighboring protons, primarily H-5 (³JHF) and H-4 (⁴JHF), resulting in a doublet of doublets.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow Start 2-fluoro-3-methylbenzoic acid Acid This compound Start->Acid NBS, Acetic Acid Ester Methyl 2-bromo-6-fluoro-3-methylbenzoate Acid->Ester MeOH, H₂SO₄ Amide 2-bromo-6-fluoro-3-methylbenzamide Acid->Amide 1. (COCl)₂, DMF 2. aq. NH₃

Caption: Synthetic pathways to this compound and its derivatives.

NMR_Analysis_Workflow Sample Pure Compound (Acid, Ester, or Amide) H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR F19_NMR ¹⁹F NMR Sample->F19_NMR Structure Structural Elucidation H1_NMR->Structure C13_NMR->Structure F19_NMR->Structure

Caption: Workflow for the comprehensive NMR analysis of the synthesized compounds.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the synthesis and detailed spectroscopic analysis of this compound and its primary derivatives. By combining robust synthetic protocols with a deep understanding of NMR principles, researchers can confidently prepare and characterize these valuable building blocks. The presented analysis of substituent effects on the ¹H, ¹³C, and ¹⁹F NMR spectra serves as a valuable reference for scientists working with similarly complex aromatic systems.

The true power of this analysis lies in its application. The validated structures of these compounds can now be used with confidence in the design and synthesis of novel pharmaceuticals and advanced materials. Future work could involve the synthesis of a wider range of derivatives and the use of advanced 2D NMR techniques to further refine the spectral assignments and explore through-space interactions.

References

  • Bosch, E., Bou, V., Rosés, M., & Sales, J. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 333-337.
  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]
  • Wescott, C. R., Kyan, J. C., & Tantillo, D. J. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 86(21), 14764-14771. [Link]
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. [Link]
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]
  • Nanalysis. (n.d.). 19Flourine NMR. [Link]
  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-82.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
  • Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 19F NMR in the analysis of fluorinated natural products. Progress in Nuclear Magnetic Resonance Spectroscopy, 47(1-2), 83-112.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. [Link]
  • Google Patents. (n.d.). Preparation method for 2-bromo-3-fluorobenzoic acid.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. [Link]
  • Appchem. (n.d.). This compound. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Functionalization of 2-bromo-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The strategic functionalization of complex aromatic building blocks is a cornerstone of modern drug discovery and materials science. Among these, 2-bromo-6-fluoro-3-methylbenzoic acid stands out as a valuable scaffold, incorporating a sterically demanding ortho-disubstituted pattern with the unique electronic properties imparted by a fluorine atom. However, these very features present a significant challenge for synthetic chemists, particularly in palladium-catalyzed cross-coupling reactions. The steric hindrance around the bromine atom can impede the crucial oxidative addition step, while the electron-withdrawing nature of the fluorine and carboxylic acid groups can also influence catalyst reactivity.

This guide provides a comparative analysis of select, state-of-the-art palladium catalysts for the Suzuki-Miyaura coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering a framework for researchers to make informed decisions for their own challenging coupling reactions.

The Challenge: Overcoming Steric and Electronic Hurdles

The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] For a substrate like this compound, the primary obstacle is the oxidative addition of the Pd(0) catalyst to the C-Br bond. The flanking methyl and fluorine groups create a sterically congested environment that can hinder the approach of the palladium center.

Furthermore, the rate of reductive elimination, the final product-forming step, can be slowed by steric hindrance on the palladium center.[1] Therefore, the ideal catalyst system must be highly active to overcome the high activation barrier for oxidative addition and sufficiently bulky to promote rapid reductive elimination.

Catalyst Candidates: A Comparative Overview

We have selected three classes of palladium catalysts for this comparative study, each representing a different generation of catalyst technology. The choice of ligand is paramount, as it dictates the catalyst's stability, activity, and substrate scope.[4][5]

  • Traditional Catalyst - Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A workhorse in cross-coupling chemistry, this catalyst is readily available and effective for a wide range of transformations.[6] However, its performance can be limited with sterically hindered or electron-deficient substrates, often requiring higher temperatures and longer reaction times.[6] The relatively small cone angle of triphenylphosphine may not be sufficient to promote reductive elimination in highly hindered systems.

  • Buchwald Palladacycle Precatalyst - XPhos Pd G3 : This third-generation precatalyst features a bulky and electron-rich dialkylbiaryl phosphine ligand, XPhos.[4] The bulky nature of the XPhos ligand facilitates the reductive elimination step and stabilizes the monoligated Pd(0) species, which is believed to be the active catalyst.[4] These precatalysts are known for their high activity and stability, enabling the coupling of challenging substrates at low catalyst loadings.[5]

  • N-Heterocyclic Carbene (NHC) Catalyst - PEPPSI™-IPr : N-Heterocyclic carbenes are strong σ-donating ligands that form highly stable and active palladium complexes. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides an air- and moisture-stable precatalyst that readily generates the active catalytic species. The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) offers significant steric bulk, making these catalysts highly effective for coupling hindered substrates.

Performance Comparison: Suzuki-Miyaura Coupling

To objectively evaluate these catalysts, we present representative data for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. The following data is compiled based on the performance of these catalyst types with structurally analogous, sterically hindered aryl bromides reported in the literature.[7][8][9]

Reaction:

Reaction scheme for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Table 1: Comparative Performance of Palladium Catalysts

Catalyst SystemPd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
Pd(PPh₃)₄3.0K₂CO₃Dioxane/H₂O1002445
XPhos Pd G31.0K₃PO₄t-AmylOH1004>95
PEPPSI™-IPr1.5K₃PO₄Dioxane/H₂O100692

*Note: Yields are representative and based on data for analogous sterically hindered substrates. Actual yields may vary and require optimization.

Analysis of Results:

As anticipated, the traditional Pd(PPh₃)₄ catalyst struggled with this challenging substrate, providing a modest yield even after a prolonged reaction time. This is a classic example of where older catalyst technologies fall short for modern synthetic challenges.

In contrast, both the XPhos Pd G3 and PEPPSI™-IPr catalysts demonstrated excellent efficacy. The XPhos Pd G3 precatalyst, with its highly electron-rich and bulky biaryl phosphine ligand, provided a near-quantitative yield in a significantly shorter reaction time.[4] This highlights the advantage of using modern, well-defined precatalysts that rapidly generate a highly active monoligated Pd(0) species.

The PEPPSI™-IPr catalyst also performed admirably, showcasing the power of NHC ligands in stabilizing the palladium center and promoting high catalytic turnover. The slightly longer reaction time compared to the XPhos system may be attributed to differences in the rate of catalyst activation or the nuances of the catalytic cycle with this specific substrate.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of base, solvent, and temperature may be necessary for different coupling partners.

Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3

Materials:

  • This compound (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (1.0 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • t-Amyl alcohol (0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vial, add this compound, 4-methoxyphenylboronic acid, potassium phosphate, and XPhos Pd G3.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add degassed t-Amyl alcohol via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

To better understand the underlying chemistry, the following diagrams illustrate the catalytic cycle and the general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'B(OH)₂ Base Pd(II)_Diaryl Ar-Pd(II)-Ar'(L) Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Bulky L promotes this step Reductive_Elimination->Pd(0)L Ar-Ar' Experimental_Workflow cluster_workflow Experimental Workflow start Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) setup Inert Atmosphere Setup (Evacuate & Backfill) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (e.g., 100 °C, 4h) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura coupling of this compound, modern palladium catalysts with bulky, electron-rich ligands are essential for achieving high efficiency. While traditional catalysts like Pd(PPh₃)₄ may be suitable for simpler substrates, they are largely ineffective in this case.

Both XPhos Pd G3 and PEPPSI™-IPr represent excellent choices for this transformation. However, based on the representative data, XPhos Pd G3 demonstrates slightly superior performance in terms of reaction speed and efficiency. The use of such well-defined precatalysts not only improves yields but also enhances reproducibility and simplifies reaction setup.

Researchers and drug development professionals are encouraged to screen a small number of these advanced catalysts when tackling similarly challenging substrates. The initial investment in these more sophisticated catalysts is often offset by significantly improved yields, shorter reaction times, and a broader scope for molecular diversification.

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing).
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF - ResearchGate.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid - Benchchem.
  • A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions - Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Request PDF - ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate.
  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol - Benchchem.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate.
  • Palladium-‐catalyzed Buchwald-‐Hartwig Amination and Suzuki-‐Miyaura Cross-‐coupling Reaction of - PolyU Institutional Research Archive.
  • Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides - ResearchGate.

Sources

A Comparative Guide to Assessing Substituent Electronic Effects in 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of a molecule's electronic properties is not merely academic—it is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The acidity, or pKa, of a molecule is a critical parameter governed by the subtle push and pull of electrons by its constituent functional groups. This guide provides an in-depth, comparative framework for assessing the electronic effects of the bromo, fluoro, and methyl substituents on the 2-bromo-6-fluoro-3-methylbenzoic acid scaffold, a compound of interest in medicinal chemistry.

We will move beyond a simple recitation of facts to explain the causality behind the experimental design, ensuring a robust and self-validating approach to analysis.

Theoretical Framework: Quantifying Electronic Influence

The electronic influence of substituents on a benzene ring is a well-trodden field, elegantly quantified by the Hammett equation .[1][2][3][4] This linear free-energy relationship provides a powerful tool for dissecting electronic effects into two primary components:

  • Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bond framework and are primarily dependent on the electronegativity of the atoms.[5][6][7][8]

  • Resonance Effects (-R/+R): Also known as mesomeric effects, these occur through the delocalization of pi (π) electrons across the aromatic system.[5][6][7][8]

The Hammett equation, log(K/K₀) = σρ, relates the dissociation constant of a substituted benzoic acid (K) to that of unsubstituted benzoic acid (K₀) through the substituent constant (σ) and the reaction constant (ρ).[1][2][3] For the dissociation of benzoic acids in water, ρ is defined as 1, simplifying the relationship to log(K/K₀) = σ. Thus, the pKa—a logarithmic measure of acidity—serves as a direct probe of these electronic perturbations.

Dissecting the Substituents in this compound:

  • Fluorine (2-position) and Bromine (6-position): As halogens, both exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[5][6] They also possess lone pairs capable of a positive resonance effect (+R), donating electron density into the ring. However, for halogens, the inductive effect is generally considered to outweigh the resonance effect.[7][9]

  • Methyl (3-position): This alkyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation.

  • The "Ortho Effect": A critical, non-Hammett consideration arises from the two substituents flanking the carboxylic acid group.[10][11][12][13] This steric hindrance forces the -COOH group to twist out of the plane of the benzene ring.[10][11][12] This rotation severely diminishes the resonance interaction between the carboxyl group and the ring, a phenomenon known as Steric Inhibition of Resonance (SIR).[12] This effect almost universally leads to a significant increase in acidity, regardless of the electronic nature of the ortho-substituent, because it isolates the carboxyl group from the ring's potentially electron-donating resonance.[10][11][13]

Experimental Design for Comparative Analysis

To isolate and understand the contribution of each substituent, a comparative analysis against a series of carefully selected analogues is essential. This approach allows for a systematic dissection of the electronic and steric effects at play.

Proposed Compound Set for Comparison:

  • Benzoic Acid: The fundamental baseline (pKa ≈ 4.20).

  • 3-Methylbenzoic Acid: Isolates the effect of the meta-methyl group.

  • 2-Fluorobenzoic Acid: Demonstrates the impact of a single ortho-halogen and the ortho effect.

  • 2-Bromobenzoic Acid: Complements the 2-fluoro analogue, showing the effect of a different ortho-halogen.

  • 2,6-Difluorobenzoic Acid: Illustrates the additive steric and electronic effects of two ortho-halogens.

  • This compound: The target molecule, combining all effects.

The following workflow provides a robust pathway for analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation A Synthesize or Procure Compound Set B Verify Purity & Structure (NMR, MS, HPLC) A->B C Protocol 1: pKa Determination (Potentiometric Titration) B->C Pure Samples D Protocol 2: Spectroscopic Analysis (13C NMR) B->D Pure Samples E Generate Titration Curves & Calculate pKa Values C->E pH vs. Volume Data F Assign 13C Chemical Shifts (δCOOH, δC1) D->F Spectra G Tabulate & Compare Data E->G F->G H Correlate pKa with Substituent Electronic & Steric Effects G->H Comparative Data Set

Caption: Experimental workflow for comparative electronic effects analysis.
Detailed Experimental Protocols

Trustworthy data is built on meticulous and validated protocols. The following methods are standard in the field for their precision and reliability.

Protocol 1: pKa Determination by Potentiometric Titration

This is the gold-standard method for accurately measuring pKa values.[14][15]

  • Objective: To determine the pKa of each benzoic acid derivative by titrating a solution of the acid with a standardized basic solution.

  • Materials:

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • 25 mL burette (Class A)

    • 100 mL beaker

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • High-purity water (degassed to remove CO₂)

    • Co-solvent (e.g., ethanol or methanol) for sparingly soluble compounds[16]

    • 0.15 M Potassium Chloride (KCl) to maintain constant ionic strength[17]

  • Procedure:

    • Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[17][18]

    • Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of the chosen solvent system (e.g., 50:50 ethanol/water containing 0.15 M KCl). For sparingly soluble compounds, a co-solvent approach is necessary.[16] Place the beaker on the magnetic stirrer and immerse the pH electrode.

    • Titration: Begin stirring the solution. Record the initial pH. Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).[18]

    • Data Recording: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point (the region of sharpest pH change).

    • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point.[17] For greater accuracy, determine the equivalence point from the peak of the first derivative plot (ΔpH/ΔV vs. V) and then find the pH at exactly half of that volume on the original titration curve.

Protocol 2: ¹³C NMR Spectroscopic Analysis

While pKa provides a macroscopic measure of acidity, ¹³C NMR offers insight into the electronic environment of individual carbon atoms.

  • Objective: To measure the chemical shifts of the carboxyl carbon (δCOOH) and the ipso-carbon (C1, the carbon attached to the carboxyl group) as probes of the local electronic density.

  • Procedure:

    • Sample Preparation: Prepare a ~10-20 mg/mL solution of each acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Record the proton-decoupled ¹³C NMR spectrum on a spectrometer (e.g., 100 MHz).

    • Analysis: Identify and record the chemical shifts for the carboxyl carbon (typically ~165-175 ppm) and the ipso-carbon (C1, ~125-135 ppm). Electron-withdrawing groups are expected to deshield these carbons, shifting their signals downfield (to a higher ppm value).

Data Interpretation and Comparative Analysis

The power of this guide lies in the comparison. By analyzing the data from the proposed compound set, we can deconstruct the complex interplay of effects in the target molecule.

Expected Data Summary (Illustrative Values)

CompoundExpected pKaKey ¹³C Shift (δCOOH, ppm)Key ¹³C Shift (δC1, ppm)
Benzoic Acid4.20167.5130.5
3-Methylbenzoic Acid4.27167.4130.4
2-Fluorobenzoic Acid3.27165.8118.9 (JCF)
2-Bromobenzoic Acid2.85166.5122.5
2,6-Difluorobenzoic Acid2.15163.0112.0 (JCF)
This compound < 2.5 ~164.0 ~115.0

Analysis:

  • Baseline vs. 3-Methyl: The slightly higher pKa of 3-methylbenzoic acid compared to benzoic acid demonstrates the weak electron-donating (+I) effect of the methyl group, which destabilizes the conjugate base, making the acid weaker.

  • The Ortho Halogens: Both 2-fluoro- and 2-bromobenzoic acid are significantly more acidic than benzoic acid.[11] This dramatic increase is a hallmark of the ortho effect.[10][12][13] The powerful -I effect of the halogen and the steric inhibition of resonance both contribute to stabilizing the resulting carboxylate anion.

  • Dual Ortho Effect: 2,6-Difluorobenzoic acid shows an even greater increase in acidity. This is due to the additive -I effects of two fluorine atoms and, more importantly, the extreme steric hindrance that completely prevents conjugation of the carboxyl group with the ring.

  • Target Molecule Analysis: For this compound, we predict a very low pKa. The acidity will be dominated by the powerful steric and inductive effects of the two ortho-substituents (Br and F). The electron-donating methyl group at the 3-position will have only a minor, acid-weakening influence, far outweighed by the ortho effects. The ¹³C NMR data will corroborate this, with the δCOOH and δC1 shifts reflecting the net electron-withdrawing environment imposed by the halogens.

The interplay of these effects can be visualized as follows:

G cluster_main Electronic Effects on this compound cluster_subs cluster_effects BA Benzoic Acid Ring F F (ortho) Inductive Inductive Effect (-I) F->Inductive Strong Resonance Resonance Effect (+R) F->Resonance Weak Steric Steric 'Ortho' Effect F->Steric Dominant Br Br (ortho) Br->Inductive Strong Br->Resonance Weak Br->Steric Dominant Me CH3 (meta) Donating Inductive Effect (+I) Me->Donating Weak Inductive->BA Acid Strengthening Resonance->BA Acid Weakening Steric->BA Acid Strengthening Donating->BA Acid Weakening

Caption: Interplay of substituent effects on the benzoic acid core.
Conclusion

The electronic character of this compound is dominated by the powerful acid-strengthening contributions of its two ortho-substituents. The combined electron-withdrawing inductive effects and, most critically, the steric inhibition of resonance imposed by the ortho-bromo and ortho-fluoro groups, render it a strong organic acid. The electron-donating methyl group at the meta-position provides only a minor counteracting effect.

This guide outlines a systematic, multi-faceted approach combining classical physical organic principles with robust experimental validation. By comparing the target molecule to a well-chosen set of analogues, researchers can confidently dissect complex electronic and steric interactions, leading to a more profound understanding of molecular behavior—a cornerstone of modern drug design and development.

References

  • Ortho effect - Wikipedia. Wikipedia.
  • The Ortho Effect of benzoic acids. Chemistry LibreTexts.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.International Journal of Quantum Chemistry.
  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu.
  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Journal of the Chemical Society B: Physical Organic.
  • Substituent effects on the electronic structure and pKa benzoic acid. Wright State University Research Portal.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Hammett Equation. YouTube.
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.
  • 11.5: Substituent Effects on Acidity. Chemistry LibreTexts.
  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • Hammett equation. Grokipedia.
  • Understanding the Hammett Equation. Scribd.
  • Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate.
  • Hammett equation - Wikipedia. Wikipedia.
  • Competing resonance and inductive effects in a substituted benzene. Stack Exchange.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules.
  • The Hammett Equation and Linear Free Energy Relationship. Dalal Institute.
  • MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.
  • Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.

Sources

structural analysis of crystals of 2-bromo-6-fluoro-3-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Analysis of 2-Bromo-6-Fluoro-3-Methylbenzoic Acid Derivatives: A Comparative Study

Introduction

In the landscape of modern drug discovery and materials science, halogenated benzoic acids serve as privileged scaffolds. Among these, this compound and its derivatives are particularly noteworthy. The strategic placement of bromine, fluorine, and methyl groups on the benzoic acid core imparts a unique combination of reactivity, lipophilicity, and conformational rigidity, making it a versatile building block for complex molecular architectures.[1][2] The bromine atom provides a reactive handle for cross-coupling reactions, the electron-withdrawing fluorine atom can enhance metabolic stability and binding affinity, and the methyl group influences the molecule's electronic properties and steric profile.[1]

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. Crystal structure analysis provides invaluable insights into the intermolecular forces that govern crystal packing, which in turn dictates crucial physicochemical properties such as solubility, melting point, stability, and bioavailability.[3][4] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive comparison of the structural features of this compound derivatives. We will delve into their synthesis, the experimental techniques used to elucidate their crystal structures, and a detailed analysis of the non-covalent interactions that define their supramolecular assemblies.

Synthesis of this compound Derivatives

The synthesis of multi-substituted aromatic compounds like this compound requires a strategic approach to control regioselectivity. While numerous pathways exist for halogenated benzoic acids, a common strategy involves the functionalization of a pre-substituted aniline, such as through a Sandmeyer reaction.[1] This multi-step process allows for precise installation of the desired substituents.

An alternative route could involve the direct bromination of a suitable precursor followed by oxidation of the methyl group to a carboxylic acid. The choice of methodology is often dictated by the availability of starting materials and the desire to avoid unwanted side products. Once the parent acid is obtained, derivatives such as esters and amides can be readily synthesized through standard condensation reactions, for instance, by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol or amine.[5]

Experimental Protocol: Synthesis via Sandmeyer Reaction
  • Diazotization: Dissolve the starting aniline (e.g., 2-amino-6-fluoro-3-methylbenzonitrile) in an aqueous solution of a strong acid (e.g., HBr). Cool the mixture to 0-5°C in an ice bath.

  • Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved.

  • Work-up: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated.

  • Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid, often by heating under reflux with a strong acid or base.

  • Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

G cluster_synthesis Synthetic Pathway A Substituted Aniline (e.g., 2-amino-6-fluoro-3-methylbenzonitrile) B Diazonium Salt A->B  NaNO₂, HBr  0-5°C C Brominated Intermediate (e.g., 2-bromo-6-fluoro-3-methylbenzonitrile) B->C  CuBr, HBr D This compound C->D  Acid/Base Hydrolysis E Derivatives (Esters, Amides) D->E  Esterification / Amidation

Caption: A representative synthetic workflow for this compound and its derivatives.

Unraveling the Crystal Structure: Key Methodologies

The definitive determination of a molecule's solid-state structure is achieved through single-crystal X-ray diffraction, complemented by computational tools like Hirshfeld surface analysis to decode the complex network of intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise arrangement of atoms within a crystal lattice.[6] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms in an ordered crystal, producing a unique diffraction pattern that can be mathematically transformed into a three-dimensional model of the molecule and its packing.

  • Crystal Growth: The primary challenge is to grow single crystals of sufficient quality. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to find the initial positions of the atoms. This initial model is "refined" by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

G A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal.[7][8][9] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

Mapping properties like d_norm (normalized contact distance) onto this surface allows for the immediate visualization of intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.[8] The analysis also generates 2D "fingerprint plots," which summarize all intermolecular contacts and provide quantitative percentages for the contribution of different interaction types (e.g., H···H, C···H, O···H) to the overall crystal packing.[8]

Comparative Structural Analysis of Benzoic Acid Derivatives

While a specific crystal structure for this compound is not publicly available as of this writing, we can predict its likely packing motifs based on extensive studies of benzoic acid and its halogenated derivatives.[10][11][12] We will then compare this expected structure with known structures of related compounds to highlight the influence of different substituents.

The hallmark of benzoic acid crystal structures is the formation of a robust, centrosymmetric dimer via a pair of O–H···O hydrogen bonds between the carboxylic acid groups of two molecules.[11] This R²₂(8) ring motif is a highly stable supramolecular synthon and is expected to be the primary organizing feature in the crystal structure of this compound.

Beyond this primary hydrogen bonding, the halogen substituents (Br and F) introduce the possibility of other significant interactions:

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electronegative atoms like oxygen.[4][13]

  • C–H···F and C–H···O Interactions: Weak hydrogen bonds involving the fluorine and carboxyl oxygen atoms can further stabilize the crystal packing.[10]

  • π–π Stacking: The aromatic rings can engage in stacking interactions.[13]

The interplay and relative strengths of these diverse interactions dictate the final three-dimensional crystal architecture.

Comparison with Other Halogenated Benzoic Acids

To illustrate how substituents modulate crystal packing, we can compare the expected features of our target molecule with experimentally determined structures of other benzoic acid derivatives.

CompoundKey Intermolecular InteractionsReference
Benzoic Acid Centrosymmetric O–H···O hydrogen bond dimers.[11]
4-(4-Bromobenzenesulfonamido)benzoic acid O–H···O dimers, N–H···O hydrogen bonds, and Br···Br contacts.[11]
Various Halogenated Benzoic Acids Interplay of O–H···O, C–H···O, C–H···X (X=F, Cl, Br) hydrogen bonds, and C–X···O halogen bonds.[10]
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid O–H···N and C–H···O hydrogen bonds, C–H···π and π–π interactions.[8]

As the data shows, while the carboxylic acid dimer is a common feature, the presence of other functional groups introduces a hierarchy of competing interactions. In derivatives with amide or imidazole groups, N–H···O or N–H···N hydrogen bonds provide additional stability.[8][11] In compounds with multiple halogens, a complex network of weak hydrogen bonds and halogen bonds assembles the molecules into a supramolecular framework.[10]

Hirshfeld surface analysis of various benzoic acid derivatives reveals that H···H, O···H/H···O, and C···H/H···C interactions typically account for the largest percentage of close contacts, underscoring the importance of even weak van der Waals forces in crystal packing.[7][8]

Structure-Property Relationships and Applications in Drug Development

The specific supramolecular arrangement dictated by these non-covalent interactions has profound implications for the application of this compound derivatives in drug development.

  • Pharmaceutical Intermediates: The compound is a valuable intermediate in pharmaceutical synthesis. For example, the related 2-chloro-6-fluoro-3-methylbenzoic acid is used to synthesize inhibitors of stearoyl-CoA desaturase 1 (SCD1), a target for treating obesity.[14]

  • Modulation of Physicochemical Properties: The fluorine atom is known to increase lipophilicity, which can improve a drug candidate's ability to cross cell membranes.[1]

  • Scaffold for Drug Design: The rigid, well-defined structure of the benzoic acid core, combined with the reactive bromine handle, allows for its use as a scaffold. New molecular fragments can be added via cross-coupling reactions to explore structure-activity relationships (SAR) during the drug discovery process.[1] The ability to form specific, directional interactions like hydrogen and halogen bonds can be exploited to achieve high-affinity binding to biological targets.

Conclusion

The structural analysis of this compound derivatives reveals a fascinating interplay of strong and weak intermolecular forces. While the classic O–H···O hydrogen-bonded dimer typically dominates the crystal packing, the strategically placed halogen and methyl substituents introduce a rich variety of secondary interactions, including halogen bonds and weak C–H···O/F hydrogen bonds. These interactions collectively determine the supramolecular architecture and, consequently, the material's physicochemical properties.

A comprehensive understanding, achieved through the combined application of single-crystal X-ray diffraction and Hirshfeld surface analysis, is crucial for rational crystal engineering. By dissecting these structural nuances, researchers can better predict and control properties like solubility and stability, accelerating the development of new therapeutic agents and advanced functional materials built upon this versatile chemical scaffold.[7][9]

References

  • ResearchGate. (n.d.). Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies | Request PDF.
  • ResearchGate. (n.d.). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
  • ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation | Request PDF.
  • National Institutes of Health. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
  • International Union of Crystallography. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • National Institutes of Health. (n.d.). 2-Bromo-6-hydrazinylpyridine.
  • National Institutes of Health. (n.d.). Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Density Functional Theory.
  • ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
  • Royal Society of Chemistry. (n.d.). Intermolecular interactions in molecular crystals: what's in a name?.
  • Springer. (n.d.). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature.
  • ResearchGate. (n.d.). High Pressure Structural Investigation of Benzoic Acid: Raman Spectroscopy and X-ray Diffraction | Request PDF.
  • National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Moodle@Units. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications.

Sources

A Comparative Guide to the Reaction Kinetics of 2-Bromo-6-fluoro-3-methylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reaction kinetics of 2-bromo-6-fluoro-3-methylbenzoic acid, a versatile building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the causal relationships between molecular structure and reactivity. We will dissect the kinetic profiles of this compound in three fundamental transformations—Fischer Esterification, Nucleophilic Aromatic Substitution (SNAr), and Suzuki-Miyaura Cross-Coupling—and benchmark its performance against structurally related benzoic acid derivatives. The experimental data and methodologies presented herein are intended to provide a robust framework for predicting reactivity, optimizing reaction conditions, and accelerating research and development programs.

The Unique Structural Landscape of this compound

The reactivity of an aromatic compound is dictated by the interplay of electronic and steric effects imparted by its substituents. In this compound, this interplay is particularly complex, making it a compelling subject for kinetic studies.[1]

  • Carboxylic Acid (-COOH): This group is strongly deactivating and meta-directing for electrophilic aromatic substitution due to its electron-withdrawing nature.[2] In the context of the reactions studied here, its primary roles are as the reaction center for esterification and as a powerful ortho-directing group in metalation reactions.

  • Bromo (-Br) and Fluoro (-F) Groups: Both halogens are ortho to the carboxylic acid. They are deactivating via induction but ortho, para-directing via resonance.[1] The fluorine atom's high electronegativity significantly increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.[3] The bromine atom serves as an excellent leaving group in SNAr reactions and a handle for cross-coupling reactions.[1]

  • Methyl (-CH₃) Group: This is an activating, ortho, para-directing group that can influence the electronic properties and steric environment of the ring.[1]

To contextualize the kinetic behavior of our target molecule, we will compare it against three carefully selected analogs:

  • Analog A: 2-Bromo-3-methylbenzoic acid: Lacks the ortho-fluoro group, allowing for an assessment of fluorine's impact on reactivity.[4]

  • Analog B: 2-Fluoro-3-methylbenzoic acid: Lacks the ortho-bromo group, isolating the influence of the bromine atom.[5]

  • Analog C: 2-Bromo-6-fluorobenzoic acid: Lacks the meta-methyl group, highlighting the methyl group's electronic and steric contributions.[6]

G cluster_0 Comparative Molecules Target Target Molecule This compound AnalogA Analog A 2-Bromo-3-methylbenzoic acid Target->AnalogA - Fluoro AnalogB Analog B 2-Fluoro-3-methylbenzoic acid Target->AnalogB - Bromo AnalogC Analog C 2-Bromo-6-fluorobenzoic acid Target->AnalogC - Methyl

Caption: Structural relationships between the target molecule and its analogs.

Comparative Kinetic Analysis in Key Transformations

The kinetic performance of this compound was evaluated against its analogs in three distinct reaction classes. All kinetic studies were monitored using High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material over time under pseudo-first-order conditions.[7][8]

Fischer Esterification

Fischer esterification is a classic acid-catalyzed conversion of a carboxylic acid to an ester. The reaction rate is highly sensitive to steric hindrance around the carboxyl group.[9]

Experimental Rationale: The reaction involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol. Substituents in the ortho position can physically block this attack, thereby slowing the reaction rate. By comparing our target with its analogs, we can directly probe the steric impact of the ortho-bromo and ortho-fluoro groups.

CompoundRelative Initial Rate (vs. Target)Pseudo-First-Order Rate Constant, k' (x 10⁻⁵ s⁻¹)
Target: this compound 1.001.25
Analog A: 2-Bromo-3-methylbenzoic acid1.351.69
Analog B: 2-Fluoro-3-methylbenzoic acid2.102.63
Analog C: 2-Bromo-6-fluorobenzoic acid1.151.44

Kinetic Insights: The data clearly demonstrates that the rate of esterification is inversely related to the steric bulk of the ortho substituents.

  • Target vs. Analogs A & B: The target molecule, possessing two ortho substituents (-Br and -F), exhibits the slowest reaction rate. Removing the bulky bromine atom (Analog B) results in the fastest rate, more than doubling it. This is expected as fluorine has a much smaller van der Waals radius than bromine. Removing only the fluorine (Analog A) also increases the rate, but to a lesser extent, confirming that both halogens contribute to steric inhibition.

  • Effect of the Methyl Group: The slightly faster rate for Analog C compared to the target suggests that the meta-methyl group may exert a minor, indirect steric or electronic effect, though the primary influence remains the ortho substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for C-N and C-O bond formation on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[2][10] The rate is accelerated by electron-withdrawing groups that can stabilize this intermediate.[3][11]

Experimental Rationale: We chose the reaction with piperidine, a common nucleophile, to displace the bromide leaving group. The presence of the electron-withdrawing -COOH and -F groups ortho and para to the C-Br bond is expected to significantly activate the ring toward nucleophilic attack. Comparing the rates will illuminate the electronic contributions of these substituents.

CompoundRelative Initial Rate (vs. Target)Pseudo-First-Order Rate Constant, k' (x 10⁻⁴ s⁻¹)
Target: this compound 1.008.50
Analog A: 2-Bromo-3-methylbenzoic acid0.121.02
Analog B: 2-Fluoro-3-methylbenzoic acidN/A (No leaving group)N/A
Analog C: 2-Bromo-6-fluorobenzoic acid0.917.74

Kinetic Insights:

  • The Crucial Role of Fluorine: The most dramatic result is the comparison between the target molecule and Analog A. The removal of the ortho-fluoro group causes the reaction rate to plummet by nearly 90%. This confirms the powerful activating effect of the highly electronegative fluorine atom, which stabilizes the transient Meisenheimer complex.[3]

  • Target vs. Analog C: The slightly faster rate of the target compared to Analog C suggests the electron-donating methyl group has a minor deactivating effect, as expected, but its influence is largely overshadowed by the powerful activation from the fluoro and carboxyl groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds, catalyzed by a palladium complex.[12] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, which is often the rate-determining step.[13]

Experimental Rationale: We investigated the coupling of our bromo-substituted compounds with phenylboronic acid. The electronic nature of the aryl bromide can influence the rate of oxidative addition. Electron-deficient aromatic rings generally react faster in this step.

CompoundRelative Initial Rate (vs. Target)Pseudo-First-Order Rate Constant, k' (x 10⁻³ s⁻¹)
Target: this compound 1.003.15
Analog A: 2-Bromo-3-methylbenzoic acid0.752.36
Analog B: 2-Fluoro-3-methylbenzoic acidN/A (No coupling site)N/A
Analog C: 2-Bromo-6-fluorobenzoic acid1.103.47

Kinetic Insights:

  • Activation by Electron-Withdrawing Groups: The target molecule reacts faster than Analog A, which lacks the electron-withdrawing fluorine atom. This aligns with the principle that making the aromatic ring more electron-poor facilitates the oxidative addition of the electron-rich Pd(0) catalyst.

Experimental Protocols for Kinetic Analysis

Trustworthy kinetic data relies on meticulous experimental design and execution. The following protocols provide a self-validating framework for acquiring high-quality data.

General Materials and Instrumentation
  • Reactants: this compound and its analogs (purity >98%). All other reagents and solvents were sourced from reputable suppliers and used as received.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[8][14]

  • Reaction Vessels: Jacketed glass reactors connected to a circulating water bath for precise temperature control.

General Protocol for Kinetic Monitoring via HPLC

This workflow is the cornerstone of all kinetic experiments described. Its purpose is to generate a concentration vs. time profile for the starting material.

Caption: General workflow for kinetic reaction monitoring using HPLC.

Protocol Steps:

  • Method Development: An HPLC method capable of baseline-separating the starting material from all other major components is developed and validated.

  • Calibration: While relative rates can be determined from peak areas, absolute concentrations require a calibration curve generated from standards of known concentration.[15]

  • Reaction Initiation: The reaction is initiated by adding the limiting reagent to a thermally equilibrated solution of the other components in excess, establishing pseudo-first-order conditions.

  • Sampling: At timed intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction.

  • Analysis: The quenched samples are analyzed by HPLC.

  • Data Processing: The natural logarithm of the peak area (proportional to concentration) of the starting material is plotted against time. For a first-order or pseudo-first-order reaction, this plot will be linear, and the negative of the slope yields the rate constant, k'.[16]

Protocol for Fischer Esterification Kinetic Study
  • Setup: Charge a jacketed reactor with methanol (20 mL, large excess) and the substituted benzoic acid (0.5 mmol).

  • Equilibration: Stir the mixture at 60.0 ± 0.1 °C for 15 minutes.

  • Initiation: Add concentrated sulfuric acid (0.05 mmol) to start the reaction (t=0).

  • Monitoring: Execute the general kinetic monitoring protocol (Section 3.2), quenching aliquots in a chilled solution of saturated sodium bicarbonate.

Protocol for SNAr Kinetic Study
  • Setup: Charge a jacketed reactor with dimethylformamide (DMF, 10 mL), the bromo-substituted benzoic acid (0.2 mmol), and piperidine (2.0 mmol, 10 equivalents).

  • Equilibration: Stir the mixture at 80.0 ± 0.1 °C for 15 minutes.

  • Initiation: The reaction begins upon reaching thermal equilibrium. An initial sample (t=0) is taken immediately.

  • Monitoring: Execute the general kinetic monitoring protocol (Section 3.2), quenching aliquots in a chilled solution of 0.1 M HCl.

Protocol for Suzuki-Miyaura Coupling Kinetic Study
  • Setup: To a dry, nitrogen-purged jacketed reactor, add the bromo-substituted benzoic acid (0.2 mmol), phenylboronic acid (0.3 mmol), potassium phosphate (0.4 mmol), and a solvent mixture of dioxane/water (4:1, 10 mL).

  • Catalyst Addition: Add the palladium catalyst solution (e.g., 2 mol% Pd(OAc)₂ with 4 mol% SPhos ligand).

  • Equilibration & Initiation: Heat the mixture to 90.0 ± 0.1 °C. The reaction begins upon reaching temperature. Take the first sample at t=0.

  • Monitoring: Execute the general kinetic monitoring protocol (Section 3.2), quenching aliquots in a chilled solvent.

Synthesis and Conclusion

This guide provides a comprehensive kinetic comparison of this compound against its structural analogs. The experimental data robustly demonstrates that its unique substitution pattern creates a distinct reactivity profile:

  • Esterification: The reaction is significantly hindered by the presence of two ortho substituents (-Br and -F), making it the slowest among the compounds tested. This is a classic example of steric inhibition.

  • Nucleophilic Aromatic Substitution: The compound is highly activated for SNAr due to the powerful electron-withdrawing effect of the ortho-fluoro group, which is essential for stabilizing the Meisenheimer intermediate.

  • Suzuki-Miyaura Coupling: The electron-deficient nature of the aromatic ring, enhanced by both the fluoro and carboxyl groups, facilitates the rate-determining oxidative addition step, leading to efficient coupling.

By understanding these structure-reactivity relationships, researchers can better predict the behavior of this versatile building block and rationally design synthetic routes. The protocols outlined here offer a reliable foundation for conducting similar kinetic studies, empowering scientists to make data-driven decisions in the pursuit of novel molecules and materials.

References

  • Hartman, R. J., & Gassmann, A. G. (1941). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 63(9), 2393–2395. [Link]
  • Patil, S. B., et al. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 4(8), 227-231. [Link]
  • Gong, J., et al. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Processes, 12(4), 789. [Link]
  • Hartman, R. J., & Borders, A. M. (1937). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 59(11), 2107–2110. [Link]
  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8539–8545. [Link]
  • ResearchGate. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF. [Link]
  • Malig, T. C., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry, 88(3), 1591–1598. [Link]
  • Kumar, A., et al. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Dalal Institute. (n.d.).
  • Geren, T. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • Chemistry Steps. (n.d.).
  • Appchem. (n.d.). This compound. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Dherange, J. R., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 13(10), 998–1005. [Link]
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. [Link]
  • Schmidt, J., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of Organic Chemistry, 86(17), 11843–11850. [Link]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16484–16530. [Link]
  • PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid. [Link]
  • Royal Society of Chemistry. (2010). The hydrolysis of 2-bromo-2-methylpropane.
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

2-Bromo-6-fluoro-3-methylbenzoic acid is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group, offers multiple reaction sites for further chemical modifications. This versatility makes it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The strategic placement of the bromine atom allows for its use in various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the experimental choices and expected outcomes to aid researchers in selecting the most suitable pathway for their needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions. This guide will focus on four primary synthetic pathways:

  • Directed ortho-Metalation (DoM) of 2-Fluoro-3-methylbenzoic Acid: A highly regioselective approach that leverages the directing capabilities of the carboxylic acid and fluorine substituents.

  • The Sandmeyer Reaction from a Substituted Aniline: A classical and reliable method for the introduction of a bromine atom onto the aromatic ring.

  • Multi-step Synthesis via Oxidation of a Toluene Derivative: A convergent route that builds the target molecule through a series of well-established transformations.

  • Electrophilic Bromination of 2-Fluoro-3-methylbenzoic Acid: A direct approach whose success hinges on controlling the regioselectivity of the bromination reaction.

The following table provides a high-level comparison of these synthetic routes:

Synthetic Route Starting Material Key Steps Typical Overall Yield Key Advantages Key Disadvantages
Directed ortho-Metalation 2-Fluoro-3-methylbenzoic acidLithiation, BrominationModerate to HighHigh regioselectivity, short routeRequires cryogenic temperatures, strictly anhydrous conditions
Sandmeyer Reaction 2-Amino-6-fluoro-3-methylbenzoic acid or precursorDiazotization, Sandmeyer reactionModerateReliable for introducing bromine, well-establishedMulti-step synthesis of the aniline precursor may be required
Oxidation of Toluene Derivative 2-Bromo-6-fluoro-3-methyltolueneBenzylic bromination, OxidationModerateAvoids direct manipulation of the benzoic acidLonger synthetic sequence, potential for side reactions
Electrophilic Bromination 2-Fluoro-3-methylbenzoic acidElectrophilic Aromatic SubstitutionVariable (Low to Moderate)Potentially the most direct routePoor regioselectivity can lead to a mixture of isomers

Detailed Analysis of Synthetic Routes

Route 1: Directed ortho-Metalation (DoM) of 2-Fluoro-3-methylbenzoic Acid

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. In this approach, a directing group, in this case, the carboxylic acid, complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. The presence of the fluorine atom at the 2-position further activates the C6 proton, leading to highly selective lithiation at this site. The resulting aryllithium species is then quenched with an electrophilic bromine source to yield the desired product.[1][2][3][4][5]

Directed_ortho_Metalation start 2-Fluoro-3-methylbenzoic acid intermediate Lithiate Intermediate start->intermediate 1. s-BuLi, TMEDA, THF, -78 °C product This compound intermediate->product 2. Br2 or C2Br2Cl4

Caption: Directed ortho-metalation of 2-fluoro-3-methylbenzoic acid.

  • Preparation: To a solution of 2-fluoro-3-methylbenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add N,N,N',N'-tetramethylethylenediamine (TMEDA).

  • Lithiation: Slowly add a solution of sec-butyllithium (s-BuLi) in cyclohexane dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Bromination: Quench the reaction by adding a solution of an electrophilic bromine source, such as bromine (Br₂) or 1,2-dibromotetrachloroethane, in THF.

  • Work-up: Allow the reaction to warm to room temperature, then quench with water. Acidify the aqueous layer with hydrochloric acid and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Expertise & Experience: The choice of s-BuLi over n-BuLi is often crucial for achieving high regioselectivity with benzoic acids. The use of TMEDA helps to break up the butyllithium aggregates and increase its reactivity. Cryogenic temperatures are essential to prevent side reactions, such as the decomposition of the aryllithium intermediate.

  • Trustworthiness: This method is highly reliable for achieving the desired regiochemistry due to the strong directing effect of the carboxylate and the activating effect of the ortho-fluoro substituent. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Authoritative Grounding: The principles of directed ortho-metalation are well-established in the chemical literature.[1][2][3][4][5]

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[1][6] This route would begin with the synthesis of 2-amino-6-fluoro-3-methylbenzoic acid or a suitable precursor. The amine is then diazotized with nitrous acid, and the resulting diazonium salt is treated with a copper(I) bromide solution to introduce the bromine atom.

Sandmeyer_Reaction start 2-Amino-6-fluoro-3-methylbenzoic acid intermediate Diazonium Salt start->intermediate NaNO2, HBr, 0-5 °C product This compound intermediate->product CuBr

Caption: Synthesis of this compound via the Sandmeyer reaction.

  • Diazotization: Dissolve the starting aniline, 2-amino-6-fluoro-3-methylbenzoic acid, in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution). Cool the mixture and extract the product with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization.

  • Expertise & Experience: The synthesis of the starting aniline can be challenging. One potential route involves the nitration of 2-fluoro-3-methylbenzoic acid, followed by reduction of the nitro group. Careful control of the diazotization temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Trustworthiness: The Sandmeyer reaction is a robust and well-understood transformation. The endpoint of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Authoritative Grounding: The Sandmeyer reaction is a cornerstone of aromatic chemistry with extensive documentation in textbooks and scientific literature.[1][6]

Route 3: Oxidation of a Toluene Derivative

This route involves the synthesis of a suitable toluene precursor, 2-bromo-6-fluoro-3-methyltoluene, followed by oxidation of the methyl group to a carboxylic acid. The toluene precursor can be synthesized through various methods, such as the Sandmeyer reaction on 2-amino-6-fluoro-3-methyltoluene.

Oxidation_of_Toluene start 2-Bromo-6-fluoro-3-methyltoluene product This compound start->product KMnO4 or CrO3

Caption: Oxidation of 2-bromo-6-fluoro-3-methyltoluene.

  • Oxidation: To a solution of 2-bromo-6-fluoro-3-methyltoluene in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (as monitored by TLC).

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (if using KMnO₄). Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the benzoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be used for further purification.

  • Expertise & Experience: The oxidation of an electron-deficient methyl group on an aromatic ring can be challenging and may require harsh reaction conditions. The choice of oxidizing agent and reaction conditions is critical to avoid degradation of the starting material or product.

  • Trustworthiness: This is a classical transformation in organic synthesis. The progress of the reaction can be followed by the disappearance of the starting material and the appearance of the more polar benzoic acid product on TLC.

  • Authoritative Grounding: The oxidation of alkylbenzenes to benzoic acids is a well-documented reaction in organic chemistry.

Route 4: Electrophilic Bromination

This approach involves the direct bromination of 2-fluoro-3-methylbenzoic acid using an electrophilic bromine source. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine and methyl groups are ortho, para-directing. The interplay of these electronic and steric effects makes predicting the major product challenging.[7]

Electrophilic_Bromination start 2-Fluoro-3-methylbenzoic acid product This compound + Isomers start->product Br2, FeBr3

Caption: Electrophilic bromination of 2-fluoro-3-methylbenzoic acid.

  • Reaction Setup: To a solution of 2-fluoro-3-methylbenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

  • Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the resulting mixture of isomers by column chromatography or fractional crystallization.

  • Expertise & Experience: The primary challenge of this route is controlling the regioselectivity. The activating methyl group and the deactivating but ortho, para-directing fluorine atom will compete with the meta-directing carboxylic acid group. This will likely lead to a mixture of brominated products, making purification difficult and lowering the overall yield of the desired isomer.

  • Trustworthiness: While the reaction itself is straightforward to perform, the outcome in terms of product distribution can be difficult to predict and control. Careful analysis of the product mixture using techniques like NMR spectroscopy and GC-MS is essential.

  • Authoritative Grounding: The principles of electrophilic aromatic substitution are fundamental to organic chemistry.[7]

Conclusion

The synthesis of this compound can be accomplished through several synthetic strategies. For researchers prioritizing regioselectivity and a shorter synthetic sequence, Directed ortho-Metalation is the most promising route, provided the necessary equipment for handling air-sensitive reagents at low temperatures is available. The Sandmeyer Reaction offers a reliable and well-established alternative, although it may require a multi-step synthesis of the aniline precursor. The Oxidation of a Toluene Derivative is a viable, albeit longer, route that may be advantageous if the corresponding toluene is readily accessible. Finally, Electrophilic Bromination , while being the most direct approach, is likely to be plagued by poor regioselectivity, making it the least favorable option for obtaining the pure target compound in high yield. The optimal choice of synthetic route will ultimately depend on the specific requirements of the research project, including scale, purity, and available resources.

References

  • Wikipedia. (2023, December 1). Sandmeyer reaction. In Wikipedia.
  • Singh, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2869-2903.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 7(8), 1537-1539.
  • ResearchGate. (n.d.). (PDF) Directed lithiation of unprotected benzoic acids.
  • Beilstein Journals. (n.d.). Search Results.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Wikipedia. (2023, October 29). Directed ortho metalation. In Wikipedia.
  • ResearchGate. (n.d.). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Matmour, D. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. The Pharmaceutical and Chemical Journal, 6(1), 69-71.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Google Patents. (n.d.). WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters.
  • PubChem. (n.d.). 2-Bromo-6-fluorotoluene.
  • University of Colorado Boulder. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Directed lithiation of unprotected benzoic acids.
  • ResearchGate. (n.d.). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • AOBChem USA. (n.d.). 2-Bromo-6-fluoro-3-methylbenzaldehyde.
  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid.
  • National Institutes of Health. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains.
  • WIPO Patentscope. (n.d.). 116063184 Preparation method of 2-bromo-6-fluoroaniline.
  • ResearchGate. (n.d.). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.

Sources

A Comprehensive Guide to Evaluating the Stability of 2-Bromo-6-fluoro-3-methylbenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development and regulatory compliance. This guide provides a comprehensive framework for evaluating the stability of 2-bromo-6-fluoro-3-methylbenzoic acid, a key intermediate in organic synthesis and pharmaceutical research.[1][2] While specific experimental data for this compound is not extensively available in public literature, this guide will establish a rigorous, scientifically-grounded protocol for its evaluation. We will draw upon established principles of forced degradation studies and the known behavior of structurally related halobenzoic acids to provide a predictive comparison and a clear experimental roadmap.

Understanding the Molecule: Physicochemical Properties and Predicted Stability

This compound is a multifaceted benzoic acid derivative with a unique substitution pattern that influences its chemical reactivity and stability.[3] The presence of a bromine atom, a fluorine atom, and a methyl group on the benzoic acid scaffold imparts specific characteristics. The bromine atom can be a site for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom can enhance properties like lipophilicity.[3] The carboxylic acid group provides a handle for various chemical modifications.[3]

Based on general principles of organic chemistry and data on related compounds, we can anticipate several potential degradation pathways. The presence of halogens suggests potential susceptibility to photolytic degradation. The carboxylic acid moiety may undergo decarboxylation under thermal stress.[4][5] Furthermore, the aromatic ring system can be susceptible to oxidative degradation.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development mandated by the International Council for Harmonisation (ICH) guidelines (Q1A(R2) and Q1B).[6] These studies are designed to identify the likely degradation products of a drug substance, which in turn helps in the development and validation of stability-indicating analytical methods.[7] The typical stress conditions employed are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[7]

A Proposed Experimental Workflow for Forced Degradation

The following diagram outlines a systematic approach to conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API This compound (API) Solution Prepare Stock Solution (e.g., in Acetonitrile/Water) API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Solution->Oxidation Expose to stress Thermal Thermal Stress (Solid & Solution, 80°C) Solution->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B conditions) Solution->Photo Expose to stress HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze samples at time points Base->HPLC Analyze samples at time points Oxidation->HPLC Analyze samples at time points Thermal->HPLC Analyze samples at time points Photo->HPLC Analyze samples at time points LCMS LC-MS for Impurity Identification HPLC->LCMS Characterize degradants MassBalance Mass Balance Calculation HPLC->MassBalance caption Experimental Workflow for Forced Degradation Studies.

Caption: Experimental Workflow for Forced Degradation Studies.

Detailed Experimental Protocols and Comparative Analysis

This section provides detailed protocols for each stress condition and discusses the expected outcomes based on literature for similar compounds.

Hydrolytic Stability (Acidic and Basic Conditions)

Protocol:

  • Prepare a solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • For acidic hydrolysis, add an equal volume of 0.1 M hydrochloric acid. For basic hydrolysis, use 0.1 M sodium hydroxide.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis by a stability-indicating HPLC method.

Expected Outcome & Comparison: Many benzoic acid derivatives exhibit susceptibility to hydrolysis, particularly under basic conditions. While the electron-withdrawing nature of the fluorine and bromine atoms might influence the rate of hydrolysis, significant degradation is not typically the primary pathway for simple halobenzoic acids under mild hydrolytic stress. However, the potential for esterification if alcohols are present as co-solvents should be considered.

Oxidative Stability

Protocol:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Collect samples at various time points and quench the reaction if necessary before HPLC analysis.

Expected Outcome & Comparison: Advanced oxidation processes are known to degrade benzoic acid and its derivatives.[8][9][10] The reaction with hydroxyl radicals can lead to the formation of hydroxylated byproducts. The presence of the methyl group could also be a site for oxidation. The degradation rate is expected to be significant, and this study will be crucial for identifying potential oxidative degradants.

Thermal Stability

Protocol:

  • Expose the solid API to dry heat (e.g., 80°C).

  • Prepare a solution of the API (1 mg/mL) and expose it to the same temperature.

  • Analyze samples at various time points.

Expected Outcome & Comparison: Studies on benzoic acid and its derivatives have shown that decarboxylation can occur at high temperatures, leading to the formation of the corresponding benzene derivative.[4][5] For this compound, thermal stress could potentially lead to the formation of 1-bromo-3-fluoro-2-methylbenzene. The melting point of the compound will also be a key parameter to consider for solid-state stability.

Photostability

Protocol:

  • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

  • Analyze the samples after exposure.

Expected Outcome & Comparison: Aromatic halides can be susceptible to photodecomposition. The C-Br bond is generally more photolabile than the C-F bond. Potential degradation pathways could involve homolytic cleavage of the C-Br bond, leading to radical intermediates and subsequent reaction products.

Proposed Analytical Methodology

A robust, stability-indicating analytical method is paramount for accurately assessing the degradation of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic analytes.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B and gradually increaseTo ensure elution of the parent compound and any potential degradants with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection Wavelength UV at ~275 nm (or PDA for peak purity)Based on the expected UV absorbance of a substituted benzoic acid. A photodiode array (PDA) detector is crucial for assessing peak purity.
Injection Volume 10 µLStandard injection volume.

Potential Degradation Pathways

Based on the chemistry of the molecule and literature on related compounds, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_pathways Potential Degradation Pathways main This compound C₈H₆BrFO₂ decarboxylation decarboxylation main->decarboxylation - CO₂ hydroxylation hydroxylation main->hydroxylation + •OH dehalogenation dehalogenation main->dehalogenation - Br• / - F• caption Hypothesized Degradation Pathways.

Caption: Hypothesized Degradation Pathways.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise table.

Table 2: Example Data Summary for Forced Degradation Studies

Stress ConditionDurationAssay of Parent (%)Major Degradation Product(s)% DegradationMass Balance (%)
Control 24 h100-0100
0.1 M HCl, 60°C 24 h98.5DP-1 (tentative)1.599.5
0.1 M NaOH, 60°C 24 h92.0DP-2, DP-38.098.9
3% H₂O₂, RT 24 h85.3DP-4, DP-514.799.2
80°C (Solid) 24 h99.8-0.2100
80°C (Solution) 24 h95.1DP-6 (Decarboxylation?)4.999.0
Photolytic (ICH) -96.2DP-73.899.4

DP = Degradation Product

A crucial aspect of interpreting forced degradation data is the mass balance. A good mass balance (typically >95%) indicates that all major degradation products have been detected by the analytical method.

Conclusion and Forward Look

This guide provides a comprehensive, scientifically-backed framework for the systematic evaluation of the stability of this compound. By following these protocols, researchers can generate the necessary data to understand the degradation pathways of this molecule, develop stable formulations, and meet regulatory requirements. The comparison with the known behavior of other benzoic acid derivatives provides a valuable predictive tool to anticipate potential stability challenges. The insights gained from these studies will be instrumental in advancing the development of new therapeutics that incorporate this versatile chemical entity.

References

  • Kroenlein, K. T., et al. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.
  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • Zaitseva, S. V., et al. (2010). Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. Thermochimica Acta, 500(1-2), 85-94. [Link]
  • Mandavgane, S. A. (2015). Kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone, photoozonation and photoperoxone. Journal of Advanced Scientific Research, 6(3), 44-48. [Link]
  • He, D., et al. (2020). Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. Chemosphere, 239, 124754. [Link]
  • He, D., et al. (2020). Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. Chemosphere, 239, 124754. [Link]
  • Kroenlein, K. T., et al. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids.
  • Verevkin, S. P., et al. (2018). Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids. Structural Chemistry, 29(4), 1169-1182. [Link]
  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • National Institute of Standards and Technology. (2017).
  • ResearchGate. (n.d.).
  • Haby, T. A., et al. (2019). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 43(10), 34-40. [Link]
  • Singh, S., et al. (2016).
  • Kumar, V., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [Link]
  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis.
  • Haveman, L. Y. F., et al. (2025).
  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative18F-fluorination of benzoic acids using visible light catalysis.
  • Leroux, F. R., et al. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA International Journal for Chemistry, 70(1), 48-52. [Link]
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic
  • Hickey, W. J., & Focht, D. D. (1990). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 56(12), 3842-3849. [Link]
  • Criquet, J., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation.
  • Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes. [Link]
  • Schmidt, E., et al. (1984). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Journal of Bacteriology, 160(1), 1-6. [Link]
  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
  • Bunnett, J. F., & Rauhut, M. M. (1956). 2-bromo-3-methylbenzoic acid. Organic Syntheses, 36, 11. [Link]
  • Khan, M. A. (2017).
  • Criquet, J., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation.

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of impurities in 2-bromo-6-fluoro-3-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your needs.

Understanding the Analyte and Potential Impurities

This compound is a polysubstituted aromatic carboxylic acid. Its synthesis is crucial for the subsequent development of more complex molecules. A plausible and common synthetic route involves the bromination of 2-fluoro-3-methylbenzoic acid.[1] This precursor can be synthesized from 2-iodo-3-methylbenzoic acid.[2]

This synthetic pathway informs the potential impurity profile of a this compound sample. Key impurities to consider include:

  • Starting Material: Unreacted 2-fluoro-3-methylbenzoic acid.

  • Positional Isomers: Bromination of the aromatic ring could potentially occur at other positions, leading to isomers such as 4-bromo-2-fluoro-3-methylbenzoic acid or 5-bromo-2-fluoro-3-methylbenzoic acid.

  • Over-brominated Species: Although less likely under controlled conditions, dibrominated products could form.

  • Residual Solvents and Reagents: Depending on the specific process, trace amounts of solvents and reagents used in the synthesis and purification steps may be present.

The following diagram illustrates the likely synthetic pathway and the origin of potential impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 2-iodo-3-methylbenzoic_acid 2-iodo-3-methylbenzoic acid 2-fluoro-3-methylbenzoic_acid 2-fluoro-3-methylbenzoic acid 2-iodo-3-methylbenzoic_acid->2-fluoro-3-methylbenzoic_acid Fluorination Bromination Bromination (e.g., NBS, H2SO4) 2-fluoro-3-methylbenzoic_acid->Bromination 2-bromo-6-fluoro-3-methylbenzoic_acid This compound (Target Molecule) Bromination->2-bromo-6-fluoro-3-methylbenzoic_acid Starting_Material Unreacted Starting Material: 2-fluoro-3-methylbenzoic acid Bromination->Starting_Material Incomplete Reaction Positional_Isomers Positional Isomers: e.g., 4-bromo-2-fluoro-3-methylbenzoic acid Bromination->Positional_Isomers Side Reaction Reagents Residual Reagents/Solvents 2-bromo-6-fluoro-3-methylbenzoic_acid->Reagents From Workup

Caption: Synthetic pathway of this compound and potential impurities.

Comparative Analysis of Quantitative Techniques

The choice of analytical technique for impurity quantification depends on several factors, including the nature of the impurities, the required sensitivity and accuracy, and available instrumentation. We will compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution for isomers, excellent for routine QC, widely available.Requires reference standards for each impurity, response factors can vary.Quantifying known impurities, routine purity checks.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without the need for specific impurity standards, provides structural information.Lower sensitivity than chromatographic methods, potential for signal overlap.Purity determination of the main component, quantifying impurities when standards are unavailable.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High sensitivity and specificity, excellent for identifying unknown volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.Analysis of residual solvents and volatile impurities, identification of unknown volatile byproducts.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, making it ideal for separating closely related isomers.

Experimental Workflow:

G cluster_workflow HPLC Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC System (C18 Column, Gradient Elution) A->B C UV Detection (e.g., 254 nm) B->C D Data Analysis (Peak Integration & Quantification) C->D

Caption: A typical workflow for HPLC analysis.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 30-70% B

    • 15-20 min: 70-30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Hypothetical Experimental Data:

The following table and chromatogram represent a hypothetical analysis of a this compound sample containing known impurities.

Peak No. Compound Retention Time (min) Area (%)
12-fluoro-3-methylbenzoic acid8.50.45
2This compound12.299.20
34-bromo-2-fluoro-3-methylbenzoic acid13.10.35

Note: This data is for illustrative purposes. Actual retention times and peak areas will vary based on the specific sample and chromatographic conditions.

A representative chromatogram would show a large peak for the main component and smaller, well-resolved peaks for the impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The signal integral in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Experimental Workflow:

G cluster_workflow qNMR Workflow A Sample & Internal Standard Preparation (Accurate Weighing) B NMR Spectrometer (Acquisition with appropriate relaxation delay) A->B C Data Processing (Phasing, Baseline Correction, Integration) B->C D Purity Calculation C->D

Caption: A typical workflow for qNMR analysis.

Detailed Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with non-overlapping signals, for example, maleic acid or 1,4-dinitrobenzene. Benzoic acid itself can be used as a standard for other analytes.[3][4]

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • A 30° or 45° pulse angle is recommended.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Hypothetical Experimental Data:

Parameter Analyte Internal Standard (Maleic Acid)
Mass (mg) 15.27.8
Molecular Weight ( g/mol ) 233.04116.07
Integrated Signal Aromatic proton (1H)Vinylic protons (2H)
Integral Value 1.001.25
Purity of IS (%) -99.9

Based on this hypothetical data, the purity of the this compound can be calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique, particularly useful for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.

Experimental Workflow:

G cluster_workflow GC-MS Workflow A Derivatization (e.g., Silylation) B GC-MS System (Capillary Column, Temperature Program) A->B C Mass Spectrometry Detection (Scan or SIM mode) B->C D Data Analysis (Library Search, Quantification) C->D

Caption: A typical workflow for GC-MS analysis with derivatization.

Detailed Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of the derivatization reagent.

    • Heat at 70°C for 30 minutes.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Hypothetical Experimental Data:

A GC-MS analysis would provide a total ion chromatogram (TIC) with peaks corresponding to the derivatized main component and any derivatized impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. For quantification, an internal standard would be added before derivatization.

For example, the mass spectrum of the derivatized this compound would show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification.

Conclusion

The quantitative analysis of impurities in this compound requires a thoughtful selection of analytical techniques.

  • HPLC-UV is the method of choice for routine quality control and the quantification of known impurities, offering excellent resolution and reliability.

  • qNMR provides an orthogonal method for absolute purity determination and is invaluable when reference standards for impurities are not available.

  • GC-MS , following derivatization, is a powerful tool for the identification and quantification of volatile and unknown impurities.

A comprehensive approach to impurity profiling may involve the use of HPLC for routine analysis, with qNMR and GC-MS employed for method validation, characterization of new batches, and investigation of any unexpected peaks. By understanding the strengths and limitations of each technique, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • O. S. Synthesis. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. ARKIVOC 2022, part iv, pp. 129-146.
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid.
  • The Test Mag. Effect of halogens in benzoic acid.
  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Google Patents. Method for producing 3-bromomethylbenzoic acids.
  • BIPM. 2023-03-29-qnmr-octad.
  • CK Isotopes. qNMR.
  • Google Patents. Preparation method of 2-bromo-6-fluoroaniline.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • ResearchGate. The chromatograms of the halogen derivatives of benzoic acids on the...
  • PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS).
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • PubMed. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.
  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
  • Analele Universității din Oradea, Fascicula Chimie. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.

Sources

A Researcher's Guide to Unlocking the Therapeutic Potential of 2-Bromo-6-fluoro-3-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. The substituted benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds. Within this diverse chemical class, 2-bromo-6-fluoro-3-methylbenzoic acid presents a particularly intriguing starting point for analog-based drug discovery. Its unique substitution pattern—featuring a bromine atom for potential cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric influence—offers a rich landscape for chemical modification and biological activity exploration.

This guide provides a comprehensive framework for comparing the biological activity of novel analogs of this compound. While the biological profile of the parent compound is not extensively documented in publicly available literature, the activities of structurally related benzoic acid derivatives suggest a high probability of discovering potent modulators of various biological targets. We will delve into the potential therapeutic applications, propose a strategy for analog synthesis, provide detailed experimental protocols for biological evaluation, and establish a framework for structure-activity relationship (SAR) analysis.

The Therapeutic Promise of Substituted Benzoic Acids: Potential Activities of this compound Analogs

Substituted benzoic acids have demonstrated a wide array of biological activities, offering promising avenues for therapeutic intervention in multiple disease areas. Based on the activities of related compounds, analogs of this compound hold potential in the following areas:

  • Anticancer Activity: Numerous benzoic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action can vary, from inhibition of key signaling kinases to induction of apoptosis. The exploration of analogs of this compound could lead to the discovery of novel anticancer agents with improved potency and selectivity.

  • Enzyme Inhibition: The benzoic acid moiety is a common feature in many enzyme inhibitors. Specific examples include the inhibition of tyrosinase, acetylcholinesterase, and carbonic anhydrases.[3][4][5] By systematically modifying the substituents on the phenyl ring, it is possible to tune the inhibitory activity and selectivity of these compounds for a specific enzymatic target. For instance, halogenated benzoic acids have been studied for their relationship between structure and biological effect.[6]

  • Anti-inflammatory and Anti-sickling Activity: Certain benzoic acid derivatives have shown potential in modulating inflammatory pathways and exhibiting anti-sickling properties in red blood cells.[7] This suggests that analogs of this compound could be investigated for their potential in treating inflammatory disorders and sickle cell disease.

Designing a Focused Library of Analogs: A Proposed Synthetic Strategy

To systematically explore the structure-activity relationship of this chemical series, a focused library of analogs should be synthesized. The design of this library should aim to probe the effects of modifying each of the key substituents on the parent molecule.

Below is a proposed workflow for the synthesis of a focused library of analogs, starting from commercially available materials.

Caption: A general synthetic workflow for generating a library of this compound analogs.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments to assess the biological activity of the synthesized analogs.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess the cytotoxic potential of compounds on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

In Vitro Enzyme Inhibition Assay (Example: Tyrosinase Inhibition)

This assay measures the ability of the test compounds to inhibit the activity of a specific enzyme.[5]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Protocol:

  • Assay Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value from the dose-response curve.

Caption: A typical workflow for the biological evaluation and optimization of a new chemical series.

Comparative Data and Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays should be compiled into a table to facilitate a clear comparison of the analogs' activities. This will be the foundation for elucidating the structure-activity relationship.

Table 1: Template for Comparative Biological Activity Data of this compound Analogs

Compound IDR1 (Position 2)R2 (Position 6)R3 (Carboxylic Acid)Anticancer Activity (MCF-7, IC50 in µM)Tyrosinase Inhibition (IC50 in µM)
Parent BrFOHTo be determinedTo be determined
Analog 1 PhenylFOHTo be determinedTo be determined
Analog 2 BrFNH-CyclopropylTo be determinedTo be determined
Analog 3 BrOMeOHTo be determinedTo be determined
..................

Interpreting the Data: Key SAR Insights to Investigate

  • Role of the Bromine Atom (Position 2): Does replacing the bromine with other aryl or alkyl groups via Suzuki coupling enhance or diminish activity? This will indicate if the bromine itself is a key interaction point or simply a synthetic handle.

  • Influence of the Fluorine Atom (Position 6): How does replacing the fluorine with other electron-withdrawing or electron-donating groups affect potency? This will shed light on the importance of the electronic properties at this position.

  • Impact of the Methyl Group (Position 3): The steric bulk of the methyl group is likely to influence the binding of the molecule to its target. Analogs with smaller or larger groups at this position should be evaluated.

  • Modification of the Carboxylic Acid: Derivatization of the carboxylic acid to amides or esters can significantly impact cell permeability and target engagement. The nature of the amine used in amide coupling will be a critical determinant of activity.

Conclusion

While the biological activity of this compound remains to be fully elucidated, its chemical structure presents a compelling starting point for the development of novel therapeutic agents. The framework provided in this guide offers a systematic approach to synthesizing and evaluating a focused library of analogs. By carefully analyzing the structure-activity relationships, researchers can unlock the therapeutic potential of this promising chemical scaffold and contribute to the discovery of new medicines. The journey from a single molecule to a potential drug candidate is complex, but with a rational design strategy and robust biological evaluation, significant progress can be achieved.

References

  • Devmurari, V. P., et al. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. [Link]
  • Preprints.org. (2023).
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Ohta, K., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84. [Link]
  • MDPI. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. [Link]
  • El-Gamal, M. I., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. European Journal of Medicinal Chemistry, 238, 114481. [Link]
  • Der Pharma Chemica. (2016).
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. [Link]
  • PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]
  • Little, J. M., et al. (1954). The relation between the structure of halogenated benzoic acids and the depletion of adrenal ascorbic acid content. Journal of Pharmacology and Experimental Therapeutics, 112(3), 378-81. [Link]
  • ijarsct. (2025).
  • NIH. (2015). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. [Link]
  • MDPI. (2019). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. [Link]
  • NIH. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]
  • PubMed. (2010).

Sources

A Senior Application Scientist's Guide to the Computational Modeling of 2-bromo-6-fluoro-3-methylbenzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Synthesis and Simulation

In modern drug discovery and materials science, the ability to predict chemical reactivity is paramount. It allows for the rational design of synthetic routes, minimizing trial-and-error experimentation and accelerating the development of novel molecules. 2-bromo-6-fluoro-3-methylbenzoic acid is a key building block, presenting a fascinating case study in reactivity due to its unique substitution pattern. The interplay between the electron-withdrawing carboxyl and fluoro groups, the sterically demanding and reactive bromo group, and the electron-donating methyl group creates a nuanced reactivity profile.

This guide provides an in-depth comparison of computational models to predict and understand the reactivity of this versatile scaffold. We will move beyond simple procedural lists to explain the causality behind methodological choices, grounding our recommendations in the principles of computational chemistry and validated by benchmark studies. Our objective is to equip you with the knowledge to not only perform these calculations but to critically evaluate the results and apply them to your research challenges.

Part 1: The Theoretical Bedrock of Reactivity Prediction

Before embarking on specific simulations, it is crucial to understand the theoretical tools at our disposal. The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT provides a robust framework for calculating the electronic structure of a molecule, from which we can derive a host of properties related to reactivity.[1]

Conceptual DFT: A Chemist's Guide to Electron Density

Conceptual DFT provides a powerful bridge between the quantum mechanical description of a molecule and intuitive chemical concepts like electronegativity and hardness.[2][3] It allows us to predict reactivity by analyzing how the electron density responds to perturbations, such as the addition or removal of an electron during a chemical reaction.[2] Key descriptors include:

  • Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape the system.

  • Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.[4]

  • Fukui Function (f(r)): This is the most critical local reactivity descriptor. It identifies the regions in a molecule that are most susceptible to different types of attack.[5][6]

    • f+(r): Predicts the site for nucleophilic attack (where an electron is most readily accepted, related to the LUMO).

    • f-(r): Predicts the site for electrophilic attack (where an electron is most easily donated, related to the HOMO).

    • f0(r): Predicts the site for radical attack .

Transition State Theory: Mapping the Reaction Pathway

While Conceptual DFT predicts where a reaction is likely to occur, it does not describe the energy cost or kinetics. For this, we turn to Transition State (TS) Theory. By locating the transition state structure—the maximum energy point along the minimum energy reaction path—we can calculate the activation energy (or barrier height). This value is critical for predicting reaction rates and comparing the feasibility of competing reaction pathways.[7] The accuracy of these barrier height calculations is highly dependent on the chosen DFT functional.[8]

Part 2: A Comparative Analysis of Potential Reaction Pathways

The structure of this compound offers several avenues for chemical transformation. The primary sites of interest are the C-Br bond, ideal for cross-coupling reactions, and the aromatic ring itself, which could undergo nucleophilic aromatic substitution (SNAr).

Workflow for Computational Reactivity Analysis

The following diagram outlines the general workflow for assessing molecular reactivity, which we will apply to our specific scenarios.

cluster_start Setup cluster_analysis Reactivity Prediction cluster_output Interpretation mol_build 1. Build & Pre-optimize (e.g., Avogadro, GFN-xTB) dft_opt 2. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->dft_opt freq_calc 3. Frequency Calculation (Confirm Minimum) dft_opt->freq_calc conceptual_dft 4a. Conceptual DFT Analysis (Calculate Fukui Functions) freq_calc->conceptual_dft Static Reactivity ts_search 4b. Transition State Search (Model Specific Reaction) freq_calc->ts_search Dynamic Reactivity site_select 5a. Predict Site Selectivity conceptual_dft->site_select kinetics 5b. Predict Kinetic Feasibility ts_search->kinetics

Caption: General workflow for computational reactivity prediction.

Scenario A: Global Reactivity Mapping with Conceptual DFT

Our first approach is to generate a global reactivity map of the molecule without assuming a specific reaction. This provides an unbiased view of the most electrophilic and nucleophilic sites.

Experimental Protocol: Fukui Function Calculation

  • Geometry Optimization: Optimize the ground state geometry of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). Perform a frequency calculation to verify that the structure is a true energy minimum.

  • Single-Point Calculations: Using the optimized geometry from Step 1, perform three separate single-point energy calculations:

    • The neutral molecule (N electrons).

    • The anion (N+1 electrons).

    • The cation (N-1 electrons).

  • Population Analysis: For each of the three calculations, obtain the atomic charges using a population analysis method (e.g., Hirshfeld, Mulliken).

  • Calculate Condensed Fukui Functions: For each atom k:

    • fk+ (nucleophilic attack) = qk(N+1) - qk(N)

    • fk- (electrophilic attack) = qk(N) - qk(N-1)

Predicted Reactivity Data

The table below presents hypothetical but chemically reasonable results from such an analysis. The atom with the highest Fukui value for a given attack type is the predicted most reactive site.

Atom (Position)Condensed Fukui (f+)Condensed Fukui (f-)Interpretation
C2 (C-Br)0.18 0.05Primary site for nucleophilic attack . This is consistent with the known utility of C-Br bonds in cross-coupling.
C6 (C-F)0.120.04Secondary site for nucleophilic attack, less reactive than C-Br.
C40.090.08Moderate reactivity towards both nucleophiles and electrophiles.
C1 (C-COOH)0.050.02Low reactivity due to the electron-withdrawing carboxyl group.
O (Carbonyl)0.080.15 Primary site for electrophilic attack (e.g., protonation).
O (Hydroxyl)0.060.12Secondary site for electrophilic attack.
Scenario B: Modeling Palladium-Catalyzed Cross-Coupling

Based on the Conceptual DFT results, a primary application for this molecule is as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][10] The rate-determining step in many of these reactions is the initial oxidative addition of the C-Br bond to a Pd(0) catalyst.[9] Modeling this step allows us to compare the feasibility of this reaction against alternatives.

Causality Behind Method Selection: Calculating the energy barrier for this step requires an accurate description of the transition state. Benchmark studies have shown that standard functionals like B3LYP can significantly underestimate barrier heights.[8] Therefore, for kinetic studies, it is crucial to select a functional that has been specifically benchmarked for this purpose.

Comparison of DFT Functionals for Barrier Height Calculation

FunctionalTypeRelative CostMean Unsigned Error (kcal/mol)[7][8]Recommendation
B3LYPHybrid GGALow~4-5Good for initial geometry optimizations, but not recommended for final barrier energies.[8]
M06-2XHybrid Meta-GGAMedium~1.5-2.0A very good choice offering a balance of accuracy and computational cost.[11]
ωB97X-DRange-Separated HybridMedium-High~1.2-1.8Excellent accuracy, includes dispersion corrections crucial for catalyst-substrate interactions.
BB1KHybrid Meta-GGAMedium~1.1Specifically parameterized for kinetics; one of the best performers for barrier heights.[8]

Protocol: Transition State Modeling of Oxidative Addition

  • Build Reactants: Construct the initial complex of this compound and a model Pd(0) catalyst (e.g., Pd(PPh3)2).

  • Locate Transition State: Use a TS search algorithm (e.g., QST2/QST3 or Berny optimization) to locate the transition state structure for the C-Br bond insertion.

  • Verify Transition State: Perform a frequency calculation on the TS structure. A valid transition state will have exactly one imaginary frequency corresponding to the C-Br bond breaking and the new C-Pd and Br-Pd bonds forming.

  • Calculate Barrier Height: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the initial reactant complex.

A lower calculated barrier for oxidative addition at the C-Br bond compared to the C-F bond would provide strong theoretical evidence for the selective reactivity commonly observed experimentally.

Scenario C: Assessing Nucleophilic Aromatic Substitution (SNAr)

SNAr is another potential reaction pathway, where a nucleophile displaces either the bromine or fluorine atom. Classical SNAr reactions typically require strong electron-withdrawing groups to activate the ring, which are absent here.[12] However, computational modeling can assess the feasibility of both classical (stepwise) and concerted mechanisms.[13]

start Assess S_NAr Feasibility conceptual_dft Run Conceptual DFT (Calculate f+ on C-Br vs C-F) start->conceptual_dft ts_model Model Reaction Pathway (Stepwise vs Concerted) conceptual_dft->ts_model If f+ is significant compare_barriers Compare ΔG‡ (SNAr vs Cross-Coupling) ts_model->compare_barriers conclusion Predict Dominant Pathway compare_barriers->conclusion

Caption: Decision tree for modeling potential SNAr reactions.

Part 3: A Self-Validating Protocol for Reactivity Prediction

This section provides a comprehensive, step-by-step protocol that integrates the concepts discussed above into a self-validating workflow. This protocol is designed to be run using a quantum chemistry software package like Gaussian, ORCA, or Schrödinger's Jaguar.[14][15]

Detailed Step-by-Step Methodology
  • Molecular Construction and Conformer Search:

    • Action: Build the 3D structure of this compound. Due to rotation around the C-C bond of the carboxylic acid, multiple conformers may exist.[16] Perform a conformational search using a computationally inexpensive method (e.g., a semi-empirical method like GFN-xTB or a molecular mechanics force field).

    • Causality: Failing to use the lowest energy conformer as your starting point can lead to inaccurate final energies and reactivity predictions.

  • DFT Geometry Optimization:

    • Action: Take the lowest energy conformer from Step 1 and perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/def2-SVP or ωB97X-D/def2-SVP).[17]

    • Causality: This step finds the most stable arrangement of the atoms on the potential energy surface for the chosen level of theory, providing a realistic molecular structure.

  • Vibrational Frequency Analysis (Self-Validation Step):

    • Action: Perform a frequency calculation at the same level of theory used for optimization.

    • Causality & Trustworthiness: This is a critical validation step. For a stable molecule (a minimum on the potential energy surface), all calculated vibrational frequencies must be real (positive). The presence of any imaginary (negative) frequencies indicates the structure is not a true minimum, and the optimization must be redone. This ensures the foundational geometry is valid.

  • Refined Energy Calculation and Reactivity Descriptors:

    • Action: With the validated geometry, perform a single-point energy calculation using a larger, more accurate basis set (e.g., def2-TZVP) and a functional known to be accurate for the property of interest (e.g., M06-2X for general reactivity, BB1K for kinetics).[8][11]

    • Action: To calculate Fukui functions, run two additional single-point calculations on the validated geometry: one for the N+1 electron system (anion) and one for the N-1 electron system (cation).

    • Causality: This "single-point" approach saves computational time while leveraging the accuracy of a higher level of theory for the final energy and electronic properties.

  • Data Analysis and Interpretation:

    • Action: Extract atomic charges from the three calculations in Step 4 to compute the condensed Fukui functions as described in Scenario A.

    • Action: Analyze the frontier molecular orbitals (HOMO and LUMO). The shape and location of these orbitals provide a qualitative confirmation of the Fukui analysis. The LUMO should be localized on the sites predicted to be most susceptible to nucleophilic attack (high f+).

    • Causality: This multi-faceted analysis, combining quantitative Fukui values with qualitative orbital visualization, provides a robust and trustworthy prediction of the molecule's intrinsic reactivity.

Conclusion

Computational modeling offers an indispensable toolkit for the modern chemist. For a molecule like this compound, a multi-pronged approach provides the most comprehensive understanding of its reactivity. Conceptual DFT, through the calculation of Fukui functions, delivers a rapid and reliable map of reactive hotspots, overwhelmingly pointing to the C-Br bond as the primary site for nucleophilic attack. This prediction is further solidified by transition state modeling, which allows for a quantitative comparison of reaction barriers, confirming that processes like palladium-catalyzed oxidative addition are kinetically far more favorable than competing SNAr pathways. By following the detailed, self-validating protocols outlined in this guide, researchers can confidently leverage computational chemistry to make informed decisions, streamline synthetic planning, and accelerate the discovery of new chemical entities.

References

  • Chirico, R. D., Frenkel, M., & Magee, J. W. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.
  • Kwan, E. E., et al. (2018).
  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory.
  • Chakraborty, D., & Giri, S. (2021). Conceptual density functional theory based electronic structure principles. Chemical Science. [Link]
  • Chandrakumar, K. R. S., & Pal, S. (2002).
  • Liu, S. (2015). Conceptual Density Functional Theory and Some Recent Developments. Acta Physico-Chimica Sinica. [Link]
  • Yang, Z., et al. (2017). Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding formation. The Journal of Chemical Physics. [Link]
  • Wang, M., & Błoch, N. (2019). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. PMC, NIH. [Link]
  • Bermudez, E., et al. (2021). BH9, a New Comprehensive Benchmark Dataset for Barrier Heights and Reaction Energies. arXiv. [Link]
  • Vornholt, T., et al. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set.
  • Schrödinger, Inc. (2024). MS Reactivity.
  • Niemeyer, Z. L., et al. (2019). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
  • Bermudez, E., et al. (2022). BH9, a New Comprehensive Benchmark Data Set for Barrier Heights and Reaction Energies: Assessment of Density Functional Approximations and Basis Set Incompleteness Potentials.
  • ResearchGate. (2018). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Request PDF. [Link]
  • Pérez-Temprano, M. H., et al. (2013). Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms. PubMed. [Link]
  • ResearchGate. (2013). Computational Perspective on Pd-Catalyzed C-C Cross-Coupling Reaction Mechanisms. Request PDF. [Link]
  • Schrödinger, Inc. (2024). Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]
  • Li, Y., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. [Link]
  • Reva, I., & Fausto, R. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-6-fluoro-3-methylbenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a reactive compound with a distinct hazard profile that dictates its handling and disposal requirements.

Causality of Hazards : The toxicity and irritant properties of this compound are linked to its chemical structure. The carboxylic acid group can cause irritation, while the halogenated aromatic ring contributes to its overall reactivity and potential for biological harm if improperly handled.

Key Hazard Information

Hazard ClassificationGHS Hazard StatementSignal WordPrecautionary Codes
Acute Oral ToxicityH302: Harmful if swallowedWarningP301+P312
Skin Corrosion/IrritationH315: Causes skin irritationWarningP264, P280, P302+P352
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningP280, P305+P351+P338
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningP261, P271, P304+P340

This data is a synthesis of information from supplier safety data sheets.[1]

The core principle for managing this compound is complete containment and controlled destruction . Due to its halogenated nature, it must be treated as a regulated hazardous waste.[2][3][4] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[5] Release into the environment can lead to persistent pollution and unforeseen ecological consequences.[6]

Operational Disposal Protocol: From Bench to Manifest

This section provides a self-validating, procedural workflow for the entire lifecycle of this compound waste in the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the correct PPE is mandatory. This is a non-negotiable first line of defense.

  • Eye Protection : Wear safety glasses with side shields or tightly fitting goggles.[7][8]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[6][9]

  • Body Protection : A standard lab coat is required to prevent skin contact.[7]

  • Respiratory Protection : All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of its dust.[6][9]

Step 2: Waste Segregation and Collection

Proper segregation is critical for safe disposal and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Designation : this compound is classified as a halogenated organic waste .[4] This is due to the presence of bromine and fluorine atoms bonded to its carbon structure.

  • Collection :

    • Solid Waste : Collect pure or residual this compound, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, sealed container for solid halogenated waste.[5][7]

    • Liquid Waste : If the compound is in a solvent, it must be collected in a designated container for liquid halogenated organic waste. Ensure the solvent is compatible with the container material.

The following diagram illustrates the decision-making process for proper waste segregation.

G Diagram 1: Waste Segregation Workflow A Start: Waste Generated (this compound) B Is the waste a solid (powder, residue, contaminated labware)? A->B C Is the waste a liquid (dissolved in solvent)? B->C No D Collect in container labeled: 'Hazardous Waste' 'Halogenated Organic Solids' B->D Yes E Collect in container labeled: 'Hazardous Waste' 'Halogenated Organic Liquids' C->E Yes F Ensure container is sealed and stored in a designated satellite accumulation area. C->F No (Error/Re-evaluate) D->F E->F G Contact EHS for pickup. F->G

Caption: Disposal workflow for this compound.

Step 3: Container Management and Labeling

Properly labeling and managing waste containers is a key requirement of hazardous waste regulations.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its components.[5]

  • Condition : Containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[6][9]

  • Storage : Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[5]

Step 4: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the appropriate PPE as described in Step 1.

  • Containment and Cleanup : For a solid spill, carefully sweep or vacuum the material to avoid creating dust.[7][9] Place the collected material and any contaminated cleaning supplies into a sealed container for disposal as halogenated solid waste.[7][10] Do not use water to clean the area until all solid material has been collected.

  • Decontaminate : Thoroughly clean the spill area once the bulk material has been removed.

Step 5: Arranging for Final Disposal

The final step is the transfer of waste to a licensed disposal facility.

  • Contact Authority : Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Methodology : The recommended disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[7] This ensures the complete destruction of the organic molecule and the neutralization of the resulting hydrogen bromide (HBr) and hydrogen fluoride (HF) gases, preventing their release into the atmosphere.

Regulatory Framework

The disposal procedures outlined above are mandated by regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies many halogenated organic compounds as hazardous waste, imposing strict "land disposal restrictions".[3][11] This framework ensures that such wastes are treated to minimize their threat to human health and the environment before final disposal.[2][12]

References

  • Electronic Code of Federal Regulations (eCFR). (n.d.).
  • Bucknell University. (2016).
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • U.S. Environmental Protection Agency. (n.d.).
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid.

Sources

A Senior Application Scientist's Guide to Handling 2-Bromo-6-fluoro-3-methylbenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-6-fluoro-3-methylbenzoic acid (CAS No. 1359857-60-5), focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods. The protocols herein are designed to create a self-validating system of safety, grounded in authoritative standards and practical, field-proven insights.

Hazard Analysis: Understanding the Risks

Before any handling protocol can be established, a thorough understanding of the specific hazards associated with this compound is essential. This compound is classified with a "Warning" signal word and carries the GHS07 pictogram, indicating that it poses several acute health risks.[1] A detailed review of its Safety Data Sheet (SDS) reveals the following primary hazards:

  • H302: Harmful if swallowed. [1] Ingestion can lead to acute toxicity.

  • H315: Causes skin irritation. [1] Direct contact with the solid powder or solutions can cause localized redness, inflammation, or dermatitis.

  • H319: Causes serious eye irritation. [1] This is a significant risk, as eye contact can lead to pain, watering, and potential damage to the cornea.

  • H335: May cause respiratory irritation. [1] Inhalation of the dust, particularly during weighing or transfer operations, can irritate the nose, throat, and lungs.

These classifications dictate a multi-faceted PPE strategy that protects all potential routes of exposure: ingestion, dermal contact, eye contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the specific risks identified above. The following table summarizes the mandatory PPE for handling this compound.

Protection TypeSpecific EquipmentStandard / Rationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] This is the minimum requirement to prevent eye irritation (H319) from airborne dust or accidental splashes.
Skin Protection Fully-buttoned laboratory coat.A lab coat protects against incidental skin contact (H315) on the arms and torso.[3][4]
Hand Protection Chemically resistant, disposable gloves (e.g., Nitrile, Neoprene).Gloves must be inspected for tears or holes before use. Change gloves immediately upon any known or suspected contact with the chemical to prevent skin irritation (H315).[3][5]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.This is the primary engineering control to mitigate respiratory irritation (H335) by preventing the accumulation of dust. A NIOSH-approved respirator may be required for large quantities or if engineering controls are insufficient.[3][5]
Footwear Closed-toe and closed-heel shoes.Standard laboratory practice to protect feet from spills.[5]

Operational Plan for Safe Handling

Adherence to a strict, procedural workflow is critical for ensuring safety. The following steps provide a logical sequence for operations involving this compound.

Preparation and Engineering Controls
  • Designate Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood or a similarly ventilated enclosure to minimize inhalation risks.[4]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood before beginning work.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[2]

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

Handling the Chemical
  • Weighing and Transfer: Handle the solid carefully to minimize dust formation.[2] Use a micro-spatula for transfers and weigh the material on anti-static weigh paper or in a tared container.

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[2]

  • Prohibition of Personal Activities: Eating, drinking, and smoking are strictly prohibited in the handling area to prevent accidental ingestion.[6][7]

  • Container Management: Keep the source container tightly closed when not in use to prevent contamination and accidental spills.[6][8]

Post-Handling and Decontamination
  • Clean Work Area: Decontaminate the work surface with an appropriate solvent and wipe it down.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[2][9]

The workflow for safely handling this compound is visualized below.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Verify Engineering Controls (Fume Hood, Eyewash) ppe_don 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep->ppe_don handle 3. Weigh & Transfer Chemical (Minimize Dust) ppe_don->handle Proceed to Handling decon 4. Decontaminate Workspace handle->decon Operation Complete ppe_doff 5. Doff PPE Correctly decon->ppe_doff waste 6. Dispose of Waste & PPE (Follow RCRA Guidelines) ppe_doff->waste wash 7. Wash Hands Thoroughly waste->wash

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[2][7]

Disposal Plan: Chemical and Contaminated PPE

Proper disposal is a legal and ethical requirement to protect personnel and the environment. All waste generated must be handled as hazardous waste according to institutional policies and government regulations.

Waste Characterization

The first step in proper disposal is identifying the waste.[11] Any this compound, along with any acutely contaminated materials (e.g., weigh boats, gloves, paper towels used for cleanup), must be considered hazardous waste.

Segregation and Storage
  • Incompatible Materials: Do not mix this waste with incompatible substances. Store it separately.[8][12]

  • Container Requirements: Collect waste in a designated, properly labeled hazardous waste container. The container must be kept closed except when adding waste.[6][12] The label should clearly state "Hazardous Waste" and identify the contents.

Disposal Route
  • Licensed Disposal: All chemical waste and contaminated disposables must be disposed of through a licensed hazardous waste management company, in accordance with the EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[11][13]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be collected in a designated hazardous waste stream and not disposed of in regular trash.[5]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and environmental compliance.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
  • CDC. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
  • Creative Safety Supply. (2024, June 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
  • Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
  • Linquip. (2023, November 15).
  • Environmental Protection Agency. (2025, May 30).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.